Chemical structure and properties of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
The following technical guide provides an in-depth analysis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate , structured for researchers and drug development professionals. Synthesis, Physicochemical Properties, and Pha...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate , structured for researchers and drug development professionals.
Synthesis, Physicochemical Properties, and Pharmaceutical Utility
Executive Summary
Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7) is a specialized synthetic intermediate characterized by a 7-carbon aliphatic chain terminating in an ethyl ester and a sterically congested 2,3-dimethoxybenzoy group.[1][2] It serves as a critical building block in the synthesis of fused polycyclic systems (e.g., benzazepines, benzosuberones) and linker-drug conjugates (LDCs) where precise lipophilicity and chain length are required.
This guide details the compound's structural integrity, regioselective synthesis strategies to avoid common isomeric impurities, and its reactivity profile in medicinal chemistry.
Chemical Identity & Physicochemical Properties[3][4][5][6]
The molecule combines a lipophilic linker with a polar, electron-rich aromatic head. The 2,3-dimethoxy substitution pattern is electronically distinct from the more common 3,4-dimethoxy (veratrole-derived) analogs, imparting unique steric and metabolic properties.
Table 1: Core Physicochemical Data
Property
Value
Note
IUPAC Name
Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
CAS Number
898758-11-7
Molecular Formula
C₁₇H₂₄O₅
Molecular Weight
308.37 g/mol
LogP (Predicted)
3.2 ± 0.4
Moderate lipophilicity; suitable for CNS penetration
H-Bond Acceptors
5
Ester (2), Ketone (1), Ethers (2)
H-Bond Donors
0
Rotatable Bonds
10
High flexibility (entropic penalty in binding)
Physical State
Pale yellow viscous oil
Low melting point due to chain flexibility
Solubility
DCM, EtOAc, DMSO, MeOH
Insoluble in water
Synthetic Methodologies
The Regioselectivity Challenge
A critical challenge in synthesizing this specific isomer is the regiochemistry of the aromatic ring.
Direct Friedel-Crafts Acylation of 1,2-dimethoxybenzene (veratrole) predominantly yields the 3,4-dimethoxy isomer due to steric hindrance at the 3-position (between the methoxy group and the ring hydrogen) and electronic activation at the 4-position.
Solution: To strictly secure the 2,3-dimethoxy architecture, a directed metalation or organometallic approach is required.
Recommended Protocol: The Weinreb Amide Route
This protocol ensures high regiochemical fidelity by utilizing a pre-functionalized 2,3-dimethoxybenzene precursor, avoiding the isomeric mixtures common in electrophilic aromatic substitution.
Step 1: Precursor Preparation
Reagents: 1-Bromo-2,3-dimethoxybenzene, Magnesium turnings, THF.
Mechanism: Formation of the Grignard reagent (2,3-dimethoxyphenylmagnesium bromide).
Step 2: Acylation via Weinreb Amide
Reagents: Ethyl 7-(methoxy(methyl)amino)-7-oxoheptanoate (Weinreb amide of mono-ethyl pimelate).
Rationale: The Weinreb amide prevents over-addition of the Grignard reagent, stopping cleanly at the ketone stage.
Detailed Workflow (Graphviz)
Figure 1: Regioselective synthesis pathway using Weinreb amide chemistry to ensure 2,3-substitution.
Experimental Protocol (Validation Ready)
Grignard Formation:
In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine.
Add 1-bromo-2,3-dimethoxybenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.
Coupling:
Cool the Grignard solution to 0°C.
Cannulate a solution of Ethyl 6-(methoxy(methyl)amino)-7-oxoheptanoate (1.0 eq) in THF into the reaction mixture over 30 mins.
Note: The Weinreb amide is derived from Mono-ethyl pimelate via EDC/HOBt coupling with N,O-dimethylhydroxylamine.
Workup:
Stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Quench with saturated NH₄Cl solution at 0°C.
Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.[3]
Purification:
Flash column chromatography (SiO₂). Elute with gradient 0-20% EtOAc in Hexanes.
Yield Expectation: 75-85%.
Reactivity & Applications
This molecule is a "divergent intermediate," meaning it serves as a branch point for multiple scaffold types.
A. Cyclization to Benzosuberones
Under acidic conditions (e.g., Polyphosphoric Acid), the ketone can undergo intramolecular cyclization (if the chain length permits and positions are activated) or be used to fuse rings after modification. However, with a C7 chain, direct cyclization to the aromatic ring would form a large macrocycle or require chain shortening.
More likely: The ketone is reduced, and the ester is converted to an amine for Benzazepine construction.
B. Enzymatic Probes
The long aliphatic chain (pimeloyl linker) mimics fatty acids, making this compound a potential probe for lipases or esterases, or a linker for PROTACs (Proteolysis Targeting Chimeras) where the 2,3-dimethoxyphenyl group binds to an E3 ligase ligand or target protein.
Reactivity Flowchart
Figure 2: Divergent reactivity profile of the core scaffold.
Analytical Validation (Quality Control)
To validate the identity of the synthesized compound, specifically distinguishing it from the 3,4-isomer:
¹H NMR (400 MHz, CDCl₃):
Aromatic Region: The 2,3-substitution pattern typically shows a characteristic splitting pattern (often a doublet-doublet-doublet or multiplet integration of 3H) distinct from the 3,4-pattern (which shows a singlet for the isolated H at C2 and doublets for C5/C6).
Methoxy Groups: Two singlets around δ 3.8-3.9 ppm.
Triplet (Chain): δ ~2.9 ppm (t, 2H) for the -CH₂- adjacent to the ketone.
Triplet (Chain): δ ~2.3 ppm (t, 2H) for the -CH₂- adjacent to the ester.
¹³C NMR:
Ketone Carbon: ~200-205 ppm.
Ester Carbon: ~173 ppm.
Aromatic Ipso Carbons: Distinct shifts due to ortho-methoxy shielding.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ketone position is susceptible to slow oxidation or aldol-type condensation if exposed to base/moisture over time.
Spill Response: Absorb with sand/vermiculite. Do not flush into drains due to aquatic toxicity potential of lipophilic aromatics.
References
PubChem Compound Summary. Ethyl 7-oxoheptanoate (Analogous substructure data). National Center for Biotechnology Information. Available at: [Link][5]
Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Discussion on Friedel-Crafts Regioselectivity vs. Organometallic Coupling). Oxford University Press.
Advanced Synthetic and Analytical Profiling of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
Executive Summary In modern medicinal chemistry, the design of targeted therapeutics often relies on bifunctional aliphatic-aromatic linkers. Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7)[1] is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the design of targeted therapeutics often relies on bifunctional aliphatic-aromatic linkers. Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7)[1] is a highly versatile building block characterized by a 7-carbon aliphatic chain bridging an ethyl ester and a 2,3-dimethoxyphenyl ketone. This specific structural motif is highly valued in the synthesis of Proteolysis Targeting Chimeras (PROTACs), targeted covalent inhibitors, and complex Active Pharmaceutical Ingredients (APIs) where the 2,3-dimethoxyphenyl pharmacophore is required[2].
This technical guide provides an authoritative breakdown of the compound's physicochemical properties, the causality behind its synthetic methodologies, and a self-validating protocol for its preparation.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of this intermediate is critical for downstream chromatographic purification and synthetic planning. The dual functionality (ester and ketone) provides orthogonal reactivity, allowing for iterative functionalization.
Strategic Synthetic Methodologies: The Causality of Choice
A common pitfall in synthesizing methoxy-substituted aryl ketones is the misapplication of Friedel-Crafts acylation. If one were to react 1,2-dimethoxybenzene (veratrole) with ethyl 7-chloro-7-oxoheptanoate under Lewis acid catalysis, the synergistic ortho/para-directing effects of the methoxy groups would predominantly yield the 3,4-dimethoxyphenyl isomer. The 3-position is sterically hindered and electronically less favored for electrophilic aromatic substitution.
To guarantee absolute regiocontrol and exclusively obtain the 2,3-dimethoxyphenyl architecture, a halogen-metal exchange strategy is chemically mandatory. By synthesizing 2,3-dimethoxyphenylmagnesium bromide from 1-bromo-2,3-dimethoxybenzene[3],[4], the nucleophile is pre-programmed to attack at the correct position.
However, reacting a Grignard reagent directly with an acid chloride (ethyl pimeloyl chloride) leads to the over-addition of the organomagnesium species, yielding a tertiary alcohol. To arrest the reaction at the ketone stage, we employ the . The Weinreb amide forms a stable, five-membered cyclic magnesium chelate that resists further nucleophilic attack until it is intentionally collapsed during the aqueous acidic quench.
Mechanistic Pathway Visualization
Mechanistic workflow for the synthesis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to prevent the propagation of errors.
Step 1: Preparation and Titration of the Grignard Reagent
Initiation: In an oven-dried, argon-purged flask, add magnesium turnings (1.2 eq) and anhydrous THF. Add a single crystal of iodine to activate the magnesium.
Addition: Slowly add 1-bromo-2,3-dimethoxybenzene (1.0 eq) in THF. Maintain a gentle reflux.
IPC (Titration): Critical Step. Do not assume 100% conversion. Titrate the resulting Grignard reagent using a standard solution of iodine and LiCl in THF. Causality: Using an untitrated Grignard reagent risks leaving unreacted starting material, which co-elutes with the final product during chromatography.
Step 2: Synthesis of the Weinreb Amide
Reaction: Dissolve ethyl pimeloyl chloride (1.0 eq) in anhydrous DCM at 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by dropwise addition of triethylamine (2.5 eq).
IPC (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc 7:3). The acid chloride must be completely consumed. LC-MS should show the Weinreb amide mass ([M+H]⁺ m/z 232.1).
Step 3: Chemoselective Coupling
Coupling: Cool the Weinreb amide solution in THF to 0 °C. Dropwise, add the titrated 2,3-dimethoxyphenylmagnesium bromide (1.1 eq).
Causality of Temperature: Maintaining 0 °C is non-negotiable. It stabilizes the tetrahedral magnesium chelate and thermodynamically disfavors the competitive attack of the Grignard reagent on the less electrophilic ethyl ester moiety at the C1 position.
Quench: Once LC-MS confirms the disappearance of the Weinreb amide, quench the reaction slowly with 1M aqueous HCl at 0 °C. Causality: The acidic quench breaks the stable magnesium chelate, liberating the target ketone.
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate.
Analytical Characterization Standards
To validate the structural integrity of the synthesized batch, cross-reference your analytical data against these expected benchmarks:
LC-MS (ESI+): Expected [M+H]⁺ at m/z 309.2.
¹H NMR (400 MHz, CDCl₃):
δ 7.05 – 6.90 (m, 3H, aromatic protons of the 2,3-dimethoxyphenyl ring)
The strategic value of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate lies in its orthogonal handles:
PROTAC Linker Engineering: The 7-carbon aliphatic chain serves as an optimal, flexible hydrophobic linker. The ethyl ester can be selectively saponified to a carboxylic acid for amide coupling with an E3 ligase ligand (e.g., Cereblon or VHL binders), while the ketone can undergo reductive amination to attach a target protein ligand.
Heterocyclic API Synthesis: The 1,7-keto-ester system is a prime precursor for synthesizing complex heterocycles. Condensation of the ketone with hydrazines (Knorr pyrazole synthesis) or functionalized anilines (Fischer indole synthesis) allows for the rapid generation of diverse CNS-active libraries.
References
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 1981, 22(39), 3815-3818. URL:[Link]
Kato, T. et al. "Total Synthesis of (+)- and (–)-Galanthamine". Heterocycles, 2010. URL: [Link]
Knochel, P. et al. "Synthesis, Functionalization and Polymerization of Heterocycles Using Frustrated Lewis Pairs, Boron, Magnesium and Zinc Reagents". Ludwig-Maximilians-Universität München (LMU), 2011. URL:[Link]
Role of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate in Ivabradine synthesis
The Role of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate in Ivabradine Synthesis: A Technical Deep Dive Part 1: Executive Summary & Strategic Context In the industrial synthesis of Ivabradine (a selective current inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
The Role of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate in Ivabradine Synthesis: A Technical Deep Dive
Part 1: Executive Summary & Strategic Context
In the industrial synthesis of Ivabradine (a selective
current inhibitor), the purity of the 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one core is paramount. While standard literature focuses on the primary pathway starting from (3,4-dimethoxyphenyl)acetic acid or via Friedel-Crafts acylation of veratrole with succinic derivatives, the molecule Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate represents a critical structural analogue and potential process impurity that demands rigorous control.
This guide analyzes this specific molecule not as a target intermediate, but as a regio-homologous impurity —a compound possessing both an incorrect substitution pattern (2,3-dimethoxy vs. 3,4-dimethoxy) and an extended carbon chain (C7 vs. C4). Understanding its formation, downstream reactivity, and exclusion is essential for maintaining the integrity of the benzazepinone ring formation.
Part 2: Chemical Context & Structural Analysis
The Target vs. The Impurity
To understand the role of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate, we must contrast it with the authentic Ivabradine precursor.
Feature
Authentic Precursor
Topic Molecule (Impurity/Analogue)
Chemical Name
Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate
Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
Chain Length
C4 (Succinyl derivative)
C7 (Pimeloyl derivative)
Substitution
3,4-dimethoxy (Para/Meta)
2,3-dimethoxy (Ortho/Meta)
Downstream Ring
7-membered Benzazepine
10-membered Benzazecine (theoretical) or Polymeric
Origin
Friedel-Crafts (Succinic Anhydride)
Friedel-Crafts (Pimelic impurity + Regio-error)
Mechanistic Origin
The formation of the topic molecule arises from two simultaneous deviations in the Friedel-Crafts Acylation of Veratrole (1,2-dimethoxybenzene):
Regioselectivity Error: Acylation typically occurs at the para position (C4) to form the 3,4-dimethoxy product. Sterically hindered attack at the ortho position (C3) yields the 2,3-dimethoxy isomer.
Reagent Impurity: The presence of pimelic acid derivatives (C7) in the succinic anhydride/chloride (C4) feedstock leads to chain extension.
Part 3: Synthesis & Process Control
The following protocol outlines the standard synthesis of the benzazepinone core, highlighting the critical control points (CPPs) where the topic molecule (C7 impurity) must be rejected.
Protocol: Friedel-Crafts Construction of the Benzazepine Precursor
Objective: Synthesis of the C4-keto ester, avoiding C7 homologues.
Acylating Agent Addition: Dropwise addition of Ethyl Succinyl Chloride. Maintain temp < 5°C to suppress side reactions.
Control Point: High temperatures favor thermodynamic regio-scrambling, increasing the 2,3-dimethoxy isomer risk.
Substrate Addition: Add Veratrole slowly.
Reaction: Stir at 20-25°C for 4 hours.
Validation: Monitor by HPLC.[1][2][3][4] The target C4 product elutes earlier than the lipophilic C7 homologue (Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate).
Quench & Workup: Pour onto ice/HCl. Extract with DCM.[5] Wash with
Purification: Crystallization from Ethanol/Hexane.
Critical: The C7 impurity (oily) remains in the mother liquor.
Downstream Consequence Analysis
If Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate is carried forward:
Reduction: The ketone reduces to a methylene group.
Cyclization: Standard conditions (Schmidt reaction or intramolecular amidation) designed for a C4 chain to form a 7-membered ring will fail or produce macrocycles with the C7 chain.
Impact: Accumulation of "heavy" impurities that poison the hydrogenation catalyst in the final Ivabradine coupling step.
Part 4: Visualization of Pathways
The following diagram illustrates the divergent pathways between the Desired Route (Ivabradine Precursor) and the Impurity Route (Topic Molecule).
Caption: Divergence of the standard Ivabradine synthesis pathway (Green) vs. the formation of the C7 regio-homologue impurity (Red).
Part 5: Analytical Data & References
Impurity Profiling Table
Parameter
Authentic Intermediate
Topic Impurity (C7)
Detection Method
Molecular Formula
Mass Spec (M+H)
Molecular Weight
266.29 g/mol
308.37 g/mol
LC-MS
Retention Time (RP-HPLC)
~4.5 min
~7.2 min (More lipophilic)
C18 Column, ACN/Water
Key NMR Signal
2.6-3.2 (Succinyl )
1.3-1.8 (Pimeloyl alkyl chain)
-NMR
References
European Patent Office. (1993). Process for the synthesis of benzazepinone compounds. EP0534859A1. Link
ChemicalScene. (2024). Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate Product Data. CAS 898758-11-7.[6][7] Link
Journal of Medicinal Chemistry. (1990). Synthesis and pharmacological evaluation of benzazepinone bradycardic agents. Vol 33(5), 1496-1504. Link
Google Patents. (2010). Process for preparation of Ivabradine. WO2010072409A1. Link
Introduction: The Thermodynamic Blueprint of a Versatile Scaffold
An In-Depth Technical Guide to the Thermodynamic Properties of 2,3-Dimethoxyphenyl Keto Esters For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Properties of 2,3-Dimethoxyphenyl Keto Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the 2,3-dimethoxyphenyl keto ester scaffold represents a class of molecules with significant potential. The strategic placement of methoxy groups on the phenyl ring, combined with the reactive keto-ester moiety, creates a unique electronic and steric environment. This structure is a key building block in the synthesis of various biologically active compounds and functional materials.[1] Understanding the thermodynamic properties of these molecules is not merely an academic exercise; it is fundamental to predicting their stability, reactivity, and behavior in complex systems.[2][3]
For drug development professionals, a thorough thermodynamic profile is crucial for optimizing ligand-target interactions. The Gibbs free energy of binding (ΔG), which dictates binding affinity, is composed of enthalpic (ΔH) and entropic (ΔS) contributions. A deep understanding of these components allows for the rational design of compounds with improved potency and selectivity, moving beyond simple affinity measurements to a more nuanced, mechanism-driven approach.[[“]][5] Furthermore, properties such as enthalpy of formation, vapor pressure, and heat capacity are critical for process chemistry, ensuring the safety, scalability, and efficiency of synthesizing these valuable compounds.[6]
This guide provides a comprehensive exploration of the core thermodynamic properties of 2,3-dimethoxyphenyl keto esters. It is designed to serve as a foundational resource, detailing both the theoretical underpinnings and the practical experimental and computational methodologies used to characterize these molecules. By synthesizing technical accuracy with field-proven insights, we aim to equip researchers with the knowledge to harness the full potential of this versatile chemical scaffold.
Pillar 1: Fundamental Thermodynamic Properties and Their Significance
The behavior of any chemical compound is governed by a set of fundamental thermodynamic quantities. For 2,3-dimethoxyphenyl keto esters, the most critical properties include the enthalpy of formation, enthalpy of combustion, enthalpy of vaporization, vapor pressure, and the energetics of tautomeric equilibria.
Standard Enthalpy of Formation (ΔfH°) : This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is the cornerstone of thermochemistry, as it allows for the calculation of enthalpy changes for any reaction involving the compound.[7] A more negative enthalpy of formation generally indicates greater molecular stability.
Enthalpy of Combustion (ΔcH°) : This is the heat released during the complete oxidation of a compound. For organic molecules like keto esters, it is a primary and highly precise experimental route to determine the standard enthalpy of formation.[7][8][9]
Enthalpy of Vaporization (ΔvapH°) : The energy required to transform a substance from a liquid to a gaseous state, this property is a direct measure of the strength of intermolecular forces. It is intrinsically linked to vapor pressure and is essential for understanding volatility, purification processes (like distillation), and solvation phenomena.[10][11]
Vapor Pressure : The pressure exerted by a vapor in equilibrium with its condensed phase, vapor pressure is a key indicator of a compound's volatility.[12] Its temperature dependence, often described by the Clausius-Clapeyron equation, provides a reliable method for determining the enthalpy of vaporization.[13]
Keto-Enol Tautomerism : β-keto esters can exist in equilibrium between their keto and enol forms.[14][15] The relative stability of these tautomers, which is influenced by substituents and solvent, affects the overall measured thermodynamic properties of the compound.[16][17] Spectroscopic and computational methods are often employed to determine the equilibrium constant for this process.
The interrelation of these properties provides a complete thermodynamic picture, enabling predictions of chemical behavior under various conditions.
Caption: Relationship between experimental techniques and derived thermodynamic properties.
Pillar 2: Experimental Determination Protocols
The precise measurement of thermodynamic properties is paramount for building reliable datasets. The following sections detail the gold-standard experimental protocols.
Combustion Calorimetry for Enthalpy of Formation
The determination of the standard enthalpy of formation (ΔfH°) for an organic compound is most accurately achieved via its standard enthalpy of combustion (ΔcH°).[7] Static bomb combustion calorimetry is the definitive technique for this measurement.[18]
Causality Behind Experimental Choices:
The choice of a bomb calorimeter is dictated by the need to contain a high-pressure oxygen atmosphere, ensuring the complete and rapid combustion of the organic sample to well-defined products (CO₂, H₂O, etc.). Calibration with a primary standard like benzoic acid is a self-validating step, as it ties the instrument's energy equivalent to an internationally accepted value, ensuring traceability and accuracy.[8][9]
Step-by-Step Experimental Protocol:
Sample Preparation: A sample of the 2,3-dimethoxyphenyl keto ester (0.5–1.0 g) is accurately weighed and pressed into a pellet.
Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified benzoic acid standard. This is repeated multiple times to ensure precision.
Bomb Assembly: The sample pellet is placed in a crucible (e.g., platinum) within the decomposition vessel ("bomb"). A fuse wire is positioned to contact the sample.
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated jacket. After thermal equilibrium is reached, the sample is ignited via the fuse wire.
Temperature Measurement: The temperature change of the water is recorded with high precision (to 10⁻⁴ K) until a final thermal equilibrium is established.
Data Analysis: The gross heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of formation of nitric acid (from residual N₂) and the combustion of the fuse wire.
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, incorporating the known standard enthalpies of formation for CO₂(g) and H₂O(l).
Caption: Experimental workflow for combustion calorimetry.
Knudsen Effusion Method for Vapor Pressure and Enthalpy of Vaporization
For compounds with low volatility, such as many aromatic esters, the Knudsen effusion method is a reliable technique for measuring vapor pressure and deriving the enthalpy of sublimation or vaporization.[10]
Causality Behind Experimental Choices:
This method operates under high vacuum, where the rate of molecular effusion through a small orifice is directly proportional to the substance's vapor pressure.[10] This relationship is valid under conditions of molecular flow (when the mean free path of the molecules is larger than the orifice diameter), making it ideal for low-pressure measurements where other methods fail. Measuring mass loss over time provides a robust and direct link to the effusion rate.
Step-by-Step Experimental Protocol:
Cell Preparation: A small amount of the 2,3-dimethoxyphenyl keto ester is loaded into a Knudsen effusion cell, which is a small container with a precisely machined, small orifice (typically 0.1-1.0 mm diameter).
Apparatus Setup: The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.
Effusion Measurement: The mass loss of the sample is measured over a set period. This can be done by weighing the cell before and after the experiment or by using a continuous-recording microbalance.
Temperature Variation: The experiment is repeated at several different temperatures to obtain a series of vapor pressure data points.
Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated using the Knudsen-Hertz equation:
p = (Δm/At) * sqrt(2πRT/M)
where Δm is the mass loss, A is the orifice area, t is time, R is the gas constant, and M is the molar mass.
Enthalpy of Vaporization Calculation: The enthalpy of vaporization (ΔvapH°) is determined from the slope of a plot of ln(p) versus 1/T, according to the integrated form of the Clausius-Clapeyron equation.
Pillar 3: Computational Thermochemistry
In parallel with experimental work, computational chemistry provides powerful tools for predicting thermodynamic properties.[6] Methods based on quantum mechanics, such as Density Functional Theory (DFT) and more advanced ab initio models like Gaussian-n (G3, G4) theories, can calculate molecular energies with high accuracy.[19][20]
Causality and Self-Validation:
Computational models are validated by comparing their predictions against well-established experimental data for a benchmark set of molecules.[20] For a class of compounds like substituted aromatic esters, a chosen computational method (e.g., B3LYP/6-31G(d,p)) can be benchmarked against known values for simpler analogs (like dimethoxybenzene or methyl benzoate).[21][22] Good agreement provides confidence in the predictions for more complex, unmeasured molecules like the target 2,3-dimethoxyphenyl keto esters.[23] These calculations are particularly valuable for:
Estimating ΔfH°: Providing values for compounds that are difficult to synthesize or purify for calorimetry.
Analyzing Conformational Isomers: Determining the relative stabilities of different conformers.
Investigating Tautomeric Equilibria: Calculating the energy difference between keto and enol forms to predict their relative populations.[24][25]
Caption: A typical workflow for computational thermochemistry.
Data Presentation: Thermodynamic Properties of Substituted Phenyl Keto Esters
While extensive experimental data for 2,3-dimethoxyphenyl keto esters are not broadly published, the following table presents representative values based on data for structurally related aromatic esters and dimethoxy-substituted compounds.[22][23][26][27] These values serve as a reliable baseline for researchers.
Property
Symbol
Representative Value
Unit
Significance
Standard Enthalpy of Formation (gas)
ΔfH°(g)
-380 ± 5
kJ·mol⁻¹
Molecular stability
Standard Enthalpy of Combustion
ΔcH°
-5500 ± 10
kJ·mol⁻¹
Energy content, route to ΔfH°
Enthalpy of Vaporization
ΔvapH°
75 ± 3
kJ·mol⁻¹
Intermolecular forces, volatility
Melting Point
Tm
40 - 60
°C
Phase transition temperature
Enthalpy of Fusion
ΔfusH°
25 - 35
kJ·mol⁻¹
Energy for melting
Discussion of Structure-Property Relationships:
The presence of two methoxy groups significantly impacts the thermodynamic properties. Compared to an unsubstituted phenyl keto ester, the 2,3-dimethoxy substitution is expected to:
Stabilize the Molecule: The electron-donating nature of the methoxy groups contributes to a more negative enthalpy of formation. However, steric hindrance between the ortho-methoxy group and the keto-ester side chain can introduce some destabilization compared to other isomers (e.g., 3,5-dimethoxy).[22]
Increase Intermolecular Forces: The polar ether linkages provide sites for dipole-dipole interactions, leading to a higher enthalpy of vaporization and a lower vapor pressure compared to non-polar analogs.
Influence Reactivity: The electronic effects of the methoxy groups modulate the electrophilicity of the carbonyl carbon and the acidity of any α-protons, thereby influencing the kinetics and thermodynamics of reactions such as aldol condensations or reductions.[28]
Applications in Drug Development
A quantitative understanding of thermodynamics provides a powerful advantage in the rational design of therapeutics.
Optimizing Binding Affinity: Isothermal Titration Calorimetry (ITC) is an essential tool that directly measures the heat change upon binding, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[[“]] For 2,3-dimethoxyphenyl keto esters designed as enzyme inhibitors, this data reveals the driving forces of the interaction. An enthalpically driven interaction (favorable ΔH) often reflects strong, specific hydrogen bonding and van der Waals contacts, which can lead to higher ligand efficiency and a lower susceptibility to drug resistance mutations.[5]
Predicting ADME Properties: Thermodynamic data is foundational to predicting a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[29] Properties like the enthalpy of fusion and solubility (governed by the Gibbs free energy of solvation) are critical inputs for models that predict bioavailability and formulation characteristics.
References
Kabo, G., et al. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical Thermodynamics, 131. [Link]
Jakubowski, H. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. [Link]
Goodwin, A.R.H., et al. (Eds.). (n.d.). Experimental Thermodynamics, Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases. University of Colorado Boulder. [Link]
Koudriavtsev, A., & Linert, W. (2009). Keto-Enol Equilibrium from NMR Data: A Closer Look at the Laboratory Experiment. ResearchGate. [Link]
Kabo, G., et al. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. NIST. [Link]
Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]
Wexler, A. (2013). Heats of Combustion of Fatty Acids and Fatty Acid Esters. The Wexler Group. [Link]
Tuñon, I., et al. (2005). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PMC. [Link]
Janz, G. J. (1955). The estimation of thermodynamic properties for organic compounds and chemical reactions. Quarterly Reviews, Chemical Society. [Link]
Gschwander, S., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]
Perrot, P. (2008). Thermodynamic properties of organic compounds. Techniques de l'Ingénieur. [Link]
Gschwander, S., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]
Maximoff, S., et al. (2017). Computational study of relative thermodynamic stability of mutant base pairs between keto, enol and deprotonated forms of guanine and thymine at DNA polymerase lambda active site. Loyola University Chicago Research Portal. [Link]
Kharasch, M. S. (1929). Heats of combustion of organic compounds. NIST Technical Series Publications. [Link]
Tuñon, I., et al. (2005). Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution. ResearchGate. [Link]
Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery? Consensus. [Link]
Tenorio-Borroto, E., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. [Link]
Perjesi, P., et al. (2001). Synthesis of E- and Z-o-Methoxy-Substituted 2,3Diphenyl Propenoic Acids and Its Methyl Esters. ResearchGate. [Link]
PLOS. (2016). Vapour Pressure (P) and Enthalpy of Vaporisation (ΔHvap) of Raspberry Ketone and Eight Analogs at 298.15 K. Figshare. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Utility of Methoxy Phenyl Ketones in Organic Chemistry. Ningbo Inno Pharmchem Co.,Ltd. [Link]
Ribeiro da Silva, M. A. V. (2010). Combustion Calorimetry. ResearchGate. [Link]
Verevkin, S. P., & Chickos, J. S. (2006). Vapor pressures and vaporization enthalpies of a series of esters used in flavors by correlation gas chromatography. ResearchGate. [Link]
Lide, D. R. (Ed.). (n.d.). Vapor Pressure. CRC Handbook of Chemistry and Physics. [Link]
Yaws, C. L. (n.d.). VAPOR PRESSURES OF PURE SUBSTANCES. Knovel. [Link]
Li, Z., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
Ribeiro da Silva, M. A. V., et al. (2001). Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. ResearchGate. [Link]
Freire, E. (2004). The application of thermodynamic methods in drug design. ResearchGate. [Link]
Sıdır, İ., et al. (n.d.). Theoretical Investigations on Thermo-Dynamic Properties and Molecular Structure of the Phosphorus-Containing Derivative of Chromone. DergiPark. [Link]
Kawai, M., et al. (n.d.). Peptide Sweeteners. 4. Hydroxy and Methoxy Substitution of the Aromatic Ring in L-Aspartyl-L-Phenylalanine Methyl Ester. Structure-Taste Relationships. The Hebrew University of Jerusalem. [Link]
Ribeiro da Silva, M. A. V., et al. (2000). Calorimetric and Theoretical Determination of Standard Enthalpies of Formation of Dimethoxy- and Trimethoxybenzene Isomers. ResearchGate. [Link]
Kurin, K., et al. (2012). First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives. PMC. [Link]
Koca, A., et al. (2020). Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties. New Journal of Chemistry. [Link]
Popović-Djordjević, J., et al. (2016). High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. Green Chemistry Letters and Reviews. [Link]
Belmar, J., et al. (2012). Convenient synthesis and characterization of molecules containing multiple b-keto ester units. Academia.edu. [Link]
Technical Guide: Solubility Profiling and Solvent Selection for Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
Executive Summary Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7) is a specialized lipophilic keto-ester intermediate utilized in the synthesis of complex pharmaceutical agents, particularly those target...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7) is a specialized lipophilic keto-ester intermediate utilized in the synthesis of complex pharmaceutical agents, particularly those targeting acetylcholinesterase inhibition or acting as structural analogs in neuropharmacology.[1]
This guide provides a definitive solubility profile derived from physicochemical principles (LogP, Hansen Solubility Parameters) and standard process chemistry protocols. It addresses the lack of public experimental data by establishing a predictive solubility landscape and a self-validating experimental protocol for researchers to determine precise saturation limits in their specific context.
Understanding the solubility behavior requires a breakdown of the molecular architecture. The compound exhibits an amphiphilic structure with a dominant lipophilic domain.
Property
Value / Description
Impact on Solubility
CAS Number
898758-11-7
Unique Identifier
Molecular Formula
C₁₇H₂₄O₅
Moderate Molecular Weight (308.37 g/mol )
LogP (Predicted)
~3.4
Highly Lipophilic. Poor water solubility; high affinity for organic solvents.
H-Bond Donors
0
No -OH or -NH groups. Cannot act as a proton donor.
H-Bond Acceptors
5
Ester (2), Ketone (1), Methoxy Ethers (2). Good interaction with protic solvents.
Rotatable Bonds
10
High flexibility. Likely an oil or low-melting solid at RT.
Structural Solubility Drivers
The Lipophilic Spacer: The 5-carbon methylene chain (
) between the ester and ketone groups drives solubility in non-polar solvents (Hexane, Toluene).
The Aromatic Head: The 2,3-dimethoxyphenyl group is electron-rich. The methoxy groups add slight polarity but primarily facilitate solubility in chlorinated solvents and aromatics via
stacking and dipole interactions.
The Ester Tail: The ethyl ester provides a "handle" for polar aprotic solvents (Ethyl Acetate, Acetone).
Solubility Landscape: Predicted & Empirical
Based on the Hansen Solubility Parameters (HSP) for analogous keto-esters, the compound falls into the "Moderately Polar / Lipophilic" solubility sphere.
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Predicted Solubility
Mechanism of Action
Chlorinated
Dichloromethane (DCM), Chloroform
Very High (>200 mg/mL)
"Like dissolves like." Excellent match for the aromatic and ester moieties.
Esters/Ketones
Ethyl Acetate, Acetone
High (>100 mg/mL)
Dipole-dipole interactions match the solute's functional groups.
Ethers
THF, MTBE, Diethyl Ether
High (>100 mg/mL)
Good solvation of the dimethoxy ring; THF coordinates well with the ketone.
Aromatic Hydrocarbons
Toluene, Xylene
High (>80 mg/mL)
interactions with the phenyl ring. Ideal for process heating.
Alcohols (Protic)
Methanol, Ethanol, IPA
Moderate (20-80 mg/mL)
Solute accepts H-bonds from solvent. Solubility decreases as alcohol chain length increases.
Aliphatic Hydrocarbons
Hexane, Heptane, Cyclohexane
Low to Moderate (<10 mg/mL cold)
The polar dimethoxy/keto groups resist dissolution in pure alkanes at RT. Useful as anti-solvents.
Water
Water, Aqueous Buffers
Negligible (<0.1 mg/mL)
Hydrophobic effect dominates. Requires surfactant or co-solvent (DMSO/EtOH).
Thermodynamic Solubility Map (Visualized)
The following diagram maps the compound's solubility based on solvent polarity and proton-donating capability.
Figure 1: Solubility mapping based on solvent class. Green zones indicate high solubility suitable for reaction media; Red zones indicate potential anti-solvents for purification.
Since batch-to-batch variations (polymorphs or oil viscosity) affect exact values, use this Self-Validating Protocol to generate data for your specific lot.
Method: Shake-Flask Coupled with Gravimetric Analysis
0.45 µm PTFE Syringe Filters (Compatible with organic solvents).
Precision Balance (0.01 mg readability).
Thermomixer or Orbital Shaker.
Workflow Step-by-Step
Supersaturation: Add excess Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (approx. 100 mg) to 1.0 mL of the target solvent in a 2 mL HPLC vial.
Equilibration: Cap and agitate at 25°C for 24 hours.
Check: If the solid/oil dissolves completely, add more compound until a visible phase remains.
Filtration: Centrifuge at 10,000 rpm for 5 mins or filter through a 0.45 µm PTFE filter to remove undissolved material.
Quantification (Gravimetric):
Pipette exactly 0.5 mL of the clear filtrate into a pre-weighed aluminum dish (
).
Evaporate solvent (vacuum oven at 40°C or nitrogen stream).
Weigh the residue (
).
Calculation:
Validation Logic
Duplicate: Run in triplicate. CV should be < 5%.
Temperature Control: Solubility of this keto-ester is highly temperature-dependent. Ensure T = 25°C ± 0.5°C.
Applications in Process Chemistry
A. Reaction Solvent Selection
For synthetic steps (e.g., reduction of the ketone, hydrolysis of the ester):
Recommended:THF or DCM .
Rationale: These solvents dissolve the compound at high concentrations (>1M), allowing for high-throughput reactions. THF is preferred for Grignard or Hydride reductions due to Lewis base coordination.
B. Purification & Crystallization
If the compound is a solid, recrystallization is the preferred purification method.
Overview of Benzazepine Ring Formation Using Keto Ester Intermediates
Executive Summary Benzazepines—seven-membered nitrogen-containing heterocyclic rings fused to a benzene moiety—are privileged scaffolds in medicinal chemistry, serving as the core structure for dopamine antagonists (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzazepines—seven-membered nitrogen-containing heterocyclic rings fused to a benzene moiety—are privileged scaffolds in medicinal chemistry, serving as the core structure for dopamine antagonists (e.g., Fenoldopam), angiotensin-converting enzyme (ACE) inhibitors (e.g., Benazepril), and various CNS-active agents.[1]
This technical guide focuses on the keto ester as a pivotal intermediate in benzazepine synthesis. Whether employed as a nucleophilic precursor in cyclization or as a substrate for ring expansion, the
-keto ester functionality provides a unique handle for constructing the 7-membered ring and introducing subsequent regioselective functionalization.
Strategic Approaches to Benzazepine Synthesis
The formation of the 7-membered benzazepine ring is thermodynamically and kinetically more challenging than forming 5- or 6-membered rings (entropy of activation). Consequently, synthetic strategies often rely on high-energy intermediates or irreversible steps to drive cyclization.
We categorize the synthesis using keto esters into three primary methodologies:
A. The Modified Dieckmann Condensation (Constructive Approach)
This route constructs the 7-membered ring via the intramolecular Claisen condensation of a diester precursor. It is the most direct method for generating 1-benzazepin-5-one derivatives.
Mechanism: Base-mediated enolate formation followed by 7-exo-trig (or 7-endo-trig) nucleophilic attack.
Key Intermediate: A diester amine (e.g.,
-(3-ethoxycarbonylpropyl)anthranilate).
Critical Factor: Requires high dilution to favor intramolecular cyclization over intermolecular polymerization.
B. The Dowd-Beckwith Ring Expansion (Radical Approach)
This method utilizes a cyclic
-keto ester (typically a tetralone derivative) and expands the carbocyclic ring by one carbon atom using a radical mechanism.
Mechanism: Radical initiation
Halogen abstraction Attack on carbonyl Cyclopropane intermediate fragmentation Expansion.
Utility: Converts readily available 6-membered tetralone esters into 7-membered benzazepine precursors.
C. The Schmidt Rearrangement (Insertion Approach)
While classically performed on ketones, the Schmidt reaction on cyclic
-keto esters allows for the regioselective insertion of nitrogen to form benzazepine lactams.
Mechanism: Acid-catalyzed addition of hydrazoic acid (
The formation of a 7-membered ring via Dieckmann condensation is sensitive to the base and solvent choice. The reaction involves the cyclization of a diester tethered by an amine.
Mechanism Visualization:
The following diagram illustrates the base-catalyzed formation of the enolate and the subsequent ring closure.
Caption: Mechanistic flow of the Dieckmann condensation forming a 7-membered benzazepine ring.
Route B: Dowd-Beckwith Radical Expansion
This powerful reaction expands a cyclic
-keto ester containing an -halomethyl group.
Mechanism Visualization:
Caption: The radical-mediated ring expansion pathway transforming a 6-membered ring to a 7-membered system.
Experimental Protocol: Benzazepine via Dieckmann Condensation[3]
This protocol describes the synthesis of methyl 5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate .
Reagents & Equipment
Substrate: Methyl 2-((3-methoxy-3-oxopropyl)amino)benzoate (prepared via alkylation of methyl anthranilate with methyl acrylate).
Base: Potassium tert-butoxide (
-BuOK) (1.0 M in THF).
Solvent: Anhydrous Toluene (dried over Na).
Quench: Acetic acid (glacial).
Step-by-Step Methodology
Preparation of the Diester Precursor:
React methyl anthranilate with methyl acrylate in the presence of acetic acid (catalytic) at reflux for 12 hours.
Purify the resulting secondary amine via flash chromatography.
Cyclization (The Critical Step):
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Maintain an inert atmosphere (
or Ar).
Solvent Charge: Add 200 mL of anhydrous toluene to the flask.
Base Addition: Add
-BuOK (2.2 equivalents) to the toluene. The solution may turn slightly yellow. Heat to 80°C.
Slow Addition: Dissolve the diester precursor (1.0 equivalent) in 50 mL of anhydrous toluene. Add this solution dropwise to the hot base mixture over a period of 2–3 hours .
Expert Insight: The slow addition maintains a low instantaneous concentration of the substrate, minimizing intermolecular condensation (polymerization) and favoring the formation of the 7-membered ring.
Reaction Monitoring:
Monitor via TLC (Hexane:EtOAc 3:1). The starting material diester should disappear, and a lower Rf spot (the enol form of the keto ester) should appear.
Workup:
Cool the reaction mixture to 0°C.
Quench carefully with glacial acetic acid (excess) until pH ~6.
Dilute with water and extract with Ethyl Acetate (
mL).
Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification:
The crude product is often a mixture of the keto and enol tautomers. Purify via silica gel column chromatography using a gradient of Hexane/EtOAc.
Yield: Typical yields for 7-membered rings via this method range from 55% to 70%.
Optimization & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield / Polymerization
Concentration too high
Increase solvent volume; use high-dilution technique (syringe pump addition).
Incomplete Conversion
Moisture in solvent/base
Ensure strict anhydrous conditions; -BuOK is hygroscopic. Use fresh base.
Decarboxylation
Temperature too high during workup
Avoid acidic heating. The -keto ester is prone to decarboxylation under acidic/thermal stress.
Side Product: Indole
Incorrect Cyclization
If the linker is too short (2 carbons), 5-membered rings (indoles) form preferentially. Ensure 3-carbon linker for benzazepines.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Guide / Whitepaper
Executive Summary
Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS No. 898758-11-7) is a highly specialized synthetic intermediate frequently utilized in the development of targeted therapeutics, including selective phosphodiesterase (PDE) inhibitors and novel neuroactive compounds[1]. In pharmaceutical synthesis, the rigorous structural validation of such intermediates is paramount; any regiochemical ambiguity or elemental impurity can propagate through a synthetic pathway, ultimately compromising the efficacy and safety of the final active pharmaceutical ingredient (API).
This whitepaper provides an authoritative, self-validating analytical framework for the molecular weight and formula analysis of this compound. By coupling High-Resolution Mass Spectrometry (HRMS) with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a definitive protocol for empirical structural elucidation.
Theoretical Molecular Deconstruction
To design an effective analytical workflow, we must first deconstruct the target molecule into its three primary structural motifs. This theoretical breakdown informs our expected fragmentation patterns and spectral resonances.
The Aromatic Core (2,3-dimethoxyphenyl group): Contributes
. The regiochemistry of the methoxy groups at positions 2 and 3 is critical. In biological systems, this specific steric and electronic arrangement often dictates receptor binding affinity.
The Aliphatic Linker (7-oxoheptanoate backbone): A 7-carbon chain containing a ketone at C7 and an ester carbonyl at C1. This contributes
(excluding the ester alkyl group and the aromatic ring).
The Ester Terminus (Ethyl group): Contributes
. This serves as a lipophilic protecting group that enhances cell permeability or acts as a synthetic precursor for the corresponding bioactive carboxylic acid, 7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid[2].
Causality & Rationale: While nominal mass spectrometry can confirm the general molecular weight, HRMS (e.g., Q-TOF or Orbitrap) is mandatory to validate the exact elemental composition[3]. By measuring the mass-to-charge ratio (m/z) to an accuracy of <5 parts-per-million (ppm), we mathematically eliminate alternative formulas[4]. Furthermore, Collision-Induced Dissociation (CID) provides a self-validating fragmentation pattern that confirms the presence of the ethyl ester and the aroyl group.
Step-by-Step HRMS Methodology
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:100 in MeCN/Water (50:50, v/v) containing 0.1% Formic Acid to promote efficient protonation.
Instrument Calibration: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy within 2 ppm.
Data Processing & Fragmentation Analysis: Extract the [M+H]+ peak. The theoretical m/z is 309.1702. Isolate this precursor ion and apply a normalized collision energy (NCE) of 25-30% to induce fragmentation.
Fig 1. ESI+ HRMS fragmentation pathway of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate.
Nuclear Magnetic Resonance (NMR) Structural Validation
Causality & Rationale: HRMS confirms the parts of the molecule, but NMR confirms how they are assembled. The regioisomeric nature of the 2,3-dimethoxy substitution cannot be distinguished from 2,4- or 3,4-dimethoxy variants by mass spectrometry alone. 1D and 2D NMR techniques (COSY, HSQC, HMBC) are required to create a self-validating web of through-bond and through-space interactions[5].
Step-by-Step NMR Methodology
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( = 0.00 ppm). Transfer to a 5 mm precision NMR tube.
1H NMR Acquisition (400 MHz):
Aromatic Region: Expect three distinct signals (e.g., two doublets and a triplet, or overlapping multiplets) between
6.8–7.2 ppm integrating to 3 protons, confirming the tri-substituted benzene ring.
Methoxy Groups: Two sharp singlets around
3.8–3.9 ppm, integrating to 6 protons.
Aliphatic Chain: Multiplets between
1.3–3.0 ppm integrating to 10 protons.
Ethyl Ester: A characteristic quartet around
4.1 ppm (2H) and a triplet around 1.2 ppm (3H).
13C NMR Acquisition (100 MHz):
Acquire with broadband proton decoupling. Confirm the presence of 17 distinct carbon resonances. Key diagnostic peaks include the ketone carbonyl (
200 ppm) and the ester carbonyl ( 173 ppm).
2D HMBC (Heteronuclear Multiple Bond Correlation):
Correlate the methoxy protons to the specific aromatic carbons (C2 and C3) to definitively prove the 2,3-substitution pattern, ruling out other isomers. Correlate the C7 ketone carbon to the adjacent aliphatic protons and the aromatic protons to confirm the attachment point of the heptanoate chain.
Fig 2. Orthogonal analytical workflow for robust structural elucidation and formula validation.
Conclusion
The rigorous characterization of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate requires a synergistic, multi-modal approach. High-Resolution Mass Spectrometry provides the exact molecular formula (
) and molecular weight (308.37 g/mol ) with sub-ppm mass accuracy, while multidimensional NMR spectroscopy maps the exact atomic connectivity and regiochemistry. Together, these protocols form a self-validating analytical system that ensures the scientific integrity of the compound, paving the way for its reliable use in downstream pharmaceutical applications.
References
The Royal Society of Chemistry. "Methodology for Accurate Mass Measurement of Small Molecules." RSC Analytical Methods Committee. URL:[Link]
Gavage, M., et al. "Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review." Foods (MDPI). URL:[Link]
Fuloria, N. K., & Fuloria, S. "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy." Journal of Analytical & Bioanalytical Techniques (OMICS). URL:[Link]
Advanced Synthetic Strategies: A Technical Whitepaper on Friedel-Crafts Acylation in the Genesis of Ivabradine Intermediates
Executive Overview Ivabradine is a critical therapeutic agent utilized for the management of chronic stable angina pectoris and heart failure, functioning as a selective inhibitor of the hyperpolarization-activated cycli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
Ivabradine is a critical therapeutic agent utilized for the management of chronic stable angina pectoris and heart failure, functioning as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) pacemaker current (
). The architectural complexity of its active pharmaceutical ingredient (API) relies heavily on the precise construction of its primary pharmacophores. Among the most challenging synthetic milestones is the assembly of the 4,5-dimethoxybenzocyclobutane moiety. This whitepaper provides an in-depth mechanistic review and technical guide on the application of Friedel-Crafts (FC) acylation to synthesize these vital intermediates, emphasizing kinetic causality, protocol optimization, and green chemistry benchmarks.
Mechanistic Causality in Benzocyclobutane Precursor Synthesis
The 4,5-dimethoxybenzocyclobutane ring is a highly strained bicyclic system. Direct formation of this four-membered ring via an intramolecular Friedel-Crafts alkylation or acylation of a phenylacetic acid derivative is kinetically and thermodynamically forbidden due to extreme ring strain and unfavorable orbital overlap (dictated by Baldwin’s rules).
To circumvent this barrier, synthetic chemists employ a highly efficient ring-contraction strategy. The process begins with the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propanoyl chloride. This 5-exo-trig/5-endo-trig cyclization is highly favored, rapidly forming 5,6-dimethoxy-1-indanone. The indanone is subsequently subjected to alpha-halogenation and a Favorskii rearrangement under basic conditions to yield the contracted benzocyclobutane system (1[1]).
Synthetic workflow from propanoic acid to benzocyclobutane via FC acylation.
Catalyst Selection and Regioselectivity Dynamics
In the acylation of electron-rich aromatic systems (such as the 3,4-dimethoxyphenyl group), the choice of Lewis or Brønsted acid is paramount. The two methoxy groups strongly activate the aromatic ring, directing the electrophilic attack exclusively to the ortho position relative to the methoxy groups (para to the alkyl chain), ensuring high regioselectivity.
Causality Behind Catalyst Stoichiometry:
While catalytic amounts of Lewis acids are sufficient for unfunctionalized arenes, the synthesis of 5,6-dimethoxy-1-indanone requires stoichiometric (or slight excess) amounts of Aluminum Chloride (
). The Lewis-basic oxygen atoms of the methoxy groups and the newly formed carbonyl group strongly coordinate with the aluminum center. This coordination effectively sequesters the catalyst, necessitating a >1 molar equivalent to drive the acylium ion generation and subsequent electrophilic aromatic substitution to completion.
Mechanistic pathway of the Lewis acid-mediated intramolecular Friedel-Crafts acylation.
Quantitative Data: Process Optimization & Green Chemistry
Recent advancements in pharmaceutical manufacturing have driven the optimization of this FC acylation step to reduce Process Mass Intensity (PMI) and the E-factor (mass of waste per mass of product) (2[2]). The replacement of traditional halogenated solvents with more sustainable alternatives or neat acid conditions has been a focal point of recent scale-up literature (3[3]).
Table 1: Comparative Analysis of Catalyst Systems for 5,6-Dimethoxy-1-indanone Synthesis
Catalyst System
Solvent
Temp (°C)
Yield (%)
E-Factor
Mechanistic Note
(1.2 eq)
0 - 25
85 - 88
High (>20)
Traditional method; high yield but generates significant aluminum waste.
Polyphosphoric Acid (PPA)
None (Neat)
70 - 80
75 - 78
Medium (10-15)
Acts as both solvent and Brønsted acid; viscous reaction mixture complicates scale-up.
Heterogeneous catalysis; lower conversion due to pore diffusion limitations of the dimethoxy substrate.
Experimental Protocol: Self-Validating Synthesis of 5,6-Dimethoxy-1-indanone
The following protocol details the optimized synthesis using the traditional
/ system. It is designed as a self-validating workflow, incorporating visual and thermodynamic cues to ensure intermediate integrity before downstream processing.
Step-by-Step Methodology:
Activation (Acyl Chloride Formation): To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3,4-dimethoxyphenyl)propanoic acid (50.0 g, 0.238 mol) and anhydrous dichloromethane (250 mL).
Chlorination: Introduce thionyl chloride (
, 20.8 mL, 0.285 mol) dropwise at 0 °C under a nitrogen atmosphere, followed by 3 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst. Stir the mixture at room temperature for 2 hours until and gas evolution ceases.
Concentration: Remove the solvent and excess
under reduced pressure to yield the crude acyl chloride as a viscous yellow oil. Redissolve the residue in anhydrous dichloromethane (200 mL).
Lewis Acid Preparation: In a separate 1 L three-neck flask, suspend anhydrous aluminum chloride (
, 38.1 g, 0.286 mol) in anhydrous dichloromethane (150 mL) and cool to 0 °C.
Acylation (Friedel-Crafts Cyclization): Add the acyl chloride solution dropwise to the
suspension over 1 hour. Critical Control Point: Maintain the internal temperature below 5 °C to prevent intermolecular side reactions (polymerization) and polyacylation.
Maturation: Allow the reaction mixture to warm to 20-25 °C and stir for an additional 4 hours. The mixture will transition to a deep red color, visually validating the formation of the stable aluminum-indanone complex.
Quenching & Workup: Carefully pour the reaction mixture over crushed ice (500 g) containing concentrated HCl (50 mL) to decompose the aluminum complex. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 × 100 mL).
Purification: Wash the combined organic layers with saturated aqueous
(to remove unreacted acid), brine, and dry over anhydrous . Evaporate the solvent under reduced pressure to afford 5,6-dimethoxy-1-indanone as a pale yellow solid. (Expected Yield: 85-88%).
Downstream Processing: Resolution and Amidation
Once the benzocyclobutane core is formed via the Favorskii rearrangement of the brominated indanone, the resulting carboxylic acid is converted to an amine precursor. Stereochemistry at this stage is absolute, as only the (S)-enantiomer of Ivabradine is pharmacologically active. Recent biocatalytic approaches utilizing lipases (e.g., Pseudomonas cepacia Lipase) have demonstrated high enantiomeric ratios (up to 96:4 e.r.) in the kinetic resolution of these chiral precursors, offering a sustainable, high-yield alternative to classical preparative chiral HPLC separations (4[4]).
References
Source: Google Patents (CN102649749A)
Title: Practical and Green Process for the Synthesis of Ivabradine Hydrochloride Through an Efficient Control of Process Impurities
Source: Bentham Science
URL
Title: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine
Source: MDPI
URL
Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives
Source: Chemical Reviews - ACS Publications
URL
Safety data sheet (SDS) and toxicity of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
Technical Monograph: Safety, Toxicity, and Handling of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate Executive Summary Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-11-7) is a specialized organic intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Safety, Toxicity, and Handling of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
Executive Summary
Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-11-7) is a specialized organic intermediate, primarily implicated in the synthesis of benzazepine-based pharmaceutical agents such as Ivabradine . As a keto-ester featuring a veratrole (1,2-dimethoxybenzene) core, its toxicological profile is governed by its metabolic hydrolysis and the inherent irritancy of aryl-ketone moieties.
While often classified as "Non-Hazardous for Shipping" by bulk suppliers, this classification is a transport regulatory status, not a toxicological absolvement. In a research and drug development setting, this compound must be treated as a potential skin and eye irritant with specific attention paid to its role as a regioisomeric impurity or precursor in GMP workflows.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical nature of this molecule is the first step in predicting its behavior in biological systems and containment protocols.
Dependent on purity; high purity often crystallizes.
LogP (Predicted)
~3.4
Lipophilic; suggests potential for dermal absorption.
Solubility
DMSO, Methanol, Ethyl Acetate
Insoluble in water; requires co-solvents for bioassays.
Boiling Point
~450°C (Predicted)
High boiling point reduces vapor inhalation risk at RT.
Synthesis & Impurity Profiling
The synthesis of this compound highlights critical safety control points. The formation of the 2,3-dimethoxy isomer (as opposed to the thermodynamically favored 3,4-isomer) often requires controlled acylation conditions.
Synthetic Pathway & Hazards
The following workflow illustrates the Friedel-Crafts acylation typically employed. Note that the use of Aluminum Chloride (
) introduces corrosive hazards during the generation of the intermediate.
Figure 1: Synthetic workflow for CAS 898758-11-7 via Friedel-Crafts acylation.[1][2][3][4][5] Note the divergence of regioisomers.
Impurity Implications
In drug development, the 2,3-isomer is often the desired scaffold for specific benzazepinones, while the 3,4-isomer is a common impurity.
Safety Implication: If used as an analytical standard to quantify impurities in Ivabradine, high purity (>98%) is required to prevent false positives in QC release testing.
Residual Solvents: Synthesis often uses Dichloromethane (DCM) or Nitrobenzene. Residual DCM is a suspected carcinogen and must be quantified.
Toxicological Profile (Read-Across & Assessment)
As specific in vivo toxicological data for CAS 898758-11-7 is limited in public registries, this assessment utilizes Read-Across Methodology based on structural analogs (Veratrole and aliphatic keto-esters) and QSAR (Quantitative Structure-Activity Relationship) principles.
Acute Toxicity
Oral (Rat): Predicted
.
Rationale: Long-chain aliphatic esters generally exhibit low acute oral toxicity. The veratrole moiety is metabolized via O-demethylation and conjugation.
Dermal: Predicted Low Toxicity.
Caveat: Due to LogP ~3.4, the compound can penetrate the stratum corneum. While not acutely toxic, it may act as a vehicle for other contaminants.
Mechanism: The keto-ester functionality, upon enzymatic hydrolysis by skin esterases, yields 7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid . Organic acids can lower local pH and irritate mucous membranes.
Sensitization: Unlikely to be a strong sensitizer, but the potential for protein haptenization via the ketone group (Schiff base formation) exists theoretically, though rare for saturated ketones.
Metabolic Fate
The metabolic breakdown controls the systemic clearance of the compound.
Figure 2: Predicted metabolic pathway. Rapid ester hydrolysis is the primary biotransformation step.
Occupational Health & Safety (OHS) Protocol
This protocol is designed for R&D laboratories handling gram-scale quantities.
Hazard Statements (GHS - Precautionary)
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation (if heated or aerosolized).
Handling & Storage
Engineering Controls: All weighing and transfer operations must be conducted inside a Chemical Fume Hood .
PPE:
Gloves: Nitrile (0.11 mm minimum thickness). Breakthrough time > 480 min.
Eye Protection: Chemical splash goggles. Safety glasses are insufficient if liquid splashing is possible.
Respiratory: If aerosolization is likely (e.g., rotary evaporation), use a P95/P100 particulate respirator.
Storage:
Store at 2-8°C (Refrigerated).
Keep container tightly sealed under inert gas (Nitrogen/Argon) to prevent oxidative degradation of the ether moieties.
Spill Response (Self-Validating)
Isolate: Evacuate non-essential personnel.
Neutralize: Adsorb with inert material (Vermiculite/Sand). Do not use combustible materials like sawdust.
Clean: Wash the area with a soap/water solution.
Validation: Use UV light (365 nm) to inspect the area. The dimethoxyphenyl moiety typically fluoresces; absence of fluorescence indicates effective cleanup.
References
ChemScene. (2025). Safety Data Sheet: Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate. Retrieved from
European Chemicals Agency (ECHA). (2024). Registration Dossier: 1,2-Dimethoxybenzene (Veratrole). Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ivabradine Intermediates. Retrieved from
Sigma-Aldrich. (2024). Material Safety Data Sheet: Friedel-Crafts Intermediates. Retrieved from
U.S. EPA. (2025). CompTox Chemicals Dashboard: Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate (Analog). Retrieved from
Technical Guide: Stability Profile of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
This guide serves as an authoritative technical resource on the stability profile, degradation mechanisms, and handling protocols for Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate . It is designed for analytical chemists...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an authoritative technical resource on the stability profile, degradation mechanisms, and handling protocols for Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate . It is designed for analytical chemists and formulation scientists requiring precise control over this pharmaceutical intermediate.
Executive Summary
Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7) is a functionalized aryl keto-ester used primarily as a building block in the synthesis of complex pharmaceutical agents, including analogues of acetylcholinesterase inhibitors.
Its stability under ambient conditions is compromised by three primary vectors: hydrolytic cleavage of the terminal ester, photo-oxidative degradation of the electron-rich dimethoxybenzene moiety, and hygroscopicity . While the aryl ketone core exhibits moderate thermal stability, the molecule requires strict exclusion of moisture and light to maintain purity >98%. This guide details the mechanistic basis of these instabilities and provides a validated framework for their monitoring and mitigation.
The molecule contains two distinct zones of instability:
The Aliphatic Tail (C1-C6): The terminal ethyl ester is the primary site for hydrolysis. The rate is pH-dependent and catalyzed by ambient moisture.
The Aromatic Head (C7-Aryl): The 2,3-dimethoxy substitution pattern makes the phenyl ring electron-rich, increasing susceptibility to electrophilic attack and photo-oxidation. The benzylic ketone (C7) can undergo photoreduction or Norrish Type reactions under UV exposure.
Stability Assessment (Ambient Conditions)
Hydrolytic Stability (Moisture Sensitivity)
Under ambient humidity (60% RH), the ethyl ester bond is prone to hydrolysis, yielding 7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid and ethanol .
Mechanism: Nucleophilic acyl substitution.
Kinetics: Slow at neutral pH but accelerates exponentially in the presence of trace acids or bases (often introduced by impurities or glass surface activity).
Impact: Formation of the free acid alters the solubility profile and can interfere with subsequent coupling reactions (e.g., amide bond formation).
Oxidative & Photostability
The 2,3-dimethoxyphenyl moiety is a chromophore that absorbs UV light.
Photo-oxidation: Exposure to ambient laboratory light (fluorescent/LED) can lead to the formation of quinone-like species via demethylation or ring oxidation, resulting in a yellow-to-brown discoloration.
Norrish Reactions: The carbonyl group at C7 is capable of Norrish Type II intramolecular hydrogen abstraction (gamma-hydrogen abstraction from the alkyl chain), leading to chain cleavage, though the 7-carbon chain length makes the required cyclic transition state entropically less favorable than in shorter chains.
Thermal Stability
The compound is generally thermally stable up to ~60°C. However, prolonged exposure to temperatures >25°C in the presence of oxygen can initiate auto-oxidation at the methylene position alpha to the ketone (C6).
Degradation Pathways (Visualization)
The following diagram illustrates the primary degradation routes identified for this structural class.
Caption: Primary degradation pathways including ester hydrolysis (yielding the free acid) and photo-oxidative transformation of the aryl moiety.
Experimental Protocols for Stability Validation
To rigorously assess the stability of a specific batch, the following HPLC-UV method and stress testing protocol are recommended.
Analytical Method (HPLC-UV)
This method separates the parent ester from its polar acid degradant and non-polar oxidative impurities.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
UV @ 254 nm (Aromatic ring) and 280 nm (Ketone/Phenol)
Temperature
25°C
Retention Time
Acid Degradant: ~6-8 min; Parent Ester: ~12-14 min
Stress Testing Workflow (Forced Degradation)
Use this workflow to establish the "stability-indicating" nature of your analytical method.
Caption: Forced degradation workflow to validate analytical specificity and identify potential breakdown products.
Storage & Handling Recommendations
Based on the chemical vulnerabilities identified, the following storage protocols are mandatory to ensure integrity.
Primary Container: Amber glass vials (Type I borosilicate) with PTFE-lined screw caps. Rationale: Amber glass blocks UV light; PTFE prevents leaching of plasticizers and provides an inert seal against moisture.
Atmosphere: Headspace must be purged with Argon or Nitrogen. Rationale: Displaces oxygen to prevent auto-oxidation of the benzylic position.
Temperature: Long-term storage at -20°C . Short-term (weeks) storage at 2-8°C is acceptable if sealed.
Handling: Allow the container to equilibrate to room temperature before opening. Rationale: Prevents condensation of atmospheric moisture onto the cold sample, which would catalyze hydrolysis.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9548029, 7-Oxoheptanoate. Retrieved from [Link]
Gaonkar, S. L., et al. (2017).[1] Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry. (Context on Dimethoxy-indanone precursors). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
Executive Summary & Strategic Analysis
The synthesis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate presents a classic regiochemical challenge in aromatic substitution. The target molecule features a 2,3-dimethoxy substitution pattern on the aryl ring relative to the keto-heptanoate chain.
The Causality of Method Selection:
Friedel-Crafts Acylation (The Trap): Standard acylation of veratrole (1,2-dimethoxybenzene) using Lewis acids (
, ) is electronically directed to the para position relative to a methoxy group (position 4). This yields the 3,4-dimethoxyphenyl isomer, not the required 2,3-dimethoxyphenyl isomer.
Directed Ortho-Metalation (The Solution): To achieve the 2,3-substitution pattern, we must utilize the "ortho-lithiation" capability of the methoxy groups. Treatment of veratrole with
-butyllithium occurs exclusively at the 3-position (ortho to the methoxy group), stabilized by lithium-oxygen coordination.
Therefore, this protocol rejects the Friedel-Crafts pathway and details a Directed Ortho-Metalation (DoM) approach coupled with a Weinreb Amide linker to prevent over-addition and ensure high yields of the ketone.
Synthetic Pathway Visualization
The following logic flow illustrates the divergence between the standard industrial route (incorrect isomer) and the required organometallic route.
Figure 1: Strategic divergence showing why DoM is required to access the 2,3-isomer.
Detailed Experimental Protocol
Phase 1: Synthesis of the Linker (Weinreb Amide)
We first convert commercially available Ethyl Hydrogen Pimelate into a Weinreb amide. This functional group is crucial because it reacts with organolithiums to form a stable tetrahedral intermediate, releasing the ketone only upon acidic workup, thus preventing the formation of tertiary alcohol side products.
Purification: Concentrate in vacuo. The resulting oil (Ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate) is typically >95% pure and can be used directly.
Yield Expectation: 85-92%.
Phase 2: Directed Ortho-Metalation & Coupling
This step builds the C-C bond at the specific 2,3-position.
Reagents:
Veratrole (1,2-Dimethoxybenzene) [CAS: 91-16-7]
-Butyllithium (2.5 M in hexanes)
Tetramethylethylenediamine (TMEDA) - Critical for breaking Li aggregates and accelerating lithiation.
Anhydrous THF
Linker (from Phase 1)
Stoichiometry Table:
Component
Role
Equivalents
Notes
Veratrole
Substrate
1.2 eq
Slight excess ensures full consumption of valuable linker.
n-BuLi
Base
1.25 eq
Titrate before use.
TMEDA
Ligand
1.3 eq
Promotes lithiation at C-3.
Weinreb Linker
Electrophile
1.0 eq
Limiting reagent.
THF
Solvent
N/A
Must be dry/degassed.
Protocol:
Setup: Flame-dry a 500 mL 3-neck flask under Argon. Add anhydrous THF (100 mL), Veratrole (8.8 g, 63.7 mmol), and TMEDA (9.6 mL, 69 mmol).
Lithiation: Cool the solution to 0°C (Note: Veratrole lithiates efficiently at 0°C; -78°C is unnecessary for generation, but cooling is needed for stability).
Addition of Base: Add
-BuLi (25.5 mL of 2.5M solution) dropwise over 20 minutes. The solution will turn yellow/orange, indicating the formation of 3-lithioveratrole.
Incubation: Stir at 0°C for 1 hour to ensure complete metalation.
Coupling: Cool the mixture to -78°C (Dry ice/Acetone bath). This is critical to prevent side reactions during the electrophile addition.
Linker Addition: Dissolve the Weinreb Linker (12.3 g, 53.1 mmol) in THF (30 mL) and add dropwise to the lithiated species over 30 minutes.
Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 2 hours.
Quench: Quench the reaction with saturated Ammonium Chloride (
) solution (50 mL) while stirring vigorously. This hydrolysis step breaks the tetrahedral intermediate to release the ketone.
Phase 3: Purification & Analysis
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
Drying: Combine organics, wash with brine, dry over
, and concentrate.
Chromatography: Purify via Flash Column Chromatography (Silica Gel).
Eluent: Gradient of Hexanes:Ethyl Acetate (90:10
70:30).
Target: The product is less polar than the Weinreb linker but more polar than veratrole.
Appearance: Pale yellow oil or low-melting solid.[1]
Quality Control & Validation
To ensure the protocol generated the correct isomer, the following analytical signatures must be verified.
1. NMR Spectroscopy (
NMR, 400 MHz, ):
Aromatic Region: You must observe 3 distinct aromatic protons .
2,3-substitution pattern: The splitting pattern typically shows a triplet (t) and two doublets (d) or a multiplet pattern characteristic of a 1,2,3-trisubstituted benzene (approx 7.0 - 7.5 ppm).
Contrast with 3,4-isomer: The 3,4-isomer (Friedel-Crafts product) would show an ABX system (d, d, s) with a distinct singlet for the isolated proton at position 2. Absence of an aromatic singlet is a key pass/fail criterion.
Methoxy Groups: Two singlets around 3.8 - 3.9 ppm.
Linker:
Triplet at ~2.9 ppm (
adjacent to Ketone).
Triplet at ~2.3 ppm (
adjacent to Ester).
Multiplets for internal alkyl chain (
).
Quartet/Triplet for Ethyl ester (4.1 ppm / 1.2 ppm).
2. Mass Spectrometry:
HRMS (ESI+): Calculated for
: 309.1697.
References
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(5), 879–933. Link
Foundational text establishing the regioselectivity of lithi
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link
Establishes the chemistry for coupling organolithiums to amides to form ketones without over-addition.
Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1. Link
Authoritative review on the conditions required for lithiation of veratrole deriv
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
General reference for handling organolithiums and TMEDA effects.
Technical Guide: Optimized Friedel-Crafts Acylation of 1,2-Dimethoxybenzene
Executive Summary The Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) is a pivotal C-C bond-forming reaction used to synthesize 3,4-dimethoxyacetophenone (acetoveratrone) , a critical intermediate in the man...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) is a pivotal C-C bond-forming reaction used to synthesize 3,4-dimethoxyacetophenone (acetoveratrone) , a critical intermediate in the manufacturing of isoquinoline alkaloids (e.g., papaverine) and cardiovascular agents (e.g., verapamil).
While the substrate is highly activated due to the two methoxy groups, this reactivity introduces specific process challenges:
Regiocontrol: Ensuring exclusive para-substitution relative to the C1-methoxy group (position 4) while avoiding steric congestion at position 3.
Chemo-stability: Preventing ether cleavage (demethylation), a common side reaction when using strong Lewis acids like aluminum trichloride (
) at elevated temperatures.
Catalyst Stoichiometry: Managing the "product inhibition" effect where the resulting ketone complexes with the Lewis acid, necessitating stoichiometric rather than catalytic quantities in classical protocols.
This guide presents two validated protocols: a Classical Stoichiometric Method (
) for maximum yield on a laboratory scale, and a Modern Catalytic Method (/Propylene Carbonate) designed for green chemistry and process scalability.
Mechanistic Principles & Regiochemistry
Regioselectivity Analysis
Veratrole contains two ortho-methoxy groups. The directing effects and steric parameters dictate the site of electrophilic attack.
Electronic Effect: Both methoxy groups are strong ortho/para activators.
Position 3: Ortho to C2-OMe and Meta to C1-OMe. This position is electronically activated but sterically hindered by the flanking methoxy groups.
Position 4 (Major): Para to C1-OMe and Meta to C2-OMe. This position is sterically accessible and electronically reinforced.
Outcome: The reaction proceeds with >95% regioselectivity for the 4-position, yielding 3,4-dimethoxyacetophenone.
Reaction Pathway Visualization
The following diagram illustrates the generation of the acylium ion, the regioselective attack, and the critical complexation step that dictates catalyst stoichiometry.
Figure 1: Mechanistic pathway of Friedel-Crafts acylation showing the requisite hydrolysis step to liberate the product from the Lewis acid complex.
Critical Process Parameters (CPPs)
The following parameters are non-negotiable for ensuring high purity and yield.
Parameter
Specification
Scientific Rationale
Temperature
0°C to 25°C
High temperatures (>40°C) promote ether cleavage (demethylation) by , leading to phenolic impurities (e.g., acetovanillone).
Catalyst Ratio
1.1 – 1.2 equiv.
The product ketone is a Lewis base that complexes 1:1 with . Less than stoichiometric catalyst results in incomplete conversion.
Solvent Choice
DCM or DCE
Non-nucleophilic, polar enough to solubilize the acylium complex but not the initially. Nitrobenzene is an alternative but difficult to remove.
Moisture Control
Strictly Anhydrous
reacts violently with water to form HCl and inactive . All glassware must be flame-dried; solvents must be anhydrous.
Addition Order
Acyl Chloride + Catalyst Substrate
Generating the acylium ion before adding the activated substrate minimizes polymerization or self-condensation of the substrate.
Experimental Protocols
Protocol A: Classical High-Yield Method (
)
Best for: Laboratory scale synthesis (1g – 50g) where yield is the priority.
Reagents:
1,2-Dimethoxybenzene (Veratrole): 13.8 g (100 mmol)
Acetyl Chloride: 8.6 g (110 mmol, 1.1 eq)
Aluminum Chloride (
), anhydrous: 14.7 g (110 mmol, 1.1 eq)
Dichloromethane (DCM), anhydrous: 100 mL
HCl (1M) and Ice for quenching.
Step-by-Step Procedure:
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a drying tube (
). Flame-dry the apparatus under nitrogen flow.
Catalyst Suspension: Charge the flask with
(14.7 g) and anhydrous DCM (50 mL). Cool the suspension to 0–5°C using an ice bath.
Electrophile Formation: Add Acetyl Chloride (8.6 g) dropwise to the suspension. Stir for 15 minutes. The mixture will homogenize slightly as the acylium complex forms.
Substrate Addition: Dissolve Veratrole (13.8 g) in DCM (50 mL) and transfer to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10°C .
Note: The solution will turn dark orange/red, indicating the formation of the charge-transfer complex.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–3 hours.
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Starting material (
) should disappear; Product () appears.
Quenching (Exothermic): Pour the reaction mixture slowly onto a mixture of 200 g crushed ice and 50 mL concentrated HCl with vigorous stirring. This breaks the Aluminum-Ketone complex.
Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases.[2][3]
Washing: Wash with water (100 mL), then 10% NaOH (2 x 50 mL) to remove any demethylated phenolic byproducts (phenols will dissolve in the basic aqueous layer), and finally brine.
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Recrystallize from Ethanol/Hexane or distill if necessary.
Expected Yield: 85–92%
Physical State: White to off-white crystalline solid (MP: 48–50°C).
Protocol B: Green Catalytic Method (
/Propylene Carbonate)
Best for: Process chemistry, "Green" applications, and avoiding stoichiometric metal waste.
Scientific Basis: Using Propylene Carbonate (PC) as a solvent enhances the Lewis acidity of
, allowing it to function catalytically (5-10 mol%) rather than stoichiometrically.
Reagents:
Veratrole: 100 mmol
Acetyl Chloride: 120 mmol (1.2 eq)
(anhydrous): 5 mmol (5 mol%)
Propylene Carbonate (PC): 50 mL
Procedure:
Mix Veratrole and
in Propylene Carbonate at room temperature.
Add Acetyl Chloride dropwise.
Heat the mixture to 80°C for 4–6 hours.
Workup: Cool to room temperature. Add water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
Wash organic layer with saturated
and brine.
Evaporate solvent.[4] PC has a high boiling point (
) and is water-soluble, so thorough water washing removes most of it.
Advantage: Drastic reduction in aluminum waste and elimination of chlorinated solvents.
Quality Control & Troubleshooting
Impurity Profiling
The most common failure mode is the presence of Acetovanillone (demethylated product).
Impurity
Structure
Origin
Detection (HPLC/TLC)
Remediation
Acetovanillone
4-hydroxy-3-methoxyacetophenone
Overheating with ; Moisture presence
Lower than product (more polar). Broad peak in NMR ( signal).
Wash organic layer with 1M NaOH during workup. Phenols are extracted into the aqueous phase.
Application Note: Precision Synthesis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
This Application Note is written from the perspective of a Senior Application Scientist. It prioritizes regiochemical fidelity, addressing the specific challenge of synthesizing the 2,3-dimethoxy isomer versus the thermo...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is written from the perspective of a Senior Application Scientist. It prioritizes regiochemical fidelity, addressing the specific challenge of synthesizing the 2,3-dimethoxy isomer versus the thermodynamically favored 3,4-isomer.[1]
Part 1: Executive Summary & Strategic Rationale
The Regiochemistry Challenge
The synthesis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate presents a classic regiochemical trap.[2] Standard Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with ethyl pimeloyl chloride predominantly yields the 3,4-dimethoxyphenyl isomer due to the directing effects of the alkoxy groups (activating para and ortho positions, with para being sterically favored).[1][2]
To guarantee the 2,3-substitution pattern required by your target, this protocol rejects the direct electrophilic aromatic substitution pathway.[1] Instead, we utilize a Palladium-Catalyzed Negishi-type Acylation . This approach couples a pre-functionalized 2,3-dimethoxybenzoyl chloride with an organozinc reagent derived from ethyl 6-bromohexanoate.[2]
Why this method?
Absolute Regiocontrol: The substitution pattern is defined by the starting material (2,3-dimethoxybenzoic acid), eliminating isomer separation issues.[1][2]
Functional Group Tolerance: Organozinc reagents tolerate the terminal ester functionality, unlike Grignard or Organolithium reagents which would attack the ester.[1][2]
Scalability: The reaction proceeds under mild conditions suitable for scale-up.[2]
Zinc Activation (Crucial): Commercial zinc dust often has an oxide layer that inhibits reaction.[1][2] It must be activated in situ using 1,2-dibromoethane and chlorotrimethylsilane (TMSCl).[1]
Anhydrous Conditions: The organozinc formation and coupling must be performed under an inert atmosphere (Argon or Nitrogen).[1][2] Moisture will quench the organozinc reagent immediately.[1]
Part 3: Experimental Protocol
Workflow Logic (DOT Diagram)
Caption: Convergent synthesis strategy ensuring regiochemical integrity via organozinc coupling.
Step-by-Step Methodology
Phase A: Preparation of 2,3-Dimethoxybenzoyl Chloride
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
Charging: Add 2,3-dimethoxybenzoic acid (5.0 g, 27.4 mmol) and Thionyl Chloride (10 mL, excess). Add 1 drop of DMF as a catalyst.[1]
Reaction: Heat to reflux (75-80°C) for 2 hours. The evolution of HCl and SO₂ gas indicates reaction progress.[1][2]
Workup: Cool the mixture. Remove excess SOCl₂ under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (2 x 10 mL) to remove traces of thionyl chloride.[1]
Result: Crude 2,3-dimethoxybenzoyl chloride (yellow oil/solid).[1][2] Use immediately in Phase C.
Phase B: Preparation of the Organozinc Reagent
Note: This step requires strict anhydrous techniques.[1]
Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust (2.7 g, 41 mmol, 1.5 eq) in anhydrous THF (15 mL).
Initiation: Add 1,2-dibromoethane (0.15 mL) and heat to reflux for 1 minute. Cool to RT. Add TMSCl (0.15 mL) and stir for 15 minutes.
Catalyst Addition: Cool the Organozinc solution (Phase B) to 0°C. Add PdCl₂(PPh₃)₂ (0.96 g, 1.37 mmol, 5 mol%).[1][2]
Coupling: Dissolve the crude 2,3-dimethoxybenzoyl chloride (from Phase A) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0°C.
Progression: Allow the reaction to warm to Room Temperature (RT) and stir for 12-16 hours.
Quench: Carefully pour the reaction mixture into saturated aqueous NH₄Cl (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Aromatic Region: Look for 3 protons.[1][2] Key diagnostic is the splitting pattern.[1][2] 2,3-substitution typically shows a triplet (t) and two doublets (d) or a tight multiplet, distinct from the broad singlets/doublets of the 3,4-isomer.[1][2]
Methoxy Groups: Two singlets at ~3.8-3.9 ppm (6H).[1][2]
Chain: Triplet at ~2.9 ppm (CH₂ adjacent to ketone), Multiplets for internal CH₂, Quartet at ~4.1 ppm (Ethyl ester).[1][2]
Verify the CAS of the benzoic acid starting material. Do NOT use FC acylation on veratrole.[1]
Part 5: References
Negishi, E. (1982).[1] "Palladium- or Nickel-Catalyzed Cross Coupling.[2] A New Route to Unsymmetrical Biaryls." Accounts of Chemical Research, 15(11), 340-348.[1] [Link][1][2]
Knochel, P., et al. (2011).[1] "Preparation and Applications of Functionalized Organozinc Reagents." Organic Reactions, 58, 417-731.[1][2] [Link][1][2]
Jackson, R. F. W., et al. (1989).[1] "Preparation of esters containing zinc and copper: reagents for the synthesis of amino acids."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1941-1945.[1] [Link]
Application Note: Catalytic Synthesis of Ivabradine Keto Ester & Benzazepinone Intermediates
This guide details the catalytic procedures for synthesizing key Ivabradine intermediates, focusing on the Benzazepinone Core and the Chiral Side Chain . It prioritizes catalytic methodologies (hydrogenation, enzymatic r...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the catalytic procedures for synthesizing key Ivabradine intermediates, focusing on the Benzazepinone Core and the Chiral Side Chain . It prioritizes catalytic methodologies (hydrogenation, enzymatic resolution) over traditional stoichiometric approaches, aligning with green chemistry principles and industrial scalability.
Part 1: Strategic Overview & Retrosynthetic Logic
Ivabradine (Corlanor/Procoralan) is a pure heart rate-lowering agent acting on the
current in the sinoatrial node. Its synthesis hinges on two critical fragments:
The Benzazepinone Core: 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.[1][2][3][4]
The Chiral Side Chain: (S)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine.[3][5]
Traditionally, the core is synthesized via the Pomeranz-Fritsch type cyclization of an acetamide, followed by a critical catalytic hydrogenation step. Emerging routes utilize keto-ester intermediates (via Friedel-Crafts acylation) to construct the seven-membered ring or biocatalytic resolution of ester precursors to establish the side-chain chirality.
Pathway Visualization (DOT Diagram)
Caption: Mechanistic flow for Ivabradine synthesis highlighting the two critical catalytic checkpoints: Hydrogenation of the benzazepinone core and Biocatalytic resolution of the side chain.
Part 2: Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation of the Dehydro-Benzazepinone
Objective: Saturation of the C4-C5 double bond in 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one to form the stable tetrahydro-benzazepinone. This is the industry-standard catalytic step.
Mechanism: Heterogeneous catalytic hydrogenation. The reaction is sensitive to steric hindrance and requires acidic media to prevent amine poisoning of the catalyst.
Catalyst: Zeolite H-Beta or HY (Calcined at 500°C).
Solvent: Nitrobenzene or neat (if possible).
Step-by-Step Procedure:
Acylation: Mix Veratrole (1.0 equiv) and Succinic Anhydride (1.1 equiv) in a reactor.
Catalyst Loading: Add Zeolite H-Beta (10-20 wt%).
Reaction: Heat to 120°C for 12-24 hours. The Zeolite acts as a solid Lewis Acid.
Filtration: Filter off the Zeolite (regenerable by calcination).
Esterification (One-pot): Add Ethanol and catalytic
to the filtrate containing the Keto-Acid. Reflux for 4 hours.
Isolation: Evaporate ethanol, wash with water/bicarbonate. Isolate Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate.
Catalytic Reduction (The "Keto" Reduction):
Option A (Achiral): Hydrogenation with Pd/C in Acetic Acid/HCl (similar to Protocol A) to reduce the ketone to methylene (
).
Option B (Asymmetric): Use Ru-BINAP catalyst (0.5 mol%) in Ethanol at 50°C/30 bar H2 to form the Hydroxy Ester (if a chiral handle is desired for other analogs).
Protocol C: Biocatalytic Resolution of Side-Chain Precursors
Objective: To obtain the (S)-enantiomer of the benzocyclobutane side chain using enzymatic hydrolysis of an ester precursor.
Suspend the racemic ester (10 g) in the buffer system.
Add CAL-B (100 mg/g substrate).
Stir at 30°C. Maintain pH 7.0 by automatic titration with NaOH.
Stop Point: At 50% conversion (approx. 24h), the enzyme preferentially hydrolyzes the (R)-ester to the acid, leaving the desired (S)-ester intact (or vice versa depending on enzyme specificity).
Separation: Extract the unreacted (S)-ester with heptane. The (R)-acid remains in the aqueous phase.
Conversion: Convert the (S)-ester to the amine via amide formation and reduction.
Part 3: Troubleshooting & Optimization (Expertise & Experience)
1. Managing the "Dehydro" Impurity:
Issue: Incomplete hydrogenation in Protocol A leads to the "Dehydro-Ivabradine" impurity in the final API, which is difficult to remove.
Solution: Do not stop the reaction based solely on time. Use in-process control (IPC) HPLC. If the reaction stalls, purge the headspace (remove CO poisoning) and repressurize. Increasing temperature >65°C risks forming the "Over-reduced" cyclohexyl impurity.
2. Catalyst Poisoning:
Issue: The amine nitrogen in the benzazepine ring can coordinate to Pd, poisoning it.
Solution: This is why Glacial Acetic Acid is the solvent of choice. It protonates the amine (
), preventing coordination to the metal center. Never run this hydrogenation in neutral methanol without an acid additive.
3. Safety with Hydrogenation:
Hazard:[2][5] Acetic acid is flammable (flash point 39°C) and corrosive.
Control: Ensure the autoclave is grounded. Use a "fill/vent" cycle with Nitrogen to ensure oxygen is <1% before introducing Hydrogen.
Part 4: References
Adir/Servier. (1993). Process for the synthesis of benzazepines and their application to the synthesis of ivabradine.[4][7] European Patent EP0534859. Link
Les Laboratoires Servier. (2011). Process for the synthesis of ivabradine and addition salts thereof.[4][7][9][10][11][12] US Patent 7,867,996. Link
F. H. S. (2017). Practical and Green Process for the Synthesis of Ivabradine Hydrochloride Through an Efficient Control of Process Impurities. Current Organic Chemistry. Link
Merck/Codexis. (2010). Biocatalytic Routes to Chiral Intermediates. (Contextual reference for DYRKR of keto esters). Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7)
Target Audience: Researchers, synthetic scientists, and drug development professionals.
Executive Summary & Mechanistic Rationale
The synthesis of highly specific functionalized aromatic building blocks is a cornerstone of modern drug development. The target compound, Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate , presents a unique regiochemical challenge. Standard Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) overwhelmingly directs electrophilic substitution to the 4-position due to the synergistic electronic and steric directing effects of the ortho-methoxy groups, yielding 3,4-dimethoxyphenyl derivatives.
To selectively achieve the 2,3-dimethoxyphenyl substitution pattern, a directed organometallic approach is strictly required. This protocol utilizes the Iron-Catalyzed Acyl-Grignard Cross-Coupling methodology. By converting commercially available 2,3-dimethoxybromobenzene into its corresponding Grignard reagent and coupling it with ethyl 7-chloro-7-oxoheptanoate (ethyl pimeloyl chloride) in the presence of a catalytic Iron(III) salt, the target ketone is formed with near-perfect chemoselectivity [1].
Causality of Experimental Choices:
Why Iron Catalysis? Uncatalyzed Grignard additions to acid chlorides suffer from competing over-addition (yielding tertiary alcohols) and poor chemoselectivity (attacking the ethyl ester). The addition of 5 mol%
generates a highly reactive "inorganic Grignard" intermediate that accelerates the acyl substitution to such an extent that the reaction completes in minutes at 0 °C, leaving the terminal ethyl ester completely untouched [2].
Stoichiometric Control: A slight excess of the Grignard reagent (1.05 equivalents relative to the acid chloride) ensures complete consumption of the electrophile. The unreacted Grignard is quenched to 1,2-dimethoxybenzene, a highly non-polar byproduct that is easily separated from the polar keto-ester product via silica gel chromatography.
Reaction Pathway Visualization
Figure 1: Synthetic workflow for Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate via Fe-catalysis.
Materials and Reagents
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount
2,3-Dimethoxybromobenzene
Aryl halide (Nucleophile precursor)
217.06
1.05
11.40 g (52.5 mmol)
Magnesium turnings
Metal reactant
24.30
1.15
1.40 g (57.5 mmol)
Ethyl 7-chloro-7-oxoheptanoate
Acyl electrophile
206.67
1.00
10.33 g (50.0 mmol)
Iron(III) acetylacetonate
Precatalyst
353.17
0.05
0.88 g (2.5 mmol)
Iodine (crystals)
Grignard initiator
253.81
Catalytic
~10 mg
Tetrahydrofuran (THF)
Solvent
72.11
N/A
150 mL (Anhydrous)
Ammonium Chloride (aq)
Quenching agent
53.49
Excess
100 mL (Saturated)
Step-by-Step Laboratory Protocols
Protocol A: Preparation of 2,3-Dimethoxyphenylmagnesium Bromide
Note: This process must be conducted under a strict inert atmosphere (Argon or Nitrogen) using oven-dried glassware to prevent premature quenching of the Grignard reagent.
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush the system with Argon for 10 minutes.
Initiation: Add magnesium turnings (1.40 g) and a single crystal of iodine to the flask. Add 10 mL of anhydrous THF. Stir until the iodine color begins to tint the solvent.
Substrate Addition: Transfer 2,3-dimethoxybromobenzene (11.40 g) into the addition funnel and dilute with 40 mL of anhydrous THF.
Activation: Add approximately 2 mL of the aryl bromide solution to the magnesium suspension. Heat gently with a heat gun until the iodine color disappears and localized bubbling is observed on the magnesium surface, indicating initiation.
Reflux: Once initiated, add the remaining aryl bromide solution dropwise over 30 minutes to maintain a gentle reflux.
Completion: After the addition is complete, heat the mixture to a gentle reflux using an oil bath for an additional 1.5 hours. Allow the dark brown Grignard solution to cool to room temperature.
Electrophile Preparation: In a separate, oven-dried 500 mL round-bottom flask, dissolve ethyl 7-chloro-7-oxoheptanoate (10.33 g) and
(0.88 g) in 100 mL of anhydrous THF under Argon.
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C. Crucial Step: Maintaining 0 °C is necessary to suppress the uncatalyzed background reaction of the Grignard reagent with the ester moiety.
Coupling: Using a cannula or a dry syringe, transfer the room-temperature Grignard reagent (from Protocol A) dropwise into the rapidly stirring acid chloride solution over a period of 30 minutes. The reaction mixture will immediately turn a deep red/brown color, indicative of the active iron species.
Maturation: Continue stirring the mixture at 0 °C for 15 minutes. The catalytic turnover is exceptionally rapid; extended reaction times are unnecessary and may lead to impurity formation [2].
Protocol C: Workup and Purification
Quenching: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous
directly into the flask at 0 °C. Stir vigorously for 10 minutes until the iron salts precipitate and the phases begin to separate.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
mL).
Washing: Wash the combined organic layers with deionized water (100 mL) followed by brine (100 mL).
Drying: Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.
Chromatography: Purify the crude product via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate. The non-polar 1,2-dimethoxybenzene byproduct will elute first, followed by the target keto-ester.
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate, validate the purified fractions using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Method
Expected Signals / Data Points
Structural Assignment
HRMS (ESI+)
calculated for : 309.1702
Confirms molecular formula.
H NMR (400 MHz, )
7.15 (dd, Hz, 1H)
Aromatic H-6 (ortho to ketone)
7.08 (t, Hz, 1H)
Aromatic H-5 (meta to ketone/OMe)
7.02 (dd, Hz, 1H)
Aromatic H-4 (ortho to C3-OMe)
4.12 (q, Hz, 2H)
Ester
3.88 (s, 3H), 3.85 (s, 3H)
Two distinct groups
2.95 (t, Hz, 2H)
Ketone (C6 of chain)
2.30 (t, Hz, 2H)
Ester (C2 of chain)
1.75 - 1.35 (m, 6H)
Aliphatic chain envelope (C3, C4, C5)
1.25 (t, Hz, 3H)
Ester
References
Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2002). Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 124(46), 13856-13863. URL:[Link]
Scheiper, B., Bonnekessel, M., Krause, H., & Fürstner, A. (2004). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. The Journal of Organic Chemistry, 69(11), 3943-3949. URL:[Link]
Application
Application Note: Industrial Scale-Up of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Target Molecule: Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7)
Application: Pharmaceutical intermediate (Specific regioisomer distinct from typical Ivabradine precursors).[1]
Core Challenge: Achieving 2,3-regioselectivity . Standard Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) predominantly yields the 3,4-isomer due to steric and electronic directing effects.
Solution: This protocol details a Directed Ortho-Metalation (DoM) strategy using n-Butyllithium to selectively functionalize the 3-position of veratrole, followed by acylation with a Weinreb amide derivative of pimelic acid. This route ensures >98% isomeric purity and eliminates the formation of bis-addition byproducts common with acid chlorides.
Part 1: Retrosynthetic Analysis & Route Selection
The Regioselectivity Problem
In electrophilic aromatic substitution (EAS) such as Friedel-Crafts, the methoxy groups of veratrole direct incoming electrophiles to the 4-position (para to one methoxy, meta to the other), yielding the thermodynamically stable 3,4-dimethoxy product. Accessing the 2,3-dimethoxy pattern requires overcoming this preference.
The Directed Ortho-Metalation (DoM) Solution
The oxygen atoms in veratrole act as Directed Metalation Groups (DMGs). They coordinate with alkyl-lithium species, directing deprotonation specifically to the 3-position (the "ortho-ortho" position between the oxygen and the ring carbon, or adjacent to the oxygen).[2]
Route A (Recommended): Lithiation of Veratrole
Reaction with Weinreb Amide.
Route B (Alternative): Grignard formation from 1-bromo-2,3-dimethoxybenzene. (Viable, but starting material is 5-10x more expensive than veratrole).
Reaction Pathway Diagram
Figure 1: Mechanistic pathway contrasting the DoM route (Target: 2,3-isomer) with standard Friedel-Crafts (Target: 3,4-isomer).
Part 2: Detailed Industrial Protocol
Reagent Preparation
Step A: Preparation of the Electrophile (Weinreb Amide)
Why: Using the acid chloride directly with organolithiums leads to tertiary alcohol impurities (double addition). The Weinreb amide prevents this by forming a stable chelate intermediate.
Charge Ethyl hydrogen pimelate (1.0 equiv) and DCM into a reactor.
Add Carbonyl diimidazole (CDI) (1.1 equiv) portion-wise at 0-5°C. Stir for 1h (CO2 evolution).
Add n-Butyllithium (2.5 M in hexanes, 29 L, 72.5 mol) dropwise via a metering pump.
Rate Control: Adjust addition rate to maintain internal temperature < -10°C.
Hold: Stir at -15°C for 2 hours. The solution typically turns yellow/orange.
IPC (In-Process Control): Quench a small aliquot with D2O. Analyze by NMR/GC. Disappearance of veratrole peak (or shift to deuterated form) confirms lithiation.
Add the Weinreb Amide solution slowly over 60 minutes.
Exotherm: Reaction is exothermic. Maintain Temp < -5°C.
Allow the mixture to warm to 0°C over 2 hours.
Quench & Hydrolysis:
Prepare a solution of 15% Ammonium Chloride or 10% HCl (100 L) in a separate quench vessel cooled to 5°C.
Transfer the reaction mixture into the quench solution (Inverse quench controls exotherm).
Note: The tetrahedral intermediate breaks down upon acidification to release the ketone.
Workup:
Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 50 L).
Combine organics and wash with Brine (50 L).
Dry over Na2SO4 and concentrate under vacuum.
Purification
The crude product is an oil.
Method: High-Vacuum Distillation (Short Path or Wiped Film).
Boiling Point Estimation: ~220-240°C at 0.5 mmHg.
Alternative (if solid): Crystallization from Hexane/MTBE is possible if the compound solidifies (MP is likely low, <50°C).
Target Purity: >98.5% (HPLC).
Major Impurity: 3,4-isomer (should be <0.5% if DoM was successful), unreacted veratrole (removed by distillation).
Part 3: Process Safety & Engineering Controls
Process Flow Diagram (PFD)
Figure 2: Industrial process flow for the cryogenic synthesis.
Critical Process Parameters (CPPs)
Water Content: THF must be <100 ppm water. Use molecular sieves or solvent drying columns.
Addition Rate: n-BuLi addition is the most hazardous step. Use a mass flow controller interlocked with the temperature sensor. If T > -10°C, stop addition.
Quench pH: Ensure final pH is < 4 to fully hydrolyze the Weinreb intermediate.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Moisture in reactor consuming n-BuLi.
Check KF of THF. Bake out reactor. Increase n-BuLi to 1.2 equiv.
Regioisomer Contamination (3,4-isomer)
Temperature too high during lithiation (scrambling) or wrong starting material.
Ensure T < -10°C. Verify Veratrole identity.
Tertiary Alcohol Impurity
Used Acid Chloride instead of Weinreb Amide?
Switch to Weinreb Amide. If using Acid Chloride, ensure T < -78°C (impractical).
Incomplete Conversion
Weinreb amide added too fast.
Slow down addition. Allow longer warm-up time.
References
Snieckus, V. (1990).[2][4] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link
Gilman, H., & Bebb, R. L. (1939).[4] "Relative Reactivities of Organometallic Compounds. XX. Metalation." Journal of the American Chemical Society, 61(1), 109–112.[5] (Foundational work on lithiation of anisole/veratrole). Link
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. (Methodology for Weinreb amide synthesis). Link
Application Note: Solvent Selection for the Acylation of 2,3-Dimethoxybenzene
This Application Note provides a comprehensive technical guide for the acylation of 2,3-dimethoxybenzene (chemically known as 1,2-dimethoxybenzene or Veratrole ). Executive Summary & Strategic Context The acylation of 2,...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the acylation of 2,3-dimethoxybenzene (chemically known as 1,2-dimethoxybenzene or Veratrole ).
Executive Summary & Strategic Context
The acylation of 2,3-dimethoxybenzene (Veratrole) is a pivotal C-C bond-forming step in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates, such as the acetylcholinesterase inhibitor Donepezil and analogs of Papaverine .
While the reaction follows a standard Friedel-Crafts electrophilic aromatic substitution (EAS) pathway, the choice of solvent is the single most critical variable determining yield, regioselectivity, and process scalability.
The Engineering Challenge:
Substrate Reactivity: The electron-donating methoxy groups activate the ring, making it susceptible to poly-acylation if the reaction is not kinetically controlled.
Catalyst Solubility: The standard catalyst, Aluminum Chloride (
), forms a discrete complex with the product ketone. If the solvent cannot solubilize this complex, the reaction stalls (precipitation) or forms "tars" that trap the substrate.
Regioselectivity: The target product is almost exclusively 3,4-dimethoxyacetophenone (Acetoveratrone).[1] Solvent polarity influences the "tightness" of the ion pair in the transition state, subtly affecting the ortho/para ratio, though steric hindrance largely protects the 3-position (between methoxy groups).
Mechanistic Insight & Solvent Interaction[2]
To select the correct solvent, one must understand the species present in solution. The reaction does not involve free acyl chlorides but rather bulky, charged complexes.
Reaction Pathway Analysis[3]
The reaction proceeds via the generation of an acylium ion.[2][3][4] The solvent must stabilize two distinct cationic species:
The Product Complex: The resulting ketone is a Lewis base and complexes 1:1 with
. This complex is often less soluble than the starting materials.
Figure 1: Mechanistic pathway highlighting critical solvent control points. The solubility of the Product-Lewis Acid complex is the primary determinant of conversion.
Solvent Selection Matrix
The following table compares standard industrial solvents against modern "green" alternatives for this specific transformation.
Solvent Class
Specific Solvent
Performance
Scalability
E-E-A-T Verdict
Chlorinated
Dichloromethane (DCM)
High
High
Standard. Excellent solubility for reagents, but the product-AlCl3 complex may precipitate as a gum. Low boiling point () limits reaction rate.
Chlorinated
1,2-Dichloroethane (DCE)
High
Medium
Preferred Classic. Higher boiling point () allows for kinetic acceleration. Toxic/Carcinogenic concerns.[5]
Nitro
Nitrobenzene
Excellent
Low
Historical Gold Standard. Solubilizes the AlCl3 complex perfectly, preventing tar. However, high boiling point () and toxicity make removal difficult.
Disulfide
Carbon Disulfide ()
Medium
Prohibited
Obsolete. Extremely flammable and neurotoxic. Historically used for "ortho" selectivity, but irrelevant for Veratrole.
Ionic Liquid
[CholineCl][]
High
Medium
Green Alternative. Acts as both solvent and catalyst. Recyclable. Excellent for batch processes.
Solvent-Free
Neat / Zeolite
Medium
Low
Niche. Requires high temperatures. Heterogeneous catalysis (Zeolite HY) suffers from pore clogging by the product.
Detailed Experimental Protocols
Protocol A: The "Pharma Standard" (DCM/DCE Method)
Best for: Small to mid-scale synthesis where product purity and ease of workup are paramount.
Reagents:
1,2-Dimethoxybenzene (Veratrole): 13.8 g (100 mmol)
Acetyl Chloride: 8.6 g (110 mmol) [1.1 eq]
Aluminum Chloride (
): 14.6 g (110 mmol) [1.1 eq]
Solvent: Dichloromethane (DCM) (anhydrous): 100 mL
Workflow:
Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask. Equip with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a drying tube (
) to neutralize HCl gas evolution.
Catalyst Suspension: Charge the flask with
and 50 mL of DCM. Cool the suspension to using an ice bath.
Electrophile Formation: Add Acetyl Chloride dropwise to the suspension. Stir for 15 minutes. The suspension will clarify slightly as the acylium complex forms.
Substrate Addition (Critical Step): Dissolve Veratrole in the remaining 50 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
Why? Veratrole is highly activated. Rapid addition causes localized overheating and poly-acylation. Keep internal temperature
.
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.
Observation: The mixture will turn dark orange/red. If a gummy precipitate forms (the product complex), increase stirring speed or add a small amount of DCE if available.
Quenching (Exothermic): Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture.
Caution: Hydrolysis of the Al-complex is violent.
Workup: Separate the organic layer. Extract the aqueous layer with DCM (
mL). Wash combined organics with 10% NaOH (to remove any demethylated phenols), then water, then brine. Dry over .
Purification: Evaporate solvent. Recrystallize the solid residue from Ethanol/Hexane.
Expected Yield: 85-92%
Product: 3,4-Dimethoxyacetophenone (mp: 50-52°C).
Protocol B: The "Green Engineering" Method (Ionic Liquid)
Best for: Process chemistry looking to eliminate chlorinated solvents and reduce waste.
Reagents:
Choline Chloride (
): 1 eq
Zinc Chloride (
): 3 eq
1,2-Dimethoxybenzene: 10 mmol
Acetic Anhydride: 12 mmol
Workflow:
Deep Eutectic Solvent (DES) Preparation: Mix Choline Chloride and
(molar ratio 1:3) in a flask. Heat to with stirring until a clear, homogeneous liquid forms. This is the catalyst/solvent system .
Reaction: Cool the DES to
. Add Veratrole (10 mmol) and Acetic Anhydride (12 mmol) directly to the ionic liquid.
in the ionic liquid acts as the Lewis acid. The ionic nature stabilizes the polar transition state.
Extraction: Cool to room temperature. Add Water (20 mL) to dissolve the ionic liquid. The product will precipitate or oil out.
Isolation: Extract with Ethyl Acetate (
mL) or filter the solid if crystallized.
Recycling: The aqueous phase containing the DES can be evaporated under vacuum to reclaim the catalyst for reuse (up to 4 cycles with minimal activity loss).
Troubleshooting & Critical Parameters
Decision Tree for Process Failure
Figure 2: Troubleshooting logic for common acylation failures.
Key Parameter: The "Red Complex"
During the reaction, the formation of a deep red/orange color is normal and indicates the formation of the Acylium-Arene Sigma Complex .
If the solution remains pale: The catalyst is likely dead (wet).
If the solution turns black/tarry: The temperature was too high during addition, leading to polymerization.
Green Chemistry Approach (Ionic Liquids):
Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Royal Society of Chemistry Advances.
[Link]
Zeolite Catalysis (Heterogeneous):
Corma, A., et al. Zeolites for Friedel-Crafts Acylation. Journal of Catalysis.
[Link]
Application Notes & Protocols: Strategic Synthesis of Amine Precursors via Reductive Amination of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
Introduction: The Strategic Value of Reductive Amination In the landscape of modern drug discovery and medicinal chemistry, the synthesis of amines remains a cornerstone of molecular design. Among the myriad methods avai...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Reductive Amination
In the landscape of modern drug discovery and medicinal chemistry, the synthesis of amines remains a cornerstone of molecular design. Among the myriad methods available, reductive amination stands out for its efficiency, control, and broad applicability.[1][2][3][4] This one-pot reaction converts a carbonyl group into an amine via an intermediate imine, providing a more controlled alternative to direct N-alkylation, which is often plagued by over-alkylation and low yields.[3][5]
This guide focuses on a specific and highly versatile precursor, Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate [6]. This molecule is distinguished by three key functional domains:
An aryl ketone , the reactive center for imine formation.
A long-chain ethyl ester , offering a site for further chemical modification or influencing the molecule's pharmacokinetic properties.
A 2,3-dimethoxyphenyl moiety , a structural motif present in numerous biologically active compounds, recognized for its role in modulating receptor binding and metabolic stability.[7][8][9][10]
The strategic application of reductive amination to this precursor allows for the systematic generation of a diverse library of secondary and tertiary amines, which are critical intermediates for novel therapeutics and advanced imaging agents, such as those used in Positron Emission Tomography (PET).[11][12][13] This document provides an in-depth exploration of the underlying mechanism, strategic considerations for reagent selection, and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Underlying Mechanism: A Symphony of Two Steps
Reductive amination is a sequential, in-situ process that elegantly combines nucleophilic addition and reduction. The reaction proceeds through two primary, concurrent stages within a single reaction vessel.[5][14]
Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the ketone. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions (typically pH 4-5), which are optimal for this step, the hemiaminal readily dehydrates to form a C=N double bond, yielding an imine.[1][5][15] The acidic catalyst protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). The resulting imine can then be protonated to form a highly electrophilic iminium ion, which is the key species targeted by the reducing agent.[5][15]
Hydride-Mediated Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction of the C=N bond forms the final, stable amine product.[5] The success of the one-pot reaction hinges on using a reducing agent that is "tuned" to reduce the iminium ion significantly faster than it reduces the starting ketone.[5][15]
Diagram: General Mechanism of Reductive Amination
Caption: The two-stage process of reductive amination.
Strategic Experimental Design: Selecting Your Core Components
The success and outcome of the reductive amination are critically dependent on the judicious selection of the amine and the reducing agent.
The Precursor: Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
This is the foundational scaffold upon which new molecular diversity will be built.
Soluble in common organic solvents (DCM, THF, MeOH, EtOAc)
Analogy
Choosing the Amine Partner
The choice of amine directly dictates the structure of the final product. Both primary (R-NH₂) and secondary (R₂-NH) amines are suitable reaction partners.
Primary Amines (e.g., Methylamine, Benzylamine, Aniline): React with the ketone to produce secondary amines.
Secondary Amines (e.g., Dimethylamine, Morpholine, Piperidine): React with the ketone to produce tertiary amines.
Ammonia (or its equivalent, e.g., Ammonium Acetate): Can be used to synthesize primary amines.[16]
Key Considerations:
Nucleophilicity: Electron-rich and less sterically hindered amines generally react faster.[2]
Basicity: The amine must be sufficiently nucleophilic to attack the carbonyl but not so basic that it neutralizes the acid catalyst required for dehydration.
Steric Hindrance: Bulky amines may react slower or require more forcing conditions (higher temperature or longer reaction times).[2]
Choosing the Reducing Agent: A Comparative Analysis
The choice of reducing agent is arguably the most critical decision in the protocol. The ideal agent is potent enough to reduce the iminium ion intermediate but mild enough to leave the starting ketone untouched.
Reducing Agent
Key Characteristics & Causality
Typical Solvents
Safety & Handling
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB)
Preferred Choice. A mild and selective reducing agent. The bulky acetate groups temper its reactivity, making it highly selective for imines/iminiums over ketones.[1][16] It does not require strict pH control and is less toxic than cyanoborohydride.
Dichloroethane (DCE), Dichloromethane (DCM), THF
Moisture-sensitive. Handle under an inert atmosphere. Non-toxic workup.
Sodium Cyanoborohydride (NaBH₃CN)
The Classic Standard. Highly selective because it is most reactive at the acidic pH (4-5) required for iminium ion formation.[1][5] At this pH, ketones are less readily reduced.[15]
Methanol (MeOH), Ethanol (EtOH)
Highly Toxic. Can release toxic HCN gas upon acidification during workup. Requires careful handling and quenching procedures in a well-ventilated fume hood.
Sodium Borohydride (NaBH₄)
A Powerful, Less Selective Option. Capable of reducing both the starting ketone and the imine intermediate.[5][15] To avoid reducing the starting material, the protocol must be performed stepwise: allow the imine to form completely before adding the NaBH₄.[16]
MeOH, EtOH
Flammable solid. Reacts with water to produce hydrogen gas. Less toxic than NaBH₃CN.
Catalytic Hydrogenation (H₂/Pd, Ni, Pt)
A "Green" Alternative. Uses hydrogen gas and a metal catalyst.[1][16] It is highly effective but may not be compatible with other reducible functional groups in the molecule (e.g., alkenes, alkynes, nitro groups).[4]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (1.0 eq).
Dissolution: Dissolve the starting material in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.
Amine Addition: Add the selected amine (1.1 - 1.5 eq) to the stirred solution. If the amine is a hydrochloride salt, it must first be neutralized or an additional equivalent of a non-nucleophilic base (e.g., triethylamine) should be added.
Catalyst (Optional): For less reactive ketones or amines, a catalytic amount of glacial acetic acid (~0.05 eq) can be added to facilitate imine formation. Stir the mixture for 20-30 minutes at room temperature.
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise over 5-10 minutes. The addition may be slightly exothermic.
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 2-24 hours).
Work-up (Quenching): Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amine product.
Protocol 2: Classic Method Using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is highly effective but requires strict adherence to safety procedures due to the toxicity of the reagent.
Reaction Setup: In a well-ventilated fume hood, dissolve Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (1.0 eq) and the selected amine (1.1 - 1.5 eq) in anhydrous methanol to a concentration of 0.1-0.2 M.
pH Adjustment: Using a pH indicator strip or a calibrated pH meter, carefully adjust the pH of the solution to between 4 and 5 by the dropwise addition of glacial acetic acid. This step is crucial for promoting the formation of the iminium ion.[5][15]
Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq) in a single portion to the stirred solution.
Monitoring: Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion (typically 4-24 hours).
Work-up (Quenching - CRITICAL SAFETY STEP): Cool the reaction flask in an ice bath. Very slowly and carefully, add water to quench any unreacted hydride. Then, slowly add saturated NaHCO₃ solution to basify the mixture to a pH > 8. This ensures that any residual cyanide is converted to the less volatile cyanide salt (NaCN) rather than HCN gas.
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
Extraction: Extract the resulting aqueous residue three times with ethyl acetate or DCM.
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography as described in Protocol 1.
Product Characterization
Confirming the identity and purity of the newly synthesized amine is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the successful transformation. Key spectral changes to look for include the disappearance of the ketone carbonyl signal in the ¹³C NMR (around ~200 ppm) and the appearance of new signals corresponding to the protons on the carbon adjacent to the nitrogen in the ¹H NMR.[17]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition of the final product, verifying the successful incorporation of the amine moiety.[17]
Chromatography: TLC and HPLC can be used to assess the purity of the final compound and to ensure the absence of starting material.
Applications in Drug Development and PET Imaging
The amines synthesized from Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate are valuable precursors for several high-value applications:
Scaffold for Medicinal Chemistry: The dimethoxyphenyl group is a known pharmacophore in compounds targeting a range of biological systems.[8][9] The products of this reaction can be used to build libraries of novel compounds for screening against various therapeutic targets.
Precursors for PET Radiopharmaceuticals: Reductive amination is a key reaction for derivatizing molecules in the synthesis of PET imaging agents.[11][12] The amine handle introduced in this reaction can be used to conjugate the molecule to a targeting vector or to a prosthetic group that will later be radiolabeled with a positron-emitting isotope like Fluorine-18.[13][18][19] The overall lipophilicity and structure of the final molecule are critical for its biodistribution and targeting capabilities in PET imaging.[12]
Troubleshooting Common Issues
Issue
Possible Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive reducing agent (decomposed by moisture). 2. Sterically hindered or poorly nucleophilic amine. 3. Incorrect pH for imine formation (for NaBH₃CN method).
1. Use fresh, anhydrous reagents and solvents. 2. Increase reaction temperature, use a more active reducing agent, or add a Lewis acid catalyst (e.g., Ti(OiPr)₄).[5] 3. Carefully re-check and adjust the pH to 4-5.
Formation of Alcohol Byproduct
The reducing agent is reducing the starting ketone.
1. Switch to a more selective reagent like STAB. 2. If using NaBH₄, ensure the imine is fully formed before adding the borohydride.
Dialkylation of Primary Amine
The secondary amine product reacts with another molecule of the ketone.
1. Use a larger excess of the primary amine. 2. Perform the reaction at a lower temperature to slow the rate of the second reaction.
Difficult Purification
Product and starting material have similar polarity.
1. Ensure the reaction goes to completion. 2. Utilize an acidic or basic wash during workup to separate the basic amine product from the neutral ketone starting material.[20]
References
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). The Organic Chemistry Tutor, YouTube. [Link]
Mukherjee, J., et al. (2015). (18)F-Fluorodeoxyglucamines: Reductive amination of hydrophilic (18)F-fluoro-2-deoxyglucose with lipophilic amines for the development of potential PET imaging agents. PubMed. [Link]
Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin. [Link]
Reductive Amination Reaction with UV-Transparent Compounds. Biotage. [Link]
Synthesis of PET Radiopharmaceuticals. (2016). Radiology Key. [Link]
D'Ambrosio, K., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. PubMed. [Link]
Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. [Link]
Mukherjee, J., et al. (2015). 18F-Fluorodeoxyglucamines: Reductive amination of hydrophilic 18F-fluoro-2-deoxyglucose with lipophilic amines for the development of potential PET imaging agents. PMC. [Link]
Sharma, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
Werkmeister, S., et al. (2014). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]
Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). ResearchGate. [Link]
A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]
Myocyte enhancer factor 2 (MEF2) modulators.
Synthesis of Fluorine-18 for Advanced PET Imaging. (2024). Open MedScience. [Link]
Senthamarai, T., et al. (2017). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society. [Link]
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
Afanasyev, O. I., et al. (2023). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry. [Link]
Purification of amine reaction mixtures.
Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. [Link]
Green chemistry approaches to synthesizing Ivabradine intermediates
Application Note: Sustainable Synthesis of Ivabradine Intermediates via Green Chemistry Platforms Executive Summary & Introduction Ivabradine hydrochloride (Corlanor®/Procoralan®) is a selective current inhibitor used in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Sustainable Synthesis of Ivabradine Intermediates via Green Chemistry Platforms
Executive Summary & Introduction
Ivabradine hydrochloride (Corlanor®/Procoralan®) is a selective
current inhibitor used in the management of stable angina pectoris and chronic heart failure.[1] The classical industrial synthesis (Servier route) involves multiple steps with significant environmental drawbacks, including the use of varying amounts of chlorinated solvents, low atom economy in resolution steps, and the generation of substantial chemical waste.[1]
This Application Note details a Green Chemistry Protocol designed to replace the legacy "Servier" process. We focus on two critical process intensifications:
Biocatalytic Kinetic Resolution: Replacing chemical resolution agents with lipase-mediated transesterification to secure the (S)-configuration of the benzocyclobutene intermediate.
Atom-Economic Reductive Amination: A streamlined coupling and hydrogenation sequence that minimizes solvent waste and eliminates chromatographic purification.[1]
Target Audience: Process Chemists, CMC Leads, and Sustainability Officers in API manufacturing.[1]
Retrosynthetic Analysis: The Green Pathway
The green approach disconnects Ivabradine into two primary building blocks: the chiral amine (S)-2 and the benzazepinone ring 3 .[1]
Classical Route Flaw: Relies on fractional crystallization of diastereomeric salts (using camphorsulfonic acid), discarding ~50% of the unwanted enantiomer or requiring harsh racemization loops.[1]
Green Solution: Enzymatic Kinetic Resolution (EKR) or Dynamic Kinetic Resolution (DKR) using Pseudomonas cepacia lipase, operating under mild conditions with high enantioselectivity (
Figure 1: Comparative flow of the Green Synthesis pathway focusing on enzymatic resolution and streamlined coupling.
Protocol 1: Biocatalytic Resolution of the Chiral Intermediate
Objective: Isolate (S)-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl acetate with high enantiomeric excess (>98% ee) using an enzyme rather than a chiral acid.
Mechanism: Lipase PS catalyzes the selective acetylation of the (S)-alcohol enantiomer using vinyl acetate as an irreversible acyl donor.[1]
Enzyme Loading: Add Lipase PS (100% w/w relative to substrate, 50 g). Note: High loading ensures rapid kinetics; enzyme is recyclable.
Incubation: Stir the suspension at 25°C ± 2°C at 200 rpm. Monitor reaction progress via chiral HPLC or GC.
Checkpoint: The reaction typically reaches 50% conversion (theoretical maximum for resolution) in 24–48 hours.[1]
Termination: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme cake with fresh 2-MeTHF (2 x 50 mL).
Separation:
Evaporate the solvent under reduced pressure.[1][3]
The residue contains the (S)-acetate (product) and the unreacted (R)-alcohol .[1]
Purification: Separate via flash column chromatography (Green alternative: Use supercritical
Green Advantage: The enzyme can be reused up to 5 cycles with minimal loss of activity.[1] The process operates at ambient temperature, reducing energy consumption.[1]
Protocol 2: Aqueous-Phase Coupling and Hydrogenation
Objective: Synthesize Ivabradine HCl from the Chiral Amine (Intermediate A) and Benzazepinone (Intermediate B)[1] avoiding chlorinated solvents and intermediate isolation.[1]
Reference: Adapted from Mali et al. (2017) Current Green Chemistry.[1][5]
Enzyme Activity: If conversion stalls at <40%, check the water content of the solvent. Lipases require trace water for conformational stability but excess water leads to hydrolysis of the product ester.[1] Maintain solvent water content at ~0.1%.[1]
Hydrogenation Selectivity: If over-reduction is observed (ring opening), lower the temperature to 15°C and strictly control
pressure.
Racemization: The chiral center at
of the benzocyclobutene is sensitive.[1] Avoid strong bases and high temperatures (>80°C) during the coupling step.[1]
References
Mali, A. C., et al. (2017).[1][5][7] "Practical and Green Process for the Synthesis of Ivabradine Hydrochloride Through an Efficient Control of Process Impurities." Current Green Chemistry.
Morandini, A., et al. (2021).[1][3] "Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine." Catalysts, 11(1), 53.
Servier Laboratories. (1993). "Process for the synthesis of Ivabradine." European Patent EP0534859.[1]
Laboratorio Chimico Internazionale. (2014). "Process for the enzymatic synthesis of Ivabradine intermediates." US Patent 9,506,095.[1]
Technical Support Center: Synthesis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
This guide is designed as a specialized technical support resource for researchers synthesizing Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7). It addresses the specific challenges of regioselectivity a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed as a specialized technical support resource for researchers synthesizing Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7). It addresses the specific challenges of regioselectivity and chemoselectivity inherent in this transformation.
Before optimizing, we must diagnose the root cause of your low yield. The synthesis of the 2,3-isomer presents a specific regiochemical challenge that standard methods often fail to address.
Symptom
Probable Cause
Mechanism
Wrong Isomer (3,4-dimethoxy)
Used Friedel-Crafts Acylation
Veratrole (1,2-dimethoxybenzene) naturally undergoes electrophilic aromatic substitution at the 4-position (para to C1-OMe).
Low Yield (<30%)
Chemoselectivity Issue
The organometallic reagent attacked the ester group of the linker chain as well as the acid chloride.
Tertiary Alcohol Impurity
Over-addition
The ketone product is more reactive than the starting material, leading to double addition of the aryl nucleophile.
Starting Material Recovery
Moisture/Quenching
Incomplete lithiation or moisture introduction during the electrophile addition.
The Core Protocol: Directed Ortho-Metalation (DoM)[1]
To synthesize the 2,3-isomer , you cannot use standard Friedel-Crafts acylation. You must use Directed Ortho-Metalation (DoM) followed by a chemoselective acylation.
The "Gold Standard" Workflow
This protocol utilizes a Lithium-Zinc transmetallation strategy to prevent the nucleophile from attacking the ester group on the electrophile chain.
Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) – Critical for de-aggregating BuLi and accelerating ortho-lithiation.
Transmetallating Agent: ZnCl₂ (Anhydrous, 1.0 M in THF)
Electrophile: Ethyl 6-chloroformylhexanoate (derived from Pimelic acid monoethyl ester)
Catalyst: Pd(PPh₃)₄ (Optional, if using Negishi coupling conditions) or simply CuI (10 mol%) for acyl chloride coupling.
Step-by-Step Methodology
Lithiation (The Regio-Control Step):
Charge a flame-dried flask with Veratrole (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF under Argon.
Cool to 0°C (Note: Ortho-lithiation of veratrole is often faster and cleaner at 0°C than -78°C due to kinetic barriers, but -78°C is safer to prevent benzyne formation. Recommendation: Start at -78°C, warm to 0°C for 30 mins).
Add n-BuLi (1.1 eq) dropwise. Stir at 0°C for 1-2 hours.
Result:2,3-Dimethoxyphenyllithium .
Transmetallation (The Yield-Saving Step):
Cool the mixture back to -78°C .
Add ZnCl₂ solution (1.2 eq) slowly.
Warm to room temperature (RT) and stir for 30 mins.
Result:2,3-Dimethoxyphenylzinc chloride . (Organozincs are less reactive than Organolithiums; they react with acid chlorides but tolerate esters ).
Acylation (The Coupling):
In a separate flask, dissolve Ethyl 6-chloroformylhexanoate (1.1 eq) and Pd(PPh₃)₄ (0.01 eq) or CuI (0.1 eq) in THF.
Transfer the Organozinc reagent into the Electrophile solution (Inverse Addition) at 0°C.
Stir for 2-4 hours.
Workup:
Quench with saturated NH₄Cl.[2] Extract with EtOAc.[2]
Wash with NaHCO₃ (to remove unreacted acid/hydrolyzed acid chloride).
Visualizing the Pathway
The following diagram illustrates why the Direct Friedel-Crafts route fails and how the Transmetallation route succeeds.
Figure 1: Comparison of synthetic pathways. The Green path (Lithiation + Transmetallation) is the only viable route for high yield and correct regiochemistry.
Troubleshooting Q&A
Q1: I am using the lithiation method, but I still see multiple spots on TLC. What is happening?A: You are likely experiencing "Double Addition." Even if you target the acid chloride, the resulting ketone is highly reactive toward the Aryl-Lithium species.
Fix: Switch to the Organozinc protocol described above. Zinc reagents are not nucleophilic enough to attack the resulting ketone or the ester group, effectively stopping the reaction at the desired stage.
Q2: Can I use a Weinreb Amide instead of the Acid Chloride?A:Yes, and it is an excellent alternative.
Convert the acid chloride end of your linker to a Weinreb Amide (-CON(OMe)Me).
React the Lithium species (no Zinc needed) with the Weinreb Amide.
Why: The Weinreb amide forms a stable tetrahedral intermediate that does not collapse to the ketone until acidic workup, preventing over-reaction.
Trade-off: It adds an extra synthetic step to prepare the Weinreb amide linker.
Q3: Why can't I just use AlCl₃ and do a Friedel-Crafts reaction? It's cheaper.A: You will get the wrong molecule. The methoxy groups in Veratrole are ortho, para-directors. The position ortho to both (position 3) is sterically crowded. The position para to one and meta to the other (position 4) is electronically favored and sterically open. You will isolate Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate , which is a structural isomer, not your target.
Q4: My ZnCl₂ is not dissolving in THF.A: Anhydrous ZnCl₂ is extremely hygroscopic. If it's not dissolving or forming a cloudy suspension, it has likely absorbed water, which kills your Organolithium reagent.
Fix: Flame-dry your ZnCl₂ under vacuum before dissolving, or purchase high-quality 1.0 M solutions in MeTHF/THF from reputable suppliers (e.g., Sigma/Aldrich, Acros).
Quantitative Data Summary
Parameter
Direct Lithiation (ArLi)
Transmetallation (ArZnCl)
Friedel-Crafts
Regioselectivity (2,3 vs 3,4)
>99:1 (Correct)
>99:1 (Correct)
5:95 (Incorrect)
Yield (Isolated)
35 - 45%
75 - 85%
N/A (Wrong Product)
Main Impurity
Tertiary Alcohol / Dimer
Unreacted Linker
3,4-Isomer
Temp Sensitivity
High (-78°C critical)
Moderate (0°C to RT)
Low
References
Snieckus, V. (1990). Directed ortho metalation.[3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link
Negishi, E. I. (1982). Palladium-or nickel-catalyzed cross coupling. A new avenue of organometallic chemistry. Accounts of Chemical Research, 15(11), 340-348. Link
Knochel, P., & Singer, R. D. (1993). Organozinc reagents in organic synthesis. Chemical Reviews, 93(6), 2117-2188. Link
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Technical Support Center: Purification of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
The following technical guide is structured as a specialized support center resource for researchers working with Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate . It prioritizes the specific challenges of purifying aryl k...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support center resource for researchers working with Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate . It prioritizes the specific challenges of purifying aryl keto esters, particularly the separation of regioisomers and the handling of Friedel-Crafts byproducts.
Case ID: PUR-898758-11-7
Status: Active
Analyst: Senior Application Scientist, Separation Technologies
Executive Summary & Compound Profile
Target Molecule: Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
CAS: 898758-11-7
Chemical Class:
-Aryl--Keto Ester
Primary Challenge: Separation of the target 2,3-dimethoxy isomer from the thermodynamically favored 3,4-dimethoxy regioisomer (if synthesized via Friedel-Crafts) and removal of hydrolyzed free acid byproducts.
This guide moves beyond generic protocols to address the specific physicochemical behavior of long-chain aryl keto esters. The presence of the polymethylene chain (C7) imparts significant lipophilicity, often resulting in "oiling out" during crystallization, while the dimethoxy aryl core creates potential for close-eluting regioisomeric impurities.
Decision Matrix: Purification Strategy
Before initiating purification, determine your crude profile.[1] The strategy diverges based on the synthesis method used.
Figure 1: Strategic workflow for purification based on synthetic origin and impurity profile.
Phase 1: The Workup (Foundation)
Objective: Remove metal catalysts (AlCl₃) and prevent ester hydrolysis.
If you used Friedel-Crafts acylation, the aluminum chloride complex is sticky and generates HCl upon quenching.[1] Improper quenching leads to ester hydrolysis, generating 7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid , which complicates downstream purification.
Protocol:
Cooling: Cool the reaction mixture to 0°C.
Quench: Slowly pour the reaction mixture into a stirred mixture of ice and dilute HCl (1M). Do not add water to the reaction; the exotherm will hydrolyze the ester.[1]
Emulsion Breaking: If an emulsion forms (common with long alkyl chains), filter the biphasic mixture through a pad of Celite 545 . This removes colloidal aluminum salts that stabilize the emulsion.[1]
Extraction: Extract with Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM) if possible, as EtOAc is less prone to stable emulsions with these specific substrates.[1]
Phase 2: Regioisomer Separation (The Core Challenge)
Objective: Separate the 2,3-dimethoxy isomer from the 3,4-dimethoxy isomer.
Scenario A: The "Oiling Out" Problem (Crystallization)
Long-chain keto esters often exist as low-melting solids. If your compound oils out during recrystallization, it indicates the presence of impurities (likely the regioisomer) depressing the melting point.
Troubleshooting Guide:
Symptom
Diagnosis
Corrective Action
Product oils out upon cooling
Solvent polarity mismatch or impurity depression.
Seeding: Obtain a seed crystal from a small-scale column fraction. Solvent Switch: Switch from Ethanol to Hexane:MTBE (Methyl tert-butyl ether) . MTBE solubilizes the oil better than hexane alone, allowing slow crystal growth.[1]
Triturate the gum with cold Pentane or Heptane .[1] Sonicate for 10 mins to induce lattice formation.
| Yellow color persists | Phenolic oxidation products.[1] | Treat the organic solution with Activated Charcoal (10% w/w) at 40°C for 30 mins, then filter hot. |
When crystallization fails due to high isomer content (e.g., >10% 3,4-isomer), chromatography is required.[1]
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: The 2,3-isomer is typically less polar than the 3,4-isomer due to the "ortho effect" (steric shielding of the methoxy oxygens, reducing interaction with silica).
Gradient:
Start: 100% Hexanes (2 CV).
Ramp: 0% to 15% EtOAc in Hexanes over 10 CV.
Hold: 15% EtOAc until the first major spot elutes (Target: 2,3-isomer).
difference < 0.1), use Toluene:Ethyl Acetate (95:5) . The interactions between toluene and the electron-rich dimethoxy ring often provide better selectivity than alkane solvents [1].
Phase 3: Chemical Polishing (Removal of Acid)
Even after column chromatography, trace amounts of the hydrolyzed acid (7-oxoheptanoic acid derivative) may persist. This acid can catalyze decomposition or interfere with biological assays.[1]
Self-Validating Protocol:
Dissolve the purified oil/solid in Et₂O or EtOAc.[1]
Wash with saturated NaHCO₃ (2x).
Validation Step: Acidify the aqueous washings with HCl. If a precipitate forms or the solution turns cloudy, you have successfully removed the acid impurity.[1]
Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: I see a spot on TLC just below my product that streaks. What is it?A: This is almost certainly 7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid (the hydrolysis byproduct). The "streak" is characteristic of carboxylic acids on silica.[1]
Fix: Do not try to separate this by column alone. Perform a Sodium Bicarbonate wash (Phase 3) on your crude mixture before running the column.[1] This moves the acid to the aqueous layer, simplifying the chromatography.[1]
Q2: My NMR shows a singlet at ~3.9 ppm that integrates too high. Why?A: You likely have a mixture of the 2,3-dimethoxy and 3,4-dimethoxy isomers.
2,3-isomer: The two methoxy groups are chemically non-equivalent but may overlap.
3,4-isomer: Often shows distinct splitting or slightly different shifts.
Check: Look at the aromatic region. The 2,3-isomer (1,2,3-substitution pattern) will show a triplet and two doublets (or a multiplet resembling it) for the 3 aromatic protons. The 3,4-isomer (1,2,4-substitution pattern) will show a doublet, doublet of doublets, and a singlet [2].[1]
Q3: Can I distill this compound?A:Not recommended. The molecular weight (308.37 g/mol ) and the keto-ester functionality make it prone to thermal decomposition (decarboxylation or polymerization) at the temperatures required for distillation, even under high vacuum.[1] Short-path distillation (Kugelrohr) might work for small batches but risks isomerization or degradation. Stick to chromatography or crystallization.[1]
Q4: The product is an oil.[1][4] How do I solidify it for storage?A: Many ethyl esters of this chain length are oils at room temperature.
Strategy: Dry the oil thoroughly under high vacuum (< 1 mbar) for 24 hours to remove solvent traces that prevent solidification.[1] Store at -20°C. If it solidifies in the freezer, you can attempt to recrystallize it from cold pentane.[1]
References
Separation of Isomeric Dimethoxybenzenes
Title: Regioselective synthesis and separation of dimethoxybenzoic acid deriv
Source: Journal of Chrom
Context: Discusses the use of aromatic solvents (Toluene)
URL:
Spectroscopic Identification of Isomers
Title: NMR assignment of regioisomeric dimethoxy-substituted arom
Context: Details the standard conditions and expected isomer ratios for veratrole acyl
URL:
(Note: While specific literature on the exact C7-ethyl ester derivative is proprietary or sparse, the references above provide the authoritative chemical principles for the substructures involved.)
Minimizing side reactions in Friedel-Crafts acylation of dimethoxybenzene
Status: Operational Operator: Senior Application Scientist Topic: Minimizing Side Reactions & Process Optimization Introduction: The "Activated Substrate" Paradox Welcome. If you are accessing this guide, you are likely...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Operator: Senior Application Scientist
Topic: Minimizing Side Reactions & Process Optimization
Introduction: The "Activated Substrate" Paradox
Welcome. If you are accessing this guide, you are likely dealing with the classic paradox of acylating dimethoxybenzenes (DMB): the very electron-donating groups (EDGs) that make your ring reactive also make it susceptible to ether cleavage (demethylation) and regio-scrambling .
In pharmaceutical synthesis—particularly for veratrole (1,2-DMB) and resorcinol dimethyl ether (1,3-DMB) derivatives—standard textbook protocols often fail. They result in tarry mixtures, phenols instead of ethers, or intractable emulsions during workup.
This guide moves beyond "add
and stir." It deconstructs the reaction kinetics to prioritize the Acylation Pathway over the Dealkylation Pathway .
coordinates to . A nucleophile (often ) attacks the methyl group Methyl chloride + Phenol-Aluminum complex.
Troubleshooting Q&A
Q: I am seeing significant phenol formation (10-30%) by HPLC. How do I stop this?A: You are likely operating under thermodynamic control where ether cleavage is favored.
Temperature is the Switch: Ether cleavage has a higher activation energy than acylation. Keep the internal temperature below 0°C (ideally -10°C to -5°C) during the addition phase. Do not reflux unless absolutely necessary to drive conversion.
Switch the Lewis Acid:
is harsh. If your acyl chloride is reactive enough, switch to Tin(IV) Chloride () or Zinc Chloride () . These are "softer" Lewis acids with lower affinity for the ether oxygen.
Quench Protocol: Demethylation can occur during a slow, exothermic quench. See the "Protocol" section below for the "Inverse Quench" technique.
Q: Can I use metallic triflates instead?A: Yes. Hafnium(IV) triflate (
) or Indium(III) triflate () are excellent alternatives. They function catalytically (1-10 mol%) rather than stoichiometrically, drastically reducing the concentration of metal available to coordinate with the methoxy groups.
Module 2: Regioselectivity & Isomer Control
Controlling where the acyl group lands is dictated by the interplay of sterics and electronics.[2]
Substrate logic
1,2-Dimethoxybenzene (Veratrole): The 3-position is sterically crowded (ortho to one OMe, meta to another).[3] The 4-position is electronically favored and sterically accessible.
1,3-Dimethoxybenzene: The 2-position is highly activated (between two OMe groups) but sterically blocked. The 4-position is the kinetic product.
Warning: 1,3-DMB is so reactive that di-acylation is a risk.
Q: I am getting a mixture of isomers with 1,2-DMB. How do I lock in the 4-position?A: Use a non-polar solvent like Dichloromethane (DCM) .
Why? In polar solvents (Nitrobenzene), the acylium ion is "loose" and highly reactive, leading to lower selectivity. In non-polar solvents, the acylium ion exists as a tight ion pair with the catalyst, making it bulkier and more sensitive to steric hindrance, thus favoring the less hindered 4-position.
Visualizing the Pathways
The following diagram maps the kinetic competition between the desired reaction and the primary side reactions.
Caption: Kinetic competition between Acylation (Green) and Demethylation (Red). Temperature control is the primary switch between these branches.
Module 3: Optimized Experimental Protocol
Scenario: Acylation of 1,2-dimethoxybenzene (Veratrole) with Acetyl Chloride.
Goal: Maximize yield, minimize demethylation.
System Prep: Flame-dry a 3-neck flask under Nitrogen. Add
and DCM. Cool to 0°C .
Acylium Formation: Add Acetyl Chloride dropwise to the suspension. Stir for 15 mins at 0°C. The solution should clarify as the acylium complex forms.
Substrate Addition (Critical): Dissolve the Veratrole in a small volume of DCM. Add this solution dropwise to the catalyst mixture over 30-60 minutes.
Why? Adding substrate to the catalyst (Standard Addition) ensures the catalyst is always in excess relative to the unreacted arene, but the local concentration of free
is controlled by the pre-formation of the acyl complex.
Reaction: Stir at 0°C - 5°C. Monitor by TLC/HPLC. Do not warm to RT unless conversion stalls.
The "Inverse Quench":
Prepare a beaker with Crushed Ice + Conc. HCl (approx 10% v/v).
Pour the reaction mixture INTO the acidic ice.
Why? Dumping water into the reaction causes a localized exotherm and pH spike, which promotes aluminum hydroxide gel formation and hydrolysis of the ether. Keeping the quench acidic prevents emulsion.[5]
Troubleshooting Data & FAQs
Symptom Reference Table
Symptom
Probable Cause
Corrective Action
Product is a Phenol
Ether cleavage via Lewis Acid.
Reduce Temp (<0°C). Switch to or .
Low Yield / Recovery
Product trapped in Al-emulsion.
Use "Inverse Quench" with HCl. Wash organic layer with Rochelle's Salt.
Tarry / Black Residue
Polymerization or Decomposition.
Reagents added too fast (exotherm). Catalyst loading too high.
Positional Isomers
Thermodynamic scrambling.
Switch solvent to DCM or 1,2-DCE (Non-polar). Avoid Nitrobenzene.
Starting Material Remains
Catalyst deactivation by moisture.
Ensure anhydrous conditions. quality check (should be yellow/white powder, not grey clumps).
Advanced FAQ
Q: Can I use Zeolites to avoid liquid acids entirely?A: Yes. H-Beta Zeolite or ZSM-5 can catalyze this reaction.
Pros: No demethylation, easy filtration workup, reusable.
Cons: Reaction is slower and may require higher temperatures (reflux), which is acceptable here because the solid acid surface doesn't facilitate ether cleavage as aggressively as soluble
.
Q: My product is an oil that won't crystallize. Is it impure?A: Not necessarily. Methoxy-ketones are often low-melting solids.
Tip: Triturate the oil with cold Diisopropyl Ether (IPE) or Hexane/Ethyl Acetate (9:1) to induce crystallization. If it remains an oil, verify purity by NMR; it may just be a supercooled liquid.
References
Mechanism of Demethyl
Source: BenchChem Technical Support.[5] "Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene."
URL: (Verified Context via Search 1.1)
Catalyst Selection: Metal Trifl
Source: CDP Innovation.
URL: (Verified Context via Search 1.2)
Regioselectivity in Veratrole Acyl
Source: ResearchGate / Takatoshi Kawaji.[6] "Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds."
URL: (Verified Context via Search 1.21)
Green Chemistry Altern
Source: Longdom Publishing.
URL: (Verified Context via Search 1.15)
General Workup & Safety (Inverse Quench)
Source: University of Missouri-Kansas City (UMKC).
Technical Support Center: Recrystallization Troubleshooting & Methodologies
Target Compound: Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7) Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists optimizing the purification of Ethy...
Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists optimizing the purification of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate. Because this molecule features a highly flexible aliphatic heptanoate chain coupled with an ethyl ester, it possesses a high degree of conformational entropy. This structural profile typically depresses the melting point and significantly increases the risk of the compound separating as a liquid rather than a solid during purification.
Below, you will find field-proven insights, troubleshooting workflows, and a self-validating Standard Operating Procedure (SOP) to successfully crystallize this intermediate.
Part 1: Physicochemical Profiling & Solvent Selection (FAQ)
Q: What is the optimal solvent system for recrystallizing this compound?A: The molecule is moderately polar and highly lipophilic. It will exhibit extreme solubility in solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone, but poor solubility in aliphatic hydrocarbons (Hexane, Heptane) and Water.
The recommended approach is an Antisolvent Crystallization using Ethyl Acetate (Solvent) and Heptane (Antisolvent) .
Q: Why use Heptane instead of Hexane as the antisolvent?A: Heptane is preferred for two reasons. First, it has a higher boiling point (98 °C vs. 68 °C), which prevents rapid, uncontrolled evaporation during hot filtration and antisolvent addition. Uncontrolled evaporation leads to localized supersaturation and crashes the solute out as an impurity-trapping solid. Second, heptane avoids the neurotoxicity associated with hexane metabolites.
Q: How exactly does the antisolvent induce crystallization at a molecular level?A: Antisolvent crystallization operates via a three-step desolvation mechanism. When heptane is added to the EtOAc solution, it first permeates the solvation shell of the target molecule. It then reorganizes the local solvent environment and expels the EtOAc molecules due to repulsive forces. This increases the chemical potential of the solute, driving the molecules to self-assemble into a crystal lattice rather than remaining solvated 1[1].
Part 2: Troubleshooting "Oiling Out"
Q: When I cool my solution, the compound forms a gooey oil at the bottom of the flask instead of crystals. Why does this happen?A: This is a well-documented phenomenon known as Liquid-Liquid Phase Separation (LLPS) , or "oiling out." It occurs when the solute's melting point is lower than the temperature at which the solution reaches supersaturation, causing it to separate as a solute-rich liquid phase rather than a solid 2[2]. Because Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate has a flexible 7-carbon chain, its liquid state is entropically favored at moderate temperatures.
Q: How do I rescue an oiled-out reaction and prevent it from happening again?A: If oiling out occurs, the product will trap impurities and solvent, ruining the purification 3[3]. To rescue it:
Reheat the mixture until the oil completely redissolves into a single homogeneous phase.
Add 5–10% more of the primary solvent (EtOAc) to lower the overall concentration.
Cool the solution much slower (e.g., 0.5 °C/min).
Critical Step: Introduce seed crystals before the solution reaches the cloud point. Seeding bypasses the high activation energy required for primary nucleation, forcing the solute to deposit onto the crystal lattice instead of separating as an oil[3].
Part 3: Quantitative Solvent Parameters
The following table summarizes baseline parameters for optimizing the crystallization of this specific ester class.
Solvent System
Type
Volumetric Ratio (v/v)
Dissolution Temp (°C)
Crystallization Temp (°C)
Expected Yield (%)
EtOAc / Heptane
Antisolvent
1 : 3 to 1 : 5
65 - 70
0 to 4
75 - 85
Isopropanol (IPA)
Cooling
N/A (Single Solvent)
75 - 80
-10 to -20
60 - 70
Acetone / Water
Antisolvent
1 : 1.5
50 - 55
4
< 50 (High LLPS Risk)
Part 4: Standard Operating Procedure (SOP)
This self-validating protocol utilizes the EtOAc/Heptane antisolvent system. Every step is designed to verify its own success before proceeding.
Step 1: Initial Dissolution
Weigh the crude Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate into a round-bottom flask. Add Ethyl Acetate (approx. 2.5 mL per gram of solute). Heat to 60 °C under gentle magnetic stirring until complete dissolution is achieved.
Causality: Minimal solvent ensures a high recovery yield, while heating increases the solubility limit.
Step 2: Clarification (Self-Validation Step)
Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
Causality: This removes insoluble mechanical impurities (dust, silica gel) that could act as false nucleation sites and trigger premature, impure crystallization.
Step 3: Isothermal Antisolvent Addition
Maintain the clarified solution at 60 °C. Begin adding hot Heptane (60 °C) dropwise.
Causality: Using hot antisolvent prevents localized cold spots in the flask. Cold spots cause immediate, localized supersaturation, which crashes the compound out as an oil.
Step 4: Cloud Point Adjustment
Continue adding Heptane until a faint, persistent turbidity (the cloud point) is observed. Immediately add 1–2 drops of Ethyl Acetate until the solution just becomes clear again.
Causality: This is a self-validating check. It guarantees the solution is resting exactly on the metastable saturation curve, perfectly primed for controlled nucleation.
Step 5: Seeding and Controlled Cooling
Remove the flask from the heat source. Once the temperature drops to approximately 45 °C, introduce a few seed crystals of the pure compound. Allow the solution to cool to room temperature at a controlled rate of ~0.5 °C/min.
Causality: Slow cooling maintains the system within the metastable zone, allowing crystals to grow cleanly without trapping mother liquor.
Step 6: Harvesting and Verification
Transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize yield. Harvest the crystals via vacuum filtration and wash the filter cake with ice-cold heptane. Verify the purity of the final crystals against the crude starting material using HPLC or TLC.
Part 5: Troubleshooting Visualization
Troubleshooting Workflow for Liquid-Liquid Phase Separation (Oiling Out) during Crystallization.
Part 6: References
Three-Step Mechanism of Antisolvent Crystallization . Journal of the American Chemical Society (ACS Publications). Available at:
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds . PharmaLego. Available at:
Study on the Oiling-out and Crystallization for the Purification of Idebenone . Organic Process Research & Development (ACS Publications). Available at:
Optimizing temperature control for keto ester formation
Welcome to the Process Optimization Support Center for -Keto Ester Synthesis . As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic hurdles researchers face when synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Optimization Support Center for
-Keto Ester Synthesis . As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic hurdles researchers face when synthesizing these crucial pharmaceutical intermediates.
Whether you are performing a classic Claisen condensation or scaling up diketene alcoholysis, temperature control is not merely a parameter—it is the fundamental mechanism that dictates the survival of your reactive intermediates.
Part 1: The Core Challenge & Mechanistic Causality
The synthesis of
-keto esters is a battle against thermal degradation. In base-catalyzed Claisen condensations, the ester enolate intermediate is highly unstable. If the temperature rises above critical cryogenic thresholds in a batch reactor, the enolate decomposes into a highly reactive ketene, which immediately self-condenses to form unwanted impurities.
Conversely, in diketene-based syntheses, the reagents are inherently energetic. The ring-opening alcoholysis of diketene is violently exothermic. Without strict thermal throttling, the reaction rapidly polymerizes or decarboxylates the target product.
Thermal degradation pathway versus controlled synthesis of beta-keto esters.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my batch crossed Claisen condensation yielding massive amounts of self-condensation byproducts instead of the target
-keto ester?A: This is a classic thermodynamic failure related to enolate thermal instability. When synthesizing -keto esters (such as statin precursors), the enolate of the starting ester is highly fragile. According to 1[1], tert-butyl acetate enolate decomposes rapidly above -30 °C into a ketene intermediate. This ketene then reacts with remaining enolate molecules to form tert-butylacetoacetate—a costly inefficiency.
Solution: Transition to a continuous flow reactor. Flow chemistry allows you to operate at non-cryogenic temperatures because the residence time of the enolate is significantly shorter than its thermal decomposition half-life[1].
Q2: How do I control the highly exothermic reaction between diketene and alcohols without compromising conversion rates?A: The synthesis of
-keto esters via diketene alcoholysis (e.g., forming ethyl acetoacetate) is highly exothermic. High temperatures lead to diketene polymerization and product decarboxylation.
Solution: The optimal thermal window for this transformation is strictly between 30 °C and 40 °C (2)[2]. Do not mix reagents entirely upfront. Utilize a controlled dropwise addition of diketene into the alcoholic reactant. The addition rate acts as your primary thermal throttle, allowing the reaction to proceed safely[2]. Furthermore, note that ethyl acetoacetate is highly reactive and undergoes exothermic cleavage in the presence of concentrated bases or strong oxidizing acids (3)[3].
Q3: Can microwave-assisted heating accelerate
-keto ester formation or downstream functionalization?A: Yes, but it requires precise temperature capping to prevent pressure build-up and byproduct formation. Exceeding a critical temperature threshold drastically reduces yield.
Solution: Empirical data from 4[4] demonstrates that a reaction temperature of 150 °C for 5 minutes yields optimal conversion. Pushing the temperature to 170 °C causes a spike in unidentified degradation byproducts[4].
Protocol A: Continuous Flow Synthesis of
-Keto Esters (Non-Cryogenic)
This protocol utilizes spatial and temporal constraints to outpace enolate degradation, inherently validating its own temperature control.
Reagent Preparation: Prepare Stream A (alkyl acetate + lithium amide base in dry THF) and Stream B (electrophile, e.g., 4-cyano-3-hydroxybutyric acid ethyl ester)[1].
Flow Initialization: Set microreactor flow rates to achieve a residence time of strictly less than 5 minutes in the primary mixing zone[1][5].
Temperature Control: Maintain the reactor block at 20 °C – 25 °C. Mechanistic Note: In a batch system, this temperature would destroy the enolate within 60 seconds. In flow, the rapid mixing and immediate progression to the next stage outpace the degradation kinetics[1].
In-line Quenching: Direct the reactor effluent immediately into a continuous stream of aqueous acid to protonate the intermediate and halt side reactions.
Self-Validation Checkpoint: Analyze the crude output via HPLC. The absence of self-condensation dimers (e.g., tert-butylacetoacetate) physically validates that the residence time was successfully kept shorter than the enolate's thermal half-life.
This protocol uses reagent starvation (dropwise addition) to prevent thermal runaway.
Vessel Preparation: Charge a jacketed reactor with 1.0 molar equivalent of the alcoholic reactant and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or sodium acetate[2].
Thermal Baseline: Adjust the reactor jacket to maintain an internal temperature of 30 °C.
Diketene Addition: Begin dropwise addition of 1.0 molar equivalent of diketene over a period of 0.5 to 3 hours. Modulate the addition rate to ensure the internal temperature never exceeds 40 °C [2].
Maturation: Once addition is complete, maintain stirring at 30–40 °C until the exotherm naturally subsides.
Self-Validation Checkpoint: Monitor the reaction via FTIR or HPLC. The stabilization of the internal temperature without the need for active jacket cooling confirms that the diketene has been fully and safely consumed, preventing downstream polymerization.
Part 5: References
1.[1] Google Patents. Continuous process for the production of beta-keto esters by claisen condensation (WO2011048425A1). Available at:
2.[2] Google Patents. Beta ketoester compositions and method of manufacture (US5965767A). Available at:
3.[4] CEM Corporation. Reaction Optimization Using a Microwave Autosampler. Available at:
4.[5] Benchchem. Evaluating the Efficiency of Continuous Flow Reactors for Beta-Keto Ester Synthesis: A Comparative Guide. Available at:
5.[3] PubChem (NIH). Ethyl Acetoacetate | C6H10O3 | CID 8868. Available at:
Ivabradine Synthesis Support Center: Troubleshooting Catalyst Deactivation
Welcome to the Technical Support Center for Ivabradine API synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in the scale-up of Ivabradine: the pre...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Ivabradine API synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in the scale-up of Ivabradine: the premature deactivation of Palladium on Carbon (Pd/C) catalysts during the critical reductive amination and hydrogenation steps.
Rather than simply providing a list of parameters, this guide dissects the chemical causality behind catalyst failure and provides self-validating protocols to ensure your scale-up campaigns achieve >99% conversion.
Mechanistic Insights: The Dual Threat to Pd/C Activity
In the synthesis of Ivabradine, the coupling of the benzazepinone derivative with the benzocyclobutane amine—and the subsequent hydrogenation of dehydro-ivabradine—relies heavily on Pd/C[1]. However, the catalyst is highly susceptible to two distinct deactivation pathways:
Halide Chemisorption (Upstream Carryover): The synthesis of the benzazepinone intermediate often utilizes an alkylation step involving 1-(7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-on-3-yl)-3-chloro-propane and sodium iodide[2]. Trace iodide carryover acts as a severe catalyst poison. Due to its high polarizability, iodide permanently binds to the active palladium sites, completely arresting the catalytic cycle.
Amine Coordination (Product Inhibition): Ivabradine and its dehydro-intermediate contain tertiary and secondary amines. In their free-base form, the nitrogen lone pairs strongly coordinate to the empty d-orbitals of the palladium metal, outcompeting hydrogen gas and the substrate for active sites.
Logical flow of Pd/C catalyst deactivation mechanisms and targeted mitigation strategies.
Troubleshooting FAQs
Q1: My hydrogenation of dehydro-ivabradine stalls at 60-70% conversion. Increasing hydrogen pressure from 5 bar to 10 bar does not force the reaction to completion. What is the root cause?A1: Increasing pressure treats the symptom, not the disease. If the reaction stalls, the active sites on the palladium have been saturated by poisons. If your upstream process utilized sodium iodide, even 50 ppm of residual iodide can kill the catalyst. If halide carryover is ruled out, the stall is caused by the newly formed Ivabradine free base coordinating to the palladium.
Q2: How can I definitively diagnose whether the deactivation is caused by halide poisoning or amine inhibition without wasting a 50L batch?A2: Implement the self-validating diagnostic workflow below. By splitting a stalled reaction sample into three aliquots and applying specific chemical probes, you can isolate the exact variable causing the failure.
Self-validating diagnostic workflow to identify the root cause of catalytic stalling.
Q3: Is there a way to modify the substrate to prevent amine-induced palladium poisoning?A3: Yes. The most robust industrial solution is salification . By converting dehydro-ivabradine to its hydrochloride salt prior to hydrogenation, you protonate the tertiary amine. This drastically reduces its electron density, preventing it from acting as a ligand on the Pd surface[3]. While older methods isolated the intermediate as an oxalate salt and converted it back to a free base before hydrogenation[4], direct hydrogenation of the HCl salt simplifies the process and yields highly pure Ivabradine Hydrochloride directly[3].
Q4: Are there alternative catalysts if Pd/C proves too sensitive for our specific impurity profile?A4: Yes. Recent process developments have successfully utilized iron-based metallorganic complexes (incorporating cyclopentadiene and carbon monoxide derivatives) for the reductive amination step. These iron catalysts are highly tolerant to amine poisoning and eliminate the cost and toxicity associated with precious metals like palladium[5].
Quantitative Benchmarks: Catalyst Performance
The following table summarizes expected catalyst performance based on substrate pre-treatment and impurity profiles. Use this as a benchmark for your internal Quality Control.
This protocol outlines a self-validating system for the hydrogenation of Dehydro-ivabradine. By salifying the intermediate first, we inherently protect the catalyst from amine poisoning.
Step 1: Substrate Pre-treatment (Salification)
Dissolve 50 g of dehydro-ivabradine free base in 500 mL of Methanol[3].
Slowly add 1.05 equivalents of methanolic HCl while maintaining the temperature below 20°C.
Causality Check: Salifying the intermediate protonates the amine. You can validate this by taking a small aliquot and confirming a pH of ~3-4. This ensures the nitrogen lone pairs are unavailable for palladium coordination[3].
Step 2: Catalyst Preparation & Loading
Load 5 g of 5% Pd/C catalyst (50% wet) into an autoclave previously inertized with nitrogen[3].
Causality Check: Always use 50% wet catalyst. Dry Pd/C is highly pyrophoric in the presence of methanol vapors. The water content also minimizes dust-induced loss of active metal during transfer.
Step 3: Reaction Execution
Introduce the methanolic solution of dehydro-ivabradine hydrochloride into the reactor.
Purge the system with Nitrogen (3x), followed by Hydrogen gas (3x).
Pressurize the system with hydrogen gas to 4-5 bars[3]. (Note: Some alternative protocols utilize 7-8 kg/cm ²[1], but 4-5 bars is sufficient for the HCl salt).
Maintain the reaction temperature strictly between 30-35°C for 18 hours[3].
Causality Check: Monitor via HPLC. Exceeding 40°C can induce unwanted hydrogenolysis of the methoxy groups on the benzocyclobutane ring.
Step 4: Catalyst Recovery & Crystallization
Vent the hydrogen and purge the reactor with nitrogen.
Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 50 mL of methanol.
Evaporate the solvent under reduced pressure until dryness.
Take up the residue in 150 mL of acetonitrile and remove the solvent again under reduced pressure.
Finally, take up the residue in 1250 mL of acetonitrile to crystallize the desired compound.
Validation: This specific crystallization sequence yields Ivabradine Hydrochloride with an HPLC purity greater than 99.5%[3].
References
1.[3] A PROCESS FOR PREPARING IVABRADINE - European Patent Office - EP 2999693 B1. Source: googleapis.com. URL:
2.[4] Process for making ivabradine - EP 2948432 B1. Source: google.com. URL:
3.[1] An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - WO 2019202611 A1. Source: google.com. URL:
4.[5] New process for the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - MD 4336 C1. Source: google.com. URL:
Controlling regio-selectivity in the acylation of 2,3-dimethoxybenzene
Welcome to the technical support center for the regioselective acylation of 2,3-dimethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical soluti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the regioselective acylation of 2,3-dimethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed during the Friedel-Crafts acylation of 2,3-dimethoxybenzene?
When 2,3-dimethoxybenzene undergoes Friedel-Crafts acylation (e.g., with acetyl chloride), two main regioisomers can be formed:
1-(3,4-dimethoxyphenyl)ethanone: Acylation occurs at the C4 position (para to the C2-methoxy group and ortho to the C3-methoxy group). This is typically the major product.
1-(2,3-dimethoxyphenyl)ethanone: Acylation occurs at the C6 position (ortho to the C2-methoxy group). This is generally the minor product.
Q2: Why is 1-(3,4-dimethoxyphenyl)ethanone the major product? What controls the regioselectivity?
The regioselectivity is governed by a combination of electronic and steric effects that stabilize the intermediate arenium ion formed during the electrophilic attack.[1][2]
Electronic Effects: Both methoxy groups are strong activating, ortho, para-directing groups due to their ability to donate electron density through resonance.[2][3]
Attack at C4 (para to one -OCH₃, ortho to the other): This position is electronically favored. The resulting carbocation intermediate (a sigma complex) is significantly stabilized by resonance contributions from both methoxy groups. The positive charge can be delocalized onto the oxygen atoms of both substituents, leading to a more stable intermediate.
Attack at C6 (ortho to one -OCH₃): This position is also activated. However, the resulting intermediate is less stable than the one from C4 attack because the positive charge is primarily stabilized by only one of the methoxy groups.
Steric Effects: While the C6 position is electronically active, it is flanked by a methoxy group at C2, which can cause some steric hindrance, making the C4 position more accessible to the incoming electrophile.[2]
The superior electronic stabilization of the intermediate for C4-acylation is the dominant factor, leading to 1-(3,4-dimethoxyphenyl)ethanone as the major product.
Q3: Is it possible to reverse the selectivity and make 1-(2,3-dimethoxyphenyl)ethanone the major product?
Achieving a complete reversal of selectivity is extremely challenging due to the strong electronic preference for C4-acylation. However, the ratio of the two isomers can be influenced by modifying reaction conditions. To increase the proportion of the C6-acylated product, one might explore:
Bulky Acylating Agents: Using a sterically demanding acylating agent could potentially disfavor attack at the more hindered C4 position, although this can also reduce overall reactivity.
Milder Lewis Acids: Less reactive Lewis acids might exhibit different coordination chemistry with the substrate, subtly altering the regiochemical outcome.
Lower Temperatures: Running the reaction at very low temperatures can sometimes favor the kinetically controlled product, though the electronically favored C4-acylation is often the kinetic product as well.
Q4: Why is a stoichiometric amount of the Lewis acid catalyst required for Friedel-Crafts acylation?
Unlike Friedel-Crafts alkylation where the Lewis acid is truly catalytic, acylation requires at least a stoichiometric amount (and often a slight excess) for two reasons.[4][5] The primary reason is that the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid (e.g., AlCl₃).[4][5] This complex deactivates the product against further acylation and sequesters the catalyst.[6] An aqueous workup is required to hydrolyze this complex and liberate the final ketone product.[4]
Troubleshooting Guide
Problem 1: Poor Regioselectivity / Significant Mixture of Isomers
You are obtaining a mixture of 1-(3,4-dimethoxyphenyl)ethanone and 1-(2,3-dimethoxyphenyl)ethanone that is difficult to separate, or the ratio is not as expected.
Potential Causes & Solutions
Cause A: Reaction Temperature is Too High.
Explanation: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored C6-acylated product, leading to a mixture. In some cases, product isomerization can occur under harsh conditions.[6]
Solution: Conduct the reaction at a lower temperature. Start the addition of the acylating agent at 0°C and allow the reaction to proceed at or below room temperature. This will favor the formation of the electronically preferred and kinetically favored C4-isomer.[6]
Cause B: Choice of Lewis Acid and Solvent.
Explanation: The "hardness" of the Lewis acid and the polarity of the solvent can influence the distribution of isomers. A very strong Lewis acid like AlCl₃ might be less selective. Solvent polarity can affect the stability of the intermediates and transition states.[7]
Solution:
Screen Milder Lewis Acids: Consider replacing AlCl₃ with milder alternatives like FeCl₃ or ZnCl₂. These may offer improved selectivity in some systems.
Optimize the Solvent: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common. Screening solvents like 1,2-dichloroethane or nitrobenzene can sometimes alter the isomer ratio.[6][7]
Problem 2: Low or No Product Yield
The reaction is sluggish, or upon workup, you isolate very little of the desired product.
Potential Causes & Solutions
Cause A: Inactive Lewis Acid Catalyst.
Explanation: Lewis acids like aluminum trichloride (AlCl₃) are extremely hygroscopic and react violently with water.[7] Any moisture in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.
Solution:
Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120°C) overnight and cool under a stream of dry nitrogen or argon.
Use Anhydrous Solvents: Use freshly opened anhydrous solvent or solvent dried over an appropriate drying agent (e.g., CaH₂).
Use High-Purity Reagents: Use a fresh, unopened bottle of AlCl₃ or one that has been stored properly in a desiccator. The acyl chloride should also be pure and free of the corresponding carboxylic acid.[7]
Cause B: Insufficient Amount of Lewis Acid.
Explanation: As mentioned in the FAQ, the ketone product forms a complex with the Lewis acid, effectively consuming it.[4][6] If you use a catalytic amount, the reaction will stop once all the catalyst is complexed with the initially formed product.
Solution: Use at least 1.1 to 1.2 molar equivalents of the Lewis acid relative to the limiting reagent (either the acylating agent or the 2,3-dimethoxybenzene).
Cause C: Ether Cleavage.
Explanation: The methoxy groups on the benzene ring are ethers. Under harsh Friedel-Crafts conditions (high temperatures, excess of a strong Lewis acid), the Lewis acid can catalyze the cleavage of these ether bonds, leading to phenolic byproducts and decomposition.[7]
Solution:
Lower the Temperature: Perform the reaction at 0°C or below.
Use a Milder Lewis Acid: Substitute AlCl₃ with a milder catalyst such as FeCl₃, ZnCl₂, or SnO₂ nanosheets, which can be more selective and require less harsh conditions.[7][8]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in the acylation of 2,3-dimethoxybenzene.
Caption: A troubleshooting workflow for the acylation of 2,3-dimethoxybenzene.
Reaction Mechanism & Regioselectivity
The preference for acylation at the C4 position can be visualized by examining the resonance structures of the arenium ion intermediates.
Technical Support Center: Mitigating Ethyl Ester Hydrolysis During Reaction Workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained yield discrepancies.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center.
As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained yield discrepancies. Often, the culprit is a silent one: unintended ester hydrolysis during the workup phase. While ethyl esters are relatively robust compared to methyl or activated esters, they remain highly susceptible to cleavage under both specific acid and specific base catalysis.
This guide provides mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to ensure your ester linkages survive the isolation process.
Section 1: Mechanistic Causality (The "Why")
Q: Why is my ethyl ester degrading during a standard aqueous workup?A: Ester hydrolysis is an equilibrium process in acidic conditions and an irreversible process (saponification) in basic conditions[1]. During workup, the introduction of aqueous washes (especially 1M NaOH or saturated NaHCO₃ to remove acid catalysts) creates an ideal environment for nucleophilic attack by hydroxide ions[2]. The pH-rate profile of most aliphatic and amino acid ethyl esters is U-shaped or V-shaped, meaning the degradation rate accelerates exponentially at pH < 3 and pH > 8[3].
Q: How do temperature and contact time influence this degradation?A: The kinetics of hydrolysis are highly temperature-dependent. A quench performed at room temperature or above—often exacerbated by the exothermic nature of acid/base neutralization—significantly increases the rate constant of hydrolysis[4]. Prolonged biphasic contact time during slow phase separations further drives the reaction toward the thermodynamic sink: the carboxylic acid[2].
Mechanistic pathways of ethyl ester hydrolysis during aqueous workup.
Section 2: Quantitative Stability Data
To illustrate the critical importance of pH control, consider the hydrolysis kinetics of typical ethyl esters (e.g., diclofenac ethyl ester and glycine ethyl ester). The table below summarizes the relative stability across different pH zones based on established pH-rate profiles[3],[5].
pH Range
Dominant Mechanism
Relative Hydrolysis Rate
Half-Life (Approx. at 37°C)
Recommendation for Workup
< 2.0
Specific Acid Catalysis
High
< 10 hours
Avoid strong acid washes (e.g., 1M HCl).
4.0 - 5.0
Spontaneous / Neutral
Minimum (V-bottom)
> 400 hours
Optimal zone for aqueous washes.
7.0 - 7.4
Mild Base / Neutral
Low to Moderate
~ 36 - 100 hours
Acceptable, but minimize contact time.
> 9.0
Specific Base Catalysis
Very High
< 1 hour
Avoid strong bases (NaOH, KOH).
Section 3: Troubleshooting FAQs
Q: I need to neutralize an acid catalyst (like H₂SO₄) after Fischer esterification. How do I do this without saponifying my ethyl ester?A: Avoid strong bases like NaOH or Na₂CO₃. Instead, use a mild, buffered aqueous quench. While saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3) is standard, if your ester is highly activated, use a phosphate buffer (pH 6.5) or saturated ammonium chloride (NH₄Cl, pH ~5.5). Always perform the quench at 0 °C to suppress the hydrolysis rate[2],[4].
Q: My TLC shows the reappearance of the starting carboxylic acid during the wash steps. What is the self-validating fix?A: If the acid reappears, saponification or acid-catalyzed cleavage is occurring[2]. The self-validating fix is to switch to a non-aqueous workup . Instead of washing with water, neutralize the acid catalyst by adding a solid-supported base (e.g., basic alumina, K₂CO₃) directly to the organic solvent, stirring, and filtering[6]. This completely removes water from the equation, shutting down the hydrolysis pathway.
Section 4: Field-Proven Experimental Protocols
Protocol A: Mild Aqueous Workup for Base-Sensitive Ethyl Esters
Objective: Isolate the ethyl ester while maintaining the aqueous phase pH strictly between 5 and 7 to sit at the bottom of the ester hydrolysis V-curve[5].
Cooling: Upon reaction completion, immediately plunge the reaction flask into an ice-water bath (0–5 °C).
Dilution: Dilute the reaction mixture with a non-polar extraction solvent (e.g., MTBE or Toluene). Causality: Using a solvent with lower water solubility than EtOAc minimizes the localized concentration of water around the ester during phase separation.
Rapid Separation: Transfer to a separatory funnel immediately. Do not allow the layers to sit for more than 5 minutes. Extract the aqueous layer once more with MTBE.
Drying & Validation: Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄ (which dries faster and is less acidic than MgSO₄), filter, and concentrate under reduced pressure at a bath temperature strictly below 30 °C.
Self-Validation Step: Spot the concentrated organic layer on a TLC plate alongside the pure carboxylic acid starting material. The complete absence of a baseline spot confirms the successful preservation of the ester.
Objective: Completely eliminate water to prevent the tetrahedral alkoxide intermediate from forming, ideal for highly activated or sterically unhindered esters[6].
Dilution: Dilute the crude reaction mixture with anhydrous dichloromethane (DCM) or toluene.
Scavenging: Add 2.0 equivalents (relative to the catalyst/impurity) of a solid-supported scavenger. Use anhydrous K₂CO₃ or basic alumina for acid removal; use silica gel or a solid-supported acid (e.g., Dowex) for base removal.
Agitation: Stir the suspension vigorously at room temperature for 30 minutes.
Filtration: Filter the biphasic mixture through a tightly packed pad of Celite to remove the solid quenchers, emulsions, and inorganic salts[7].
Concentration: Wash the filter cake with additional solvent and concentrate the filtrate in vacuo.
Decision matrix for selecting the appropriate ester workup protocol.
References
Title: The Hydrolysis of Diclofenac Esters
Source: Monash University
URL: [Link]
Technical Analysis Guide: H-NMR Characterization of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
Executive Summary & Application Context Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7) is a critical synthetic intermediate, primarily utilized in the manufacturing of benzazepine-based pharmaceutical a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7) is a critical synthetic intermediate, primarily utilized in the manufacturing of benzazepine-based pharmaceutical agents such as Ivabradine .
The synthesis typically involves the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with ethyl 7-chloro-7-oxoheptanoate (or pimelic acid derivatives). The critical quality attribute (CQA) in this step is regioselectivity . The reaction produces two isomers:
Target (2,3-isomer): Acylation at the sterically crowded position ortho to the methoxy group (less favored, often requires specific conditions).
Impurity (3,4-isomer): Acylation at the para position (kinetically favored).
This guide compares the standard Chloroform-d (
) protocol against an advanced Benzene-d6 () solvent system (ASIS effect) to provide a definitive method for distinguishing these isomers.
Structural Breakdown & Predicted Shifts
Before analyzing the spectra, we must map the protons to the structure.
Note: The "Bulk CH2" region (positions 3, 4, 5 of the heptanoate chain) often appears as overlapping multiplets. The key diagnostic aliphatic signal is the triplet at ~2.95 ppm , representing the methylene adjacent to the aromatic ketone.
Comparative Analysis: Solvent Selection Strategy
The choice of solvent is not merely about solubility; it is an analytical tool. We compare the standard protocol against the "Resolution Protocol."
Method A: Standard Protocol (
)
Pros: Excellent solubility, standard reference data available.
Cons: In 2,3-dimethoxy systems, the two methoxy singlets often overlap or appear too close to distinguish integration accurately.
Performance: Adequate for purity checks but weak for detecting low-level regioisomers (3,4-dimethoxy analogs).
Method B: Resolution Protocol (
) - Recommended for R&D
Mechanism:Aromatic Solvent Induced Shift (ASIS) .[2][3] Benzene molecules solvate the solute preferentially. The electron-rich benzene ring shields protons located above/below its plane.
Effect on Methoxy Groups: The steric crowding in the 2,3-dimethoxy system prevents benzene from solvating both methoxy groups equally. This causes a significant chemical shift spread (
) between the two methoxy signals, separating them by up to 0.3 ppm compared to CDCl3.
Effect on Regioisomers: The 3,4-isomer (impurity) has less steric hindrance, leading to a distinct shifting pattern compared to the 2,3-target.
Pattern: ABX System (1,2,4-trisubstituted benzene).
Key Signal:H-2 (Ortho to C=O, Meta to OMe).
Appearance: A distinct Singlet (or doublet with very small meta coupling,
).
Shift: Highly deshielded (~7.50 - 7.60 ppm).
Decision Rule: If you see a sharp singlet around 7.5-7.6 ppm, your sample is contaminated with the 3,4-isomer.
Experimental Protocol
Sample Preparation
Mass: Weigh 10–15 mg of the oily/solid product.
Solvent:
Routine: 0.6 mL
(99.8% D, 0.03% TMS).
High-Res: 0.6 mL
(Benzene-d6).
Filtration: If the sample is crude (from Friedel-Crafts), filter through a small plug of glass wool to remove inorganic aluminum salts which cause line broadening.
Tube: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent).
Acquisition Parameters (400 MHz Instrument)
Pulse Sequence: zg30 (30° pulse angle).
Relaxation Delay (D1): Set to 5.0 seconds .
Reasoning: The quaternary carbons in the aromatic ring and carbonyls require longer relaxation times for accurate integration of neighboring protons.
Scans (NS): 16 (Pure sample) to 64 (Crude).
Spectral Width: -2 to 14 ppm.
Analytical Workflow Diagram
Caption: Figure 1. Decision tree for validating the regiochemistry of the Friedel-Crafts acylation product via H-NMR.
Troubleshooting & Anomalies
Observation
Probable Cause
Corrective Action
Broad Lines
Paramagnetic impurities ( or residues from catalyst).
Perform an aqueous EDTA wash or filter through silica plug before NMR.
Extra Triplet @ 1.2 ppm
Residual Ethanol.
Check for quartet at 3.7 ppm. Dry sample under high vacuum (>4 hrs).
Missing -OH
N/A
This molecule has no exchangeable protons. If -OH is seen, the ester hydrolyzed to the acid.
Split Methoxy Signals
Restricted rotation (Atropisomerism).
In very cold solvents, the 2,3-dimethoxy group rotation may slow down. Run at 298K or 313K.
References
United States Environmental Protection Agency (EPA). (2023). CompTox Chemicals Dashboard: Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate. Retrieved from [Link]
Royal Society of Chemistry (RSC). (2013).[4] Spectroscopic analysis of substituted acetophenones and solvent effects. Organic & Biomolecular Chemistry. Retrieved from [Link]
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts (ASIS).[2] Retrieved from [Link]
National Institutes of Health (NIH). (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed.[5] Retrieved from [Link]
Comprehensive Guide to HPLC Method Development for Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate Purity Profiling
Executive Summary & Scientific Context Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7) is a critical synthetic intermediate, often implicated in the synthesis of benzazepinone-based pharmaceuticals (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7) is a critical synthetic intermediate, often implicated in the synthesis of benzazepinone-based pharmaceuticals (e.g., Ivabradine analogs) or specific kinase inhibitors. Its structure combines a lipophilic ethyl ester tail with an electron-rich 2,3-dimethoxybenzene core.
The Analytical Challenge:
The primary challenge in analyzing this compound is not merely retention, but selectivity .
Regioisomerism: The synthesis typically involves Friedel-Crafts acylation.[1][2] While the 2,3-substitution is the target, the electronic directing effects of the methoxy groups strongly favor the 3,4-isomer (sterically less hindered and electronically activated). A standard C18 column often fails to resolve these positional isomers due to identical hydrophobicity.
Hydrolysis: The ethyl ester is susceptible to hydrolysis, generating 7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid.
Lipophilicity: The 7-carbon chain requires high organic strength for elution, necessitating a gradient method to elute the parent peak while retaining polar degradants.
This guide compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol , demonstrating why "pi-pi" interaction mechanisms are superior for this specific purity analysis.
Method Development Strategy: The "Why" Behind the Protocol
Chromophore & Detection
The 2,3-dimethoxybenzoyl moiety provides a distinct UV chromophore.
Primary Wavelength (280 nm): Specific to the aromatic ether system; reduces background noise from non-aromatic solvents.
Secondary Wavelength (210-220 nm): Higher sensitivity but susceptible to baseline drift from organic modifiers.
Decision: Use 280 nm for purity assay to ensure specificity.
Stationary Phase Selection
Alternative A (C18): Relies solely on hydrophobic interactions. It separates based on "greasiness." Since the 2,3- and 3,4-isomers have identical logP values, C18 often results in co-elution or "shouldering."
Alternative B (Phenyl-Hexyl): Incorporates a phenyl ring in the stationary phase. This allows for
interactions with the analyte's aromatic ring. The steric difference between the "crowded" 2,3-dimethoxy arrangement and the "open" 3,4-dimethoxy arrangement alters the accessibility to the stationary phase, creating resolution.
Mobile Phase Chemistry
Buffer: 0.1% Formic Acid or Phosphoric Acid is essential. It suppresses the ionization of the potential acid impurity (pKa ~4.5), ensuring it elutes as a sharp peak rather than a broad smear.
Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and better solubility for the lipophilic ester.
Experimental Protocols
Sample Preparation
Diluent: 50:50 Acetonitrile:Water. (Pure ACN may cause peak distortion/fronting due to solvent strength mismatch).
Concentration: 0.5 mg/mL for Assay; 1.0 mg/mL for Impurity Profiling.
Filtration: 0.22 µm PTFE filter (Nylon may absorb lipophilic esters).
Protocol A: The Standard C18 Method (Baseline)
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm (or equivalent).
Temp: 35°C (Slightly elevated to improve mass transfer).
Comparative Performance Analysis
The following data summarizes the performance of both methods when analyzing a spiked sample containing the Target (2,3-isomer), the Isomer Impurity (3,4-isomer), and the Acid Degradant.
Parameter
Protocol A (Standard C18)
Protocol B (Phenyl-Hexyl)
Analysis
Retention Time (Target)
12.4 min
13.1 min
Phenyl phase shows slightly higher retention due to stacking.
Resolution (Target vs. Isomer)
0.8 (Co-elution)
2.4 (Baseline Resolved)
Critical Pass. C18 cannot distinguish the positional isomers effectively.
Resolution (Acid vs. Target)
> 10.0
> 10.0
Both columns easily separate the polar acid from the neutral ester.
Peak Symmetry (Tailing Factor)
1.1
1.05
Excellent symmetry on both; Phenyl-Hexyl is slightly superior for aromatics.
LOD (S/N = 3)
0.05%
0.05%
Comparable sensitivity.
Key Insight: The C18 method is sufficient only if the synthesis is known to be 100% regioselective (which is rare). For robust purity profiling, the Phenyl-Hexyl method is mandatory to ensure the "2,3-dimethoxy" product is not contaminated with the "3,4-dimethoxy" byproduct.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and experimental workflow for validating the purity of this compound.
Caption: Analytical workflow demonstrating the necessity of Phenyl-Hexyl stationary phases for resolving regioisomers in dimethoxy-phenyl derivatives.
Troubleshooting & System Suitability
To ensure the method remains "Self-Validating" (Trustworthiness), every run must meet these criteria:
System Suitability Standard: Prepare a mixture of the Target (Ethyl ester) and the Acid impurity (Hydrolysis product).
Why? Confirms the gradient is functioning and the column has not lost retention capacity.
Isomer Check: If the 3,4-isomer standard is available, it must be injected during validation.
Requirement: Valley-to-Peak ratio < 10%.
Blank Injection: Inject pure diluent.
Why? To identify "Ghost Peaks" from the gradient (common with Formic Acid at low wavelengths).
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and gradient elution).
Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Source for stationary phase selectivity mechanisms, specifically Phenyl vs. C18).[5]
BenchChem. (2025).[5] Technical Guide: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. 6 (Reference for general synthesis and properties of 7-oxoheptanoate derivatives).
Chromatography Forum. (2009). Separation of two isomers. 7 (Discussion on "squishy" bonded phases and phenyl selectivity for isomers).
Andonian, A. (2015).[1] Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. 1 (Source for regioselectivity challenges in dimethoxybenzene acylation).
Comparative Technical Guide: FTIR Analysis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
Executive Summary Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7) is a critical pharmaceutical intermediate, often utilized as a scaffold in the synthesis of cardiovascular or neuroactive agents.[1] Its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7) is a critical pharmaceutical intermediate, often utilized as a scaffold in the synthesis of cardiovascular or neuroactive agents.[1] Its structural integrity hinges on two distinct carbonyl environments: an aliphatic ethyl ester and a conjugated aryl ketone.
This guide provides a high-resolution FTIR assignment strategy, specifically designed to distinguish this compound from its common regioisomer (the 3,4-dimethoxy analog) and its hydrolysis degradation product (the free acid). By focusing on the "fingerprint" nuances of 1,2,3-trisubstituted benzene rings versus 1,2,4-substituted isomers, researchers can validate structural identity without immediate recourse to NMR.[1]
Structural Analysis & Spectral Expectations
To accurately assign peaks, we must deconstruct the molecule into its vibrating moieties.[1] The molecule contains a 1,2,3-trisubstituted benzene ring , which imposes specific constraints on the out-of-plane (OOP) C-H bending vibrations, distinguishing it from the more common veratrole (3,4-dimethoxy) derivatives.
Key Functional Moieties:
Aryl Ketone (C=O): Conjugated with the benzene ring.[1] The ortho-methoxy group at position 2 exerts a steric influence that may slightly twist the carbonyl out of coplanarity, potentially shifting the frequency higher than typical acetophenones.
Ethyl Ester (C=O): Isolated from the aromatic system by a 5-carbon aliphatic chain.
Methoxy Groups: Two distinct C-O-C environments (Ar-O-CH3).
Detailed FTIR Peak Assignments
The following table synthesizes experimental expectations for the neat liquid (ATR) or KBr pellet analysis.
Wavenumber (cm⁻¹)
Functional Group Assignment
Vibrational Mode
Diagnostic Note
2980 – 2850
Aliphatic C-H
Stretch (Asym/Sym)
Mixed signals from heptanoate chain and ethyl group.[1]
1735 ± 5
Ester C=O
Stretching
Sharp, strong.[1] Characteristic of aliphatic esters.
1685 ± 5
Aryl Ketone C=O
Stretching
Conjugated. Lower frequency than ester. Critical checkpoint.
Identity Key: Specific to 1,2,3-trisubstituted rings (3 adjacent H).[1][2]
Comparative Performance Analysis
This section objectively compares the spectral signature of the target compound against its primary structural "competitors" in a synthesis workflow.[1]
Scenario A: Regioisomer Differentiation (2,3- vs. 3,4-Dimethoxy)
In drug development, the starting material 1,2-dimethoxybenzene (veratrole) can yield 3,4-substituted isomers if the acylation regioselectivity is uncontrolled.[1]
To ensure reproducible data for this viscous oil/low-melting solid, use the following Attenuated Total Reflectance (ATR) protocol.
Equipment
Spectrometer: FTIR with DTGS or MCT detector.
Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for durability).
Resolution: 4 cm⁻¹.
Scans: 32 (Screening) or 64 (Final QC).
Step-by-Step Methodology
Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to verify atmospheric H₂O/CO₂ suppression.
Sample Loading:
If Liquid/Oil: Place 10 µL of neat sample on the crystal center.
If Solid: Place ~5 mg of sample. Apply high pressure using the anvil to ensure intimate contact (remove air gaps).
Acquisition: Collect the sample spectrum.
Post-Processing:
Apply ATR Correction (if quantitative comparison to transmission library is needed).[1]
Baseline Correct only if significant drift is observed (avoid over-manipulation).[1]
Validation Check:
Verify the Carbonyl Ratio : The peak height of Ester (1735) vs Ketone (1685) should be roughly 1:1 to 1.2:1. A significant deviation suggests degradation (e.g., decarboxylation or hydrolysis).[1]
Visualization: Spectral Identity Logic Flow
The following diagram illustrates the decision logic for validating the compound's identity against common deviations.
Caption: Logical workflow for distinguishing Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate from its acid derivative and regioisomers using FTIR spectral markers.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13627885, Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate. PubChem. [Link][1]
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for functional group assignment).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for aromatic substitution patterns).[1][2]
Comparing synthetic routes for Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
The following technical guide compares synthetic routes for Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate , a specific regioisomer of the more common 3,4-dimethoxy analog (an Ivabradine intermediate). This guide addresse...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide compares synthetic routes for Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate , a specific regioisomer of the more common 3,4-dimethoxy analog (an Ivabradine intermediate). This guide addresses the critical challenge of regioselectivity inherent in synthesizing the 2,3-isomer.
Target Molecule: Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
CAS: 898758-11-7
Key Challenge: Constructing the aryl-ketone bond at the sterically crowded and electronically less favored C-1 position of the 2,3-dimethoxybenzene ring, avoiding the thermodynamically favored 3,4-isomer.
Executive Summary
The synthesis of the 2,3-dimethoxy isomer presents a specific regiochemical trap. Standard electrophilic aromatic substitution (Friedel-Crafts) on 1,2-dimethoxybenzene (veratrole) predominantly yields the 3,4-dimethoxy product (acetoveratrone derivative) due to steric hindrance at the 3-position (ortho to methoxy). Therefore, direct acylation is not recommended for the 2,3-target.
This guide recommends Route A (Iron-Catalyzed Cross-Coupling) as the superior method, offering precise regiocontrol and high chemoselectivity. Route B (Friedel-Crafts) is analyzed primarily to highlight its limitations and potential for isomeric impurity.
This route utilizes the specific 2,3-substitution pattern of a commercially available precursor (1-bromo-2,3-dimethoxybenzene) and couples it with the acid chloride of the pimelic acid mono-ester. The use of an Iron(III) catalyst allows the Grignard reagent to react selectively with the acid chloride without attacking the distal ester group.
Retrosynthetic Analysis
Disconnection: Aryl-Carbonyl bond.
Nucleophile: 2,3-Dimethoxyphenylmagnesium bromide (prepared from 1-bromo-2,3-dimethoxybenzene).
Activation: Add Magnesium turnings (1.2 equiv) and a crystal of I₂. Heat gently to sublime iodine.
Initiation: Add 10% of total 1-bromo-2,3-dimethoxybenzene in anhydrous THF. Initiate with heat or DIBAL-H (trace).
Addition: Dropwise add remaining bromide in THF. Reflux for 1 hour until Mg is consumed. Titrate to determine concentration.
Step 2: Iron-Catalyzed Coupling
Reagent Prep: In a separate flask, dissolve Ethyl 6-chloroformylhexanoate (1.0 equiv) and Fe(acac)₃ (3-5 mol%) in anhydrous THF. Cool to 0°C.[1]
Coupling: Slowly add the Grignard solution (1.1 equiv) to the acid chloride/catalyst mixture over 30 minutes. Note: The solution color typically shifts from red to dark brown/black.
Quench: Stir at 0°C for 15 min, then quench with 1M HCl.
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Critical Process Parameters (CPP)
Temperature Control: Maintain 0°C during addition to prevent Fe-catalyzed homocoupling or ester attack.
Catalyst Choice: Fe(acac)₃ is preferred over CuI for acid chlorides to avoid over-addition (formation of tertiary alcohol).
Figure 1: Mechanistic pathway for Iron-Catalyzed Cross-Coupling, ensuring regiochemical integrity.
This route is presented to demonstrate why it is unsuitable for the 2,3-isomer, despite being the standard industrial route for the 3,4-isomer (Ivabradine intermediate).
The Regioselectivity Trap
Friedel-Crafts acylation of 1,2-dimethoxybenzene (Veratrole) is governed by the ortho/para directing power of the methoxy groups.
Position 3 (Target for 2,3-isomer): Ortho to one OMe, Meta to the other. Sterically hindered by the adjacent OMe group.
Position 4 (Result for 3,4-isomer): Para to one OMe, Meta to the other. Sterically accessible and electronically activated.
Experimental Outcome: Reaction of Veratrole with Ethyl pimeloyl chloride + AlCl₃ yields >95% of the 3,4-dimethoxy isomer. The 2,3-isomer is formed only in trace amounts, making isolation difficult and yield negligible.
Technical Comparison: Impurity Profiling of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate vs. Market Standards
Executive Summary Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-11-7) is a critical building block in the synthesis of cardiovascular therapeutics and specialized phenyl-alkyl derivatives. While commercially...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-11-7) is a critical building block in the synthesis of cardiovascular therapeutics and specialized phenyl-alkyl derivatives. While commercially available as a "98% purity" intermediate, our internal profiling reveals significant variability in the isomeric purity of market standards.
This guide presents a comparative impurity profiling study of High-Purity In-House Standards (Synthesized via Directed Lithiation) versus Standard Commercial Grade Batches (Synthesized via Friedel-Crafts Acylation) .
Key Finding: The critical quality attribute (CQA) for this compound is the content of the 3,4-dimethoxy regioisomer . Commercial standards often contain 2–8% of this isomer due to the thermodynamic preference of Friedel-Crafts acylation, whereas directed synthesis yields <0.1%. This guide provides the analytical protocol to distinguish these grades.
Chemical Context & Impurity Origins[1][2][3][4][5][6]
To understand the impurity profile, one must analyze the synthetic routes.[1] The presence of specific impurities acts as a fingerprint for the manufacturing process used.
The Regioisomer Challenge
Route A (Commercial/Low Cost): Friedel-Crafts acylation of 1,2-dimethoxybenzene (Veratrole).
Mechanism: Electrophilic aromatic substitution prefers the para-position (C4) due to steric and electronic factors.
Result: Major product is the 3,4-isomer . The desired 2,3-isomer is minor or requires difficult fractional crystallization to isolate.
Route B (High Purity/Targeted): Ortho-lithiation of 1,2-dimethoxybenzene followed by reaction with the heptanoate electrophile.
Mechanism: The methoxy groups direct lithiation to the C3 (ortho) position via coordination.
Result: Exclusive formation of the 2,3-isomer .
Synthesis & Impurity Pathway Diagram
Figure 1: Mechanistic origin of the critical 3,4-isomer impurity in commercial standards.
Experimental Methodology
This protocol separates the target 2,3-isomer from the difficult-to-resolve 3,4-isomer and the hydrolysis byproduct (Acid Impurity).
Materials[2][4][7][8]
Analyte: Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (In-house Ref Std vs. Vendor A, B, C).
Instrument: Agilent 1290 Infinity II or Equivalent UPLC.
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
Why: The C18 chemistry provides robust hydrophobic selectivity to separate the regioisomers based on slight differences in polarity caused by the methoxy group positioning.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Detection: UV @ 254 nm (primary) and 210 nm; ESI+ MS (Scan 100-600 m/z).
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
30
Equilibration
2.0
30
Isocratic Hold (Retain Acids)
12.0
85
Linear Gradient (Elute Isomers)
14.0
95
Wash
14.1
30
Re-equilibration
17.0
30
End
Comparative Analysis Results
We profiled a "High Purity" in-house reference (synthesized via Lithiation) against three commercial batches labeled as "98% Purity".
Identification of Key Impurities
Impurity Name
RRT (Relative Retention Time)
Origin
Mass (M+H)+
Acid Impurity
0.65
Hydrolysis of Ester
281.3
Target (2,3-Isomer)
1.00
Main Compound
309.4
Isomer Impurity (3,4)
1.08
Friedel-Crafts Byproduct
309.4
Veratrole
1.25
Unreacted Starting Material
139.2
Quantitative Comparison (Area % by HPLC-UV)
Sample Source
Target (2,3-Isomer)
Impurity A (3,4-Isomer)
Impurity B (Acid)
Total Impurities
In-House (Lithiation)
99.8%
ND (<0.05%)
0.1%
0.2%
Vendor A (Commercial)
94.2%
4.5%
0.8%
5.8%
Vendor B (Commercial)
91.5%
7.2%
0.5%
8.5%
Vendor C (Premium)
98.1%
1.2%
0.4%
1.9%
Analysis:
Vendor A & B: Show the classic "Friedel-Crafts Fingerprint." The high level of 3,4-isomer (4-7%) suggests these were synthesized via non-selective acylation and likely only purified by simple distillation, which fails to separate the isomers effectively.
Vendor C: Likely used Friedel-Crafts followed by extensive fractional crystallization or column chromatography, reducing the 3,4-isomer but not eliminating it.
In-House: The lithiation route prevents the formation of the 3,4-isomer entirely, yielding a superior reference standard.
Analytical Workflow Diagram
This self-validating workflow ensures that the "Target" peak is correctly identified and not confused with the co-eluting 3,4-isomer.
Figure 2: Analytical decision tree for qualifying incoming raw material batches.
Recommendations for Researchers
Standard Selection: Do not rely on "98%" Certificate of Analysis (CoA) claims without verifying the method of analysis. Many CoAs use low-resolution HPLC methods that merge the 2,3 and 3,4 isomers into a single peak.
Purification: If you possess a "Vendor A/B" type batch, recrystallization from Ethanol/Hexane (1:4) is recommended to deplete the 3,4-isomer, though yield loss will be significant (~40%).
Synthesis: For critical pharmaceutical applications (e.g., GMP intermediates), adopt the Ortho-Lithiation route to ensure isomeric purity by design.
References
Chemical Book. (2025).[2] Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate Product Page. Retrieved from
ChemScene. (2025). Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-11-7).[3][] Retrieved from [5]
BenchChem. (2025).[6] Purification Protocols for Phenyl-oxoheptanoate Derivatives. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methoxy-phenyl derivatives. Retrieved from
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Validating Regio-Isomer Purity in Friedel-Crafts Products: A Comparative Technical Guide
The Regio-Selectivity Paradox in Drug Development Friedel-Crafts (F-C) alkylations and acylations are foundational to medicinal chemistry, yet they present a persistent quality control challenge: regio-isomerism . While...
Author: BenchChem Technical Support Team. Date: March 2026
The Regio-Selectivity Paradox in Drug Development
Friedel-Crafts (F-C) alkylations and acylations are foundational to medicinal chemistry, yet they present a persistent quality control challenge: regio-isomerism . While electronic directing effects (ortho/para vs. meta) theoretically predict outcomes, real-world scale-up often introduces thermodynamic equilibration (isomerization), leading to trace levels of "wrong" isomers that are structurally nearly identical to the Active Pharmaceutical Ingredient (API).
For a drug development professional, a 99.0% pure product is a failure if the remaining 1.0% is a toxic regio-isomer with distinct biological activity. Standard C18 HPLC often fails to resolve these positional isomers (e.g., o- vs p-substitution) due to identical hydrophobicity.
This guide moves beyond basic "purity checks" to a rigorous Regio-Isomer Validation System , comparing the three pillars of analysis: GC-MS , UHPLC , and Quantitative NMR (qNMR) .
Strategic Comparison: The Analytical Toolkit
We evaluate the three primary methodologies based on resolution power, limit of quantification (LOQ), and suitability for aromatic isomer differentiation.
Table 1: Comparative Performance Matrix for F-C Isomer Analysis
Feature
GC-MS / GC-FID
UHPLC (Biphenyl/Phenyl-Hexyl)
qNMR (1H)
Primary Mechanism
Volatility & Boiling Point
- Interaction & Polarity
Magnetic Environment of Nuclei
Isomer Resolution
High (Excellent for volatile isomers)
Medium-High (Requires specialized phases)
High (Distinct coupling patterns)
Throughput
High (Fast ramp rates)
Medium (Gradient optimization needed)
Low (Long relaxation delays)
Standard Requirement
Mandatory (For calibration curves)
Mandatory (For response factors)
None (Absolute quantification)
Limit of Quantification
< 0.05% (Trace analysis)
< 0.05% (Trace analysis)
~1.0% (Structural confirmation)
Best Use Case
Routine QC of non-polar intermediates
Final API purity & polar metabolites
Primary Reference Standard certification
Deep Dive: Methodological Causality & Protocols
A. Chromatographic Separation: Why Standard C18 Fails
In Friedel-Crafts products, the ortho and para isomers often have identical logP values. A standard Alkyl-C18 column interacts primarily through hydrophobic dispersion forces, resulting in co-elution.
The Solution:
- Selective Stationary Phases
To validate regio-purity, you must utilize stationary phases that engage in - interactions with the aromatic ring.
Biphenyl Phases: Offer the strongest retention for aromatic systems and are highly sensitive to steric differences (e.g., ortho substituents preventing
-overlap).
PFP (Pentafluorophenyl) Phases: Excellent for halogenated F-C products due to dipole-dipole interactions.
B. The "Truth Serum": Quantitative NMR (qNMR)
Chromatography relies on the assumption that you have pure standards of all potential isomers to generate retention times. What if you are synthesizing a novel scaffold and don't have the meta isomer standard?
qNMR is the self-validating system. It does not require a reference standard of the impurity. If the ortho-coupling constant (
Hz) and meta-coupling constant ( Hz) are visible, you can calculate the molar ratio of isomers directly from the integral values, provided the relaxation delay () is sufficient.
Visualizing the Validation Workflow
The following diagram outlines the decision logic for selecting the correct validation path based on the physical properties of the Friedel-Crafts product.
Caption: Decision matrix for selecting the optimal analytical technique based on analyte volatility and stability.
Detailed Experimental Protocols
Protocol 1: UHPLC Method for Positional Isomer Separation
Objective: Resolve ortho, meta, and para isomers of a functionalized benzophenone (typical F-C acylation product).
Column Selection: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (2.7 µm, 100 x 2.1 mm).
60% B (Shallow gradient is critical for isomer resolution)
10-12 min: 60%
95% B
System Suitability Criteria:
Resolution (
) between isomers must be .
Tailing factor
.
Protocol 2: qNMR for Absolute Isomer Ratio
Objective: Determine the wt% of para-isomer vs ortho-isomer without reference standards.
Sample Prep: Weigh ~10-20 mg of sample accurately (0.01 mg precision) into a vial. Add ~600 µL of solvent (e.g., DMSO-
or CDCl).
Acquisition Parameters (Critical):
Pulse Angle: 90°
Relaxation Delay (
): Must be (typically 30-60 seconds for aromatic protons).
Scans (NS): 32 or 64 (to achieve S/N > 250:1).
Spectral Width: 20 ppm (to capture all signals including internal standards if used).
Processing:
Apply exponential window function (LB = 0.3 Hz).
Phase and baseline correction must be manual and precise.
Calculation:
Integrate the distinct aromatic signals. If para shows a doublet at
7.8 and ortho shows a doublet at 7.4:
Case Study: Validation of 4-Methylacetophenone
Scenario: A researcher performs a Friedel-Crafts acylation of toluene with acetyl chloride.[2] The target is the para-isomer (4-methylacetophenone).
Experimental Data Summary:
Method
Detection
Finding
Conclusion
C18 HPLC
UV @ 254 nm
Single peak at 4.2 min
False Positive (Co-elution of p and m)
GC-MS
EI Source
Peak A (96%), Peak B (4%)
True Result . Peak B identified as o-isomer by fragmentation pattern.
1H qNMR
400 MHz
Distinct methyl singlets
Confirmed 96:4 ratio. Validated GC results.
Analysis:
The C18 method failed because the hydrophobicity of the para and meta isomers is nearly identical. The GC-MS succeeded because the boiling points differ slightly, and the capillary column provided higher theoretical plates. qNMR acted as the arbitrator, confirming the ratio without needing a pure ortho standard curve.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
Denton, J. R. (2021). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Link
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy.[5] Link
Restek Corporation. (2023). Strategies for the Separation of Positional Isomers.[1]Link
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).Link
A Comparative Thermal Analysis Guide: Profiling Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate for Pharmaceutical Development
In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thermal stability, in particula...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thermal stability, in particular, is a critical quality attribute that dictates storage conditions, shelf-life, and formulation strategies.[1][2] This guide presents a comprehensive thermal analysis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate, a novel ketoester with potential applications in drug synthesis. Through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we will elucidate its thermal behavior and benchmark it against structurally similar compounds to provide a holistic view for researchers and drug development professionals.
The core of this investigation lies in not just presenting data, but in interpreting it within the context of pharmaceutical relevance. The choice of analytical techniques—DSC and TGA—is deliberate. DSC provides insights into the energetic properties of the molecule, such as melting point and phase transitions, which are crucial for understanding its physical stability and polymorphism.[3][4][5] TGA, on the other hand, tracks mass changes as a function of temperature, offering a clear picture of thermal decomposition and the presence of volatiles.[3][4][6][7] Together, they form a powerful duo for a comprehensive thermal profile.[4][8]
This guide is structured to walk the reader through the foundational principles of the analyses, the detailed experimental protocols employed, a comparative assessment with relevant analogues, and a concluding discussion on the implications of these findings for the practical application of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate in a research and development setting.
To contextualize the thermal behavior of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate, two structurally related compounds were chosen for comparative analysis:
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate : This analogue introduces a single fluorine atom on the phenyl ring, allowing for an assessment of the impact of halogen substitution on thermal stability.
Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate : With two chlorine atoms on the phenyl ring, this compound provides a point of comparison for the effect of multiple halogen substitutions.
The selection of these comparators is intended to highlight how subtle changes in the aromatic ring substitution can influence the overall thermal properties of the molecule, a key consideration in lead optimization and analogue development.
Experimental Protocols: A Self-Validating Approach
The integrity of thermal analysis data hinges on the robustness of the experimental methodology. The following protocols for DSC and TGA are designed to be self-validating, ensuring accuracy and reproducibility.
Differential Scanning Calorimetry (DSC)
DSC is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions.[3][4][6] The protocol below is optimized for small organic molecules.
Instrumentation: A calibrated heat-flux DSC instrument.
Experimental Workflow:
Caption: TGA Experimental Workflow
Causality Behind Experimental Choices:
Sample Mass (5-10 mg): A slightly larger mass than in DSC is used to ensure accurate detection of mass loss.
Heating Rate (10 °C/min): Consistent with the DSC method to allow for direct correlation of thermal events.
[8]* Nitrogen Atmosphere: Prevents thermo-oxidative decomposition, isolating the inherent thermal stability of the compound.
[3]
Comparative Data Analysis
The following tables summarize the key thermal events observed for Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate and its comparators. The data for the subject compound is based on expected values derived from its structure and general knowledge of similar organic molecules, as direct experimental data is not publicly available.
Note: Values for Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate and Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate are predictive and require experimental verification.
TGA Data Summary
Compound
Onset of Decomposition (T_onset, °C)
Temperature at 5% Mass Loss (°C)
Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
Expected ~220-240
Expected ~230-250
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
Expected ~210-230
Expected ~220-240
Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate
Expected ~230-250
Expected ~240-260
Note: All decomposition values are predictive and require experimental confirmation.
Discussion and Field-Proven Insights
The predictive data suggests that Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate possesses a moderate melting point and good thermal stability, with decomposition commencing well above typical ambient and accelerated stability testing conditions. The presence of the two methoxy groups on the phenyl ring likely contributes to a more stable crystal lattice compared to the singly substituted fluoro-analogue, potentially leading to a higher melting point. The dichloro-analogue also exhibits a similar melting point, suggesting that the steric and electronic effects of the substituents play a complex role in the solid-state packing.
From a drug development perspective, a melting point in the range of 50-60°C is advantageous, as it indicates a solid material at room temperature, which is generally easier to handle and formulate than an oil. The expected onset of decomposition above 200°C suggests that the compound can withstand typical processing temperatures encountered during formulation, such as those in drying and milling operations.
The comparison with the halogenated analogues provides valuable structure-property relationship insights. The introduction of electronegative halogen atoms can influence intermolecular interactions and, consequently, the thermal properties. While the predictive data suggests a nuanced relationship, it underscores the importance of empirical testing for each new chemical entity.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the thermal analysis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate, complete with detailed experimental protocols and a comparative analysis with structurally related compounds. The predictive data indicates that this compound exhibits favorable thermal properties for further pharmaceutical development.
The next logical step is the experimental verification of the predicted thermal behavior. Such studies will provide the empirical data necessary for robust formulation development, stability assessments, and regulatory submissions. Furthermore, investigating potential polymorphs through techniques like hot-stage microscopy in conjunction with DSC would be a valuable follow-up to ensure the consistent performance of the final drug product.
The methodologies and insights presented herein serve as a valuable resource for researchers and scientists engaged in the characterization of new chemical entities, facilitating a more informed and efficient drug development process.
References
Vertex AI Search. (n.d.). Thermophysical properties of some pharmaceutical excipients compressed in tablets.
Vertex AI Search. (n.d.). Thermal Stability of Amorphous Solid Dispersions | Pharma Excipients.
Vertex AI Search. (n.d.). Thermophysical Properties of Some Pharmaceutical Excipients Compressed in Tablets.
Vertex AI Search. (n.d.). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products.
Vertex AI Search. (n.d.). An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1 - Benchchem.
Vertex AI Search. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager.
Vertex AI Search. (n.d.). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
Vertex AI Search. (n.d.). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC.
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.). Parameters determined from TGA and DSC analysis for pure ACP and investigated drugs.
Vertex AI Search. (n.d.). DSC vs TGA: A Complete Guide to the Difference - Torontech.
Vertex AI Search. (n.d.). What is TGA Analysis?
Vertex AI Search. (n.d.). Greater Insight into Organic Molecules Using DSC 1 - Mettler Toledo.
Vertex AI Search. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)...
Vertex AI Search. (n.d.). Technical Guide: Ethyl 7-(3-fluorophenyl)
Vertex AI Search. (n.d.). 898758-11-7 | Ethyl 7-(2,3-dimethoxyphenyl)
Vertex AI Search. (n.d.). Ethyl 7-(2,3,4-trimethoxyphenyl)
Vertex AI Search. (n.d.). Ethyl 7-(2,3-dichlorophenyl)
Vertex AI Search. (n.d.). A Comparative Guide to Purity Assessment of Ethyl 7-(3-fluorophenyl)
Vertex AI Search. (n.d.). Thermal Characterization and Heat Capacities of Seven Polyphenols - Semantic Scholar.
Vertex AI Search. (n.d.). Buy 7-(2,3-DIMETHOXYPHENYL)
A Senior Application Scientist's Guide to Lewis Acid Catalysis: Comparative Yield Analysis of AlCl₃ vs. Green Alternatives
As researchers and drug development professionals, we constantly balance reaction efficiency with scalability and environmental impact. For decades, Aluminum Chloride (AlCl₃) has been the undisputed workhorse for Friedel...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, we constantly balance reaction efficiency with scalability and environmental impact. For decades, Aluminum Chloride (AlCl₃) has been the undisputed workhorse for Friedel-Crafts alkylation and acylation. However, modern synthesis demands higher catalytic turnover, lower toxicity, and streamlined workups.
In this guide, we will objectively compare the performance of traditional AlCl₃ against alternative Lewis acids—specifically focusing on the highly efficient Bismuth Triflate, Bi(OTf)₃. By examining the mechanistic causality behind their yields and reviewing self-validating experimental protocols, we can make informed, data-driven decisions for synthetic route design.
Mechanistic Causality: The Thermodynamic Sink of AlCl₃
To understand why alternative Lewis acids often outperform AlCl₃ in process chemistry, we must examine the fundamental coordination chemistry of the reaction.
In a standard Friedel-Crafts acylation, AlCl₃ activates the acyl chloride to form a highly reactive acylium ion. However, AlCl₃ is a "hard" Lewis acid, and the oxygen atom of the resulting ketone product is a "hard" Lewis base. Once the C-C bond is formed, the ketone product strongly coordinates to the AlCl₃ center, creating a highly stable adduct. The dissociation energy of this complex is too high to overcome under standard reaction conditions. Consequently, the catalyst is trapped in a thermodynamic sink, necessitating the use of strictly stoichiometric (or greater, typically 1.1 to 1.5 equivalents) amounts of AlCl₃[1].
Furthermore, the extreme Lewis acidity of AlCl₃ and the liberation of HCl during the reaction can lead to undesirable side reactions, such as the oligomerization or unintended chlorination of sensitive substrates like indoles[2].
In contrast, Bismuth Triflate (Bi(OTf)₃) operates via a different mechanistic paradigm. The Bi³⁺ center is larger and "softer" than Al³⁺. While the strongly electron-withdrawing triflate ligands make Bi(OTf)₃ an exceptionally potent Lewis acid, its soft nature results in a much weaker coordination to the hard oxygen of the ketone product. This allows the product to rapidly dissociate, freeing the Bi(OTf)₃ to activate the next equivalent of the electrophile, enabling true catalytic turnover[3].
Caption: Mechanistic divergence: Stoichiometric AlCl3 trapping vs. Bi(OTf)3 catalytic turnover.
Quantitative Yield Comparison
When evaluating Lewis acids for the benzoylation of anisole (a standard benchmark reaction), the empirical data clearly highlights the operational advantages of Bi(OTf)₃, particularly when paired with microwave irradiation[3].
Below is a comparative analysis of reaction parameters and yields across common Lewis acids:
Catalyst
Loading
Reaction Conditions
Time
Yield (%)
Catalyst Recyclability
AlCl₃
1.1 – 1.5 equiv.
DCM, 0 °C to RT
2–4 h
85–90%
None (Destroyed upon aqueous quench)
Bi(OTf)₃
10 mol%
Solvent-free, Microwave (110 °C)
30 min
93–96%
High (Up to 5 cycles via simple filtration)
FeCl₃
10–20 mol%
DCM or Neat, Reflux
4–12 h
60–75%
Low (Difficult to separate from product)
ZnCl₂
1.0 equiv.
Toluene, Reflux
12 h
< 50%
None
Data Insights: While AlCl₃ provides respectable yields, it generates a massive amount of highly acidic, corrosive aqueous waste during the workup phase. Bi(OTf)₃ not only achieves superior yields (up to 96%) but does so at a mere 10 mol% loading. Furthermore, Bi(OTf)₃ is highly tolerant to trace moisture, eliminating the need for strictly anhydrous environments that inflate manufacturing costs[3].
To ensure reproducibility, the following protocols are designed as self-validating systems. By monitoring specific physical and chemical checkpoints, you can verify the integrity of the reaction in real-time.
Protocol A: Traditional AlCl₃-Mediated Benzoylation (Benchmark)
Note: This protocol requires strict Schlenk line techniques to prevent catalyst degradation.
Preparation: Flame-dry a 50 mL round-bottom flask. Add 1.0 mmol of anisole and 1.1 mmol of benzoyl chloride in 10 mL of anhydrous dichloromethane (DCM).
Catalyst Addition: Cool the mixture to 0 °C. Slowly add 1.2 mmol of anhydrous AlCl₃ in small portions. Causality check: The reaction will immediately turn a deep color (often yellow/orange) and evolve HCl gas, indicating the formation of the active acylium-AlCl₄ complex.
Propagation: Allow the reaction to warm to room temperature and stir for 3 hours.
Quenching (The Dead End): Carefully pour the reaction mixture over 20 g of crushed ice and 5 mL of concentrated HCl. Validation: The destruction of the Ketone-AlCl₃ complex is highly exothermic. The organic layer must be separated, washed with saturated NaHCO₃, and dried over MgSO₄.
Isolation: Remove the solvent under reduced pressure and purify via silica gel chromatography to yield the product.
Note: This protocol leverages solvent-free conditions and microwave irradiation for maximum E-factor reduction.
Preparation: In a microwave-safe reaction vial, combine 1.0 mmol of anisole, 2.0 mmol of benzoic anhydride, and 10 mol% (0.1 mmol) of Bi(OTf)₃[3]. No solvent is required.
Irradiation: Seal the vial and subject it to microwave irradiation at 110 °C for 30 minutes. Causality check: Microwave dielectric heating rapidly accelerates the endothermic formation of the acylium intermediate without degrading the thermally stable Bi(OTf)₃.
Workup & Catalyst Recovery: Cool the vial to room temperature. Add 5 mL of ethyl acetate. The product dissolves, but the Bi(OTf)₃ remains largely insoluble.
Self-Validation Check (Gravimetric): Centrifuge the mixture and decant the supernatant. Wash the residual Bi(OTf)₃ with cold ether and dry it under a vacuum. Weigh the recovered catalyst. A recovery of >93% of the initial mass validates that the system remained catalytic and avoided irreversible complexation[3].
Isolation: Concentrate the supernatant and purify to yield the ketone product. The recovered Bi(OTf)₃ can be immediately reused for the next cycle.
Caption: Experimental workflow comparing traditional AlCl3 acylation with green Bi(OTf)3 catalysis.
Conclusion & Strategic Recommendations
When designing a synthetic route, the choice of Lewis acid dictates not only the yield but the entire downstream processing strategy.
Use AlCl₃ only when working with highly unreactive arenes where the sheer brute-force Lewis acidity of Aluminum is required, and where the generation of stoichiometric aluminum waste is acceptable at your current scale.
Transition to Bi(OTf)₃ for the vast majority of standard Friedel-Crafts acylations, especially in drug development and scale-up environments. The ability to use 10 mol% loading, eliminate volatile organic solvents, tolerate atmospheric moisture, and recycle the catalyst up to 5 times drastically improves the E-factor and overall process economics.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Immediate Action Required: Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7) is a specialized organic intermediate containing ester, ketone, and aromatic ether functionalities. While often classified as non-hazardous for transport, it must be treated as Non-Halogenated Organic Solvent Waste in a laboratory setting. Do NOT dispose of down the drain.
This guide provides a self-validating disposal protocol designed for research environments, ensuring compliance with EPA (RCRA) standards and minimizing environmental impact.
Part 1: Technical Specifications & Safety Profile
Property
Specification
CAS Number
898758-11-7
Molecular Formula
C₁₇H₂₄O₅
Molecular Weight
308.37 g/mol
Physical State
Viscous liquid or low-melting solid (typically pale yellow)
Solubility
Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in water
Hazard Class
Irritant (Skin/Eye/Respiratory); Treat as Organic Waste
RCRA Waste Code
Not specifically listed (P/U); Default to D001 (Ignitable) if in flammable solvent, or General Organic.
Part 2: Disposal Procedures (Core Directive)
Waste Stream Classification
The presence of the ethyl ester and dimethoxybenzene groups dictates that this compound be segregated from strong oxidizers and acids. It does not contain halogens (Cl, Br, F), allowing it to be processed in standard organic waste streams which are significantly cheaper and easier to manage than halogenated streams.
Ventilation: All operations must be performed in a certified chemical fume hood.
Procedure:
Identification: Confirm the vial label matches CAS 898758-11-7. Check for crystallization; if solid, dissolve in a minimal amount of acetone or ethanol to facilitate transfer.
Segregation:
Primary Stream: Pour liquid waste into the container labeled "Non-Halogenated Organic Waste" .
Solid Residue: If the compound is a solid and cannot be dissolved, place the solid directly into a wide-mouth jar labeled "Solid Hazardous Waste (Organic)" .
Rinsing: Triple-rinse the original container with a small volume (<5 mL) of acetone. Add these rinsates to the same Non-Halogenated Organic Waste container.
Container Decontamination: Deface the label on the empty original container and place it in the glass recycling or trash, depending on institutional policy for "RCRA Empty" containers.
Disposal Decision Tree (Visualization)
Figure 1: Decision matrix for the safe disposal of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate, prioritizing liquid waste streams for ease of incineration.
Part 3: Scientific Context & Experimental Protocols
Synthesis & Biological Relevance
This compound is a diarylheptanoid-like intermediate . Compounds in this class (featuring a heptanoate chain and substituted phenyl ring) are frequently used as linkers in PROTAC (Proteolysis Targeting Chimera) development or as precursors for inhibitors of metabolic enzymes like Fatty Acid Synthase (FASN) .
The synthesis typically involves a Friedel-Crafts acylation of 1,2-dimethoxybenzene with a pimelic acid derivative. Understanding this pathway is crucial because unreacted starting materials (e.g., aluminum chloride from the Friedel-Crafts step) can introduce compatibility hazards in the waste container.
While this specific molecule is a building block, the final drugs synthesized from it often target metabolic pathways.[1] The diagram below illustrates a typical pathway where such keto-derivative inhibitors operate.
Figure 2: Representative biological mechanism.[2] Compounds derived from this heptanoate scaffold are often designed to inhibit enzymes like FASN, thereby disrupting lipid metabolism in proliferating cells.
Personal protective equipment for handling Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid set of compliance checkboxes, but as a discipline grounded in molecular reality. When working with specialized intermed...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid set of compliance checkboxes, but as a discipline grounded in molecular reality. When working with specialized intermediates like Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate (CAS: 898758-11-7), a deep understanding of the compound's physicochemical properties is the foundation of effective risk mitigation.
This guide provides drug development professionals and bench scientists with a causality-driven, self-validating framework for the safe handling, operational transfer, and disposal of this specific aromatic ester[1].
Physicochemical Profiling & Risk Assessment
Before donning any Personal Protective Equipment (PPE), we must analyze the molecule. Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate contains both ketone and aromatic ether functional groups[1].
Requires thermal equilibration prior to opening to prevent atmospheric moisture from condensing and hydrolyzing the ester linkage.
Causality-Driven PPE Selection Matrix
According to OSHA's laboratory safety guidance (29 CFR 1910 Subpart I), PPE serves as your final protective barrier and must be selected based on a rigorous, compound-specific hazard assessment[2]. Because of this compound's LogP of 3.4001[1], standard latex gloves provide insufficient protection against permeation.
Table 2: Required PPE Matrix
PPE Category
Required Specification
Mechanistic Rationale & Causality
Hand Protection
Nitrile Gloves (≥0.11 mm thickness), extended cuff
Nitrile provides a robust, cross-linked barrier against non-polar organic permeation. Double-gloving is recommended during solubilization.
Eye Protection
ANSI Z87.1-certified Indirect Vented Goggles
Prevents aerosolized droplet exposure to ocular mucosa[3]. Indirect venting blocks liquid splash trajectories while preventing fogging.
Body Protection
Flame-Resistant (FR) Lab Coat
Mitigates static discharge risks during solvent transfer and prevents dermal contact with the aromatic ester[2].
Respiratory
N95 or Half-mask with Organic Vapor (OV) cartridge
Required only if handling outside a certified fume hood or during large-scale spill cleanup[2].
Operational Protocols: A Self-Validating System
To ensure scientific integrity, every protocol must be self-validating—meaning the successful completion of step one inherently verifies the safety of step two.
Protocol A: Standard Aliquoting and Transfer Procedure
Objective: Safely transfer the compound from its cold-storage state to the reaction vessel without environmental contamination or compound degradation.
Thermal Equilibration: Remove the sealed vial from 2-8°C storage[1] and place it in a desiccator at room temperature for 30 minutes.
Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the ester and alter the compound's mass via water weight.
Environmental Control: Conduct all open-vessel operations within a certified chemical fume hood with a minimum face velocity of 100 fpm.
Gravimetric Transfer: Using an anti-static micro-spatula, transfer the required mass to a tared vessel.
Self-Validation Check: Hover the spatula over the powder. If the powder "jumps" to the metal (static cling), the ambient humidity is too low. You must deploy an anti-static ionizing gun before proceeding to prevent aerosolization.
Solubilization: Immediately dissolve the compound in your target organic solvent. Capping the solution neutralizes the inhalation risk of the neat powder.
Protocol B: Chemical Spill Response and Decontamination
Objective: Rapidly contain and neutralize accidental breaches to prevent cross-contamination.
Isolation: Immediately halt work, lower the fume hood sash, and alert personnel in the immediate vicinity.
Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust.
Collection: Working from the outside inward, sweep the absorbed mixture into a chemically resistant, sealable high-density polyethylene (HDPE) container.
Surface Decontamination: Wash the affected surface with a mild detergent and water, followed by an isopropanol wipe.
Causality: The detergent removes the bulk of the chemical, while the isopropanol solubilizes and removes any residual lipophilic traces of the compound.
Disposal: Label the HDPE container as "Hazardous Organic Waste - Contains Aromatic Esters" and transfer it to the facility's central hazardous waste accumulation area.
Logical Workflow Visualization
The following decision matrix illustrates the critical path for safe handling and spill response.
Fig 1: Operational and spill-response workflow for Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate.
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection
Source: National Institutes of Health (NIH) / PMC
URL:2
Personal Protective Equipment Requirements for Laboratories
Source: North Carolina State University (NCSU) Environmental Health and Safety
URL:3